Oxaprozin

Catalog No.
S538361
CAS No.
21256-18-8
M.F
C18H15NO3
M. Wt
293.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaprozin

CAS Number

21256-18-8

Product Name

Oxaprozin

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

InChI

InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)

InChI Key

OFPXSFXSNFPTHF-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble
Slightly soluble in alcohol. Insoluble in water
3.25e-02 g/L

Synonyms

4,5 Diphenyl 2 oxazolepropionic Acid, 4,5-diphenyl-2-oxazolepropionic acid, Apo Oxaprozin, Apo-Oxaprozin, Danoprox, Daypro, Dayrun, oxaprozin, Rhoxal oxaprozin, Rhoxal-oxaprozin, Wy 21,743, Wy-21,743

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3

The exact mass of the compound Oxaprozin is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.3 mg/mlsoluble in aqueous solutions with ph between 2 and 5. sparingly to slightly soluble in aqueous solutions with ph 7 (solubility falls to 4 mg/ml) and freely soluble in aqueous solutions with ph above 9.in water, 1.08x10+4 mg/l at 25 °c (est)1.44e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758949. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oxaprozin pharmacodynamics and pharmacokinetics review

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Oxaprozin (C18H15NO3) is a propionic acid derivative with a molecular weight of 293.32 g/mol [1]. Its chemical name is 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, featuring a diphenyloxazole structure that contributes to its unique pharmacokinetic and pharmacodynamic properties [2].

Comprehensive Pharmacokinetics

Absorption and Bioavailability

This compound is rapidly and extensively absorbed after oral administration, with a high bioavailability of approximately 95% [1] [3] [4]. Peak plasma concentrations (Cmax) occur within 3 to 6 hours after dosing [5] [3] [6]. The presence of food may reduce the rate but not the extent of absorption, and antacids do not significantly affect its absorption profile [1].

Distribution

This compound exhibits extensive plasma protein binding (>99.5%), primarily to albumin, in a concentration-dependent manner [5] [1]. The volume of distribution ranges from 11 to 17 L/70 kg (approximately 0.15-0.24 L/kg) [1] [6]. A key characteristic is its excellent penetration into synovial fluid, achieving concentrations approximately two-fold higher than in plasma, which is significant given that synovial fluid is a proposed site of action for NSAIDs in arthritic conditions [5] [4] [6].

Metabolism

This compound undergoes extensive hepatic metabolism through two primary pathways [1]:

  • Oxidative metabolism (65%) via cytochrome P450 enzymes
  • Glucuronide conjugation (35%)

The metabolism involves multiple cytochrome P450 isoenzymes, with evidence suggesting CYP2C9 plays a significant role [7]. Two hydroxylated metabolites have been identified that possess anti-inflammatory activity, though the glucuronide conjugates are considered pharmacologically inactive [5] [1].

Elimination

This compound has a notably long elimination half-life of approximately 50-60 hours [5] [1] [7]. The elimination routes are:

  • Urinary excretion: 65% (primarily as metabolites, with only 5% as unchanged drug)
  • Fecal excretion: 35% (as metabolites) [1]

The long half-life permits once-daily dosing, with steady-state concentrations typically achieved within 4-7 days of repeated administration [6].

Pharmacokinetic Parameters Table
Parameter Value Comments
Bioavailability 95% Unaffected by food, though rate may decrease [1] [3]
Tmax 3-6 hours Peak plasma concentration time [5] [6]
Protein Binding >99.5% Concentration-dependent binding to albumin [5] [1]
Volume of Distribution 11-17 L/70 kg Synovial fluid concentrations exceed plasma by 2-fold [5] [1] [4]
Half-Life 50-60 hours Permits once-daily dosing [5] [1] [7]
Metabolism Hepatic 65% oxidation, 35% glucuronidation [1]
Renal Excretion 65% Only 5% as unchanged drug [1]
Fecal Excretion 35% As metabolites [1]

Advanced Pharmacodynamics

Primary Mechanism: Cyclooxygenase Inhibition

As a traditional NSAID, this compound exerts anti-inflammatory, analgesic, and antipyretic effects primarily through non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes [1] [4]. This inhibition reduces the conversion of arachidonic acid to prostaglandins (PGs) and thromboxanes, key mediators of inflammation, pain, and fever [1].

Experimental data indicates this compound has an IC50 of 2.2 μM for COX-1 and 36 μM for COX-2, demonstrating moderate inhibition potency for both isoforms with lower COX-2 selectivity, implying relatively higher COX-1 selectivity [8].

Multi-Targeted Anti-Inflammatory Mechanisms

Beyond COX inhibition, this compound exhibits several additional mechanisms that contribute to its therapeutic profile:

  • Inhibition of Nuclear Factor-kappa B (NF-κB) Activation: this compound suppresses the nuclear translocation of NF-κB, a critical transcription factor regulating numerous pro-inflammatory genes [4] [6] [8]. This occurs through inhibition of the Akt/IKK signaling pathway, preventing IκB degradation and subsequent NF-κB activation [8].

  • Modulation of the Endocannabinoid System: this compound inhibits anandamide hydrolase in neurons, leading to increased levels of the endogenous cannabinoid anandamide, which contributes to its analgesic effects [4] [6].

  • Induction of Apoptosis in Activated Immune Cells: this compound promotes dose-dependent apoptosis in activated monocytes and macrophages, crucial cells in chronic inflammatory responses [4] [6] [8]. At concentrations of 50-100 μM, it significantly increases caspase-3 activity and suppresses CD40L-induced phosphorylation of Akt and NF-κB [8].

  • Inhibition of Metalloproteinases: The drug inhibits matrix metalloproteinases, enzymes involved in tissue destruction in inflammatory arthritis [4] [6].

The following diagram illustrates this compound's multi-targeted mechanism of action:

G This compound This compound COX COX This compound->COX Inhibits NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits Anandamide Hydrolase Anandamide Hydrolase This compound->Anandamide Hydrolase Inhibits Monocyte Apoptosis Monocyte Apoptosis This compound->Monocyte Apoptosis Induces Metalloproteinases Metalloproteinases This compound->Metalloproteinases Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Reduces Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes Downregulates Anandamide Levels Anandamide Levels Anandamide Hydrolase->Anandamide Levels Increases Inflammatory Mediators Inflammatory Mediators Monocyte Apoptosis->Inflammatory Mediators Reduces Tissue Destruction Tissue Destruction Metalloproteinases->Tissue Destruction Reduces

This compound's multi-targeted mechanism of action extends beyond traditional COX inhibition.

Pharmacodynamic Properties Table
Parameter Effect Clinical Significance
COX-1 Inhibition IC50 = 2.2 μM Contributes to anti-inflammatory effects and GI side effects [8]
COX-2 Inhibition IC50 = 36 μM Lower selectivity for COX-2 [8]
NF-κB Pathway Inhibition Suppresses nuclear translocation Reduces expression of multiple pro-inflammatory genes [4] [8]
Anandamide Hydrolase Inhibition Increases anandamide levels Enhances analgesic effects through endocannabinoid system [4] [6]
Monocyte Apoptosis Dose-dependent induction Reduces number of activated inflammatory cells [4] [8]
Metalloproteinase Inhibition Reduced enzyme activity Limits joint tissue destruction in arthritis [4] [6]

Special Populations and Clinical Considerations

Impact of Age and Disease States
  • Hepatic Impairment: Hepatic disease does not significantly alter this compound disposition [5].
  • Rheumatoid Arthritis: Disease state does not significantly impact pharmacokinetics [5].
  • Renal Impairment: Patients with renal impairment demonstrate increased unbound plasma concentrations of this compound [5]. The drug is not recommended for those with advanced renal disease [1] [4].
  • Elderly Patients: No clinically important age-dependent decreases in clearance were observed [7].
Drug Interactions

This compound exhibits several clinically significant drug interactions:

  • Aspirin: Concurrent use is not recommended due to displacement of salicylates from plasma protein binding sites, increasing the risk of salicylate toxicity [5] [1].
  • Anticoagulants: Synergistic effects on bleeding risk, especially gastrointestinal bleeding [1] [4].
  • Methotrexate: Decreases methotrexate clearance by more than one-third; consider lower methotrexate dose [1] [4].
  • Lithium: Increases plasma lithium levels by approximately 15% and reduces renal lithium clearance by 20% [1] [4].
  • ACE Inhibitors and Diuretics: May attenuate antihypertensive effects and reduce natriuretic efficacy [1] [4].

Recent Research and Development

Recent investigations have explored structural analogs of this compound as selective Retinoid X Receptor (RXR) agonists [9]. These optimized compounds demonstrate low nanomolar potency similar to established rexinoids, with superior pharmacokinetic properties and high selectivity for RXR activation [9]. This represents a promising new therapeutic direction that leverages the this compound scaffold for nuclear receptor targeting beyond traditional NSAID applications.

Conclusion

References

Oxaprozin NF-κB activation inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of NF-κB Inhibition by Oxaprozin

The table below summarizes the core mechanisms through which this compound interferes with NF-κB activation and its downstream consequences.

Mechanism of Action Key Molecular Targets Observed Outcome Relevant Experimental Context
Inhibition of NF-κB DNA Binding NF-κB transcription factor Prevents NF-κB from binding to DNA, thus inhibiting transcription of pro-inflammatory genes [1]. Human peripheral mononuclear cells [1].
Inhibition of the Akt/IKK/NF-κB Pathway Akt, IKK complex, IκBα, NF-κB (p65) Blocks upstream signaling, preventing IκBα degradation and subsequent NF-κB nuclear translocation [2] [3] [4]. Human monocytes activated by immune complexes or CD40 Ligand (CD40L) [2] [3] [4].
Reduction of Anti-Apoptotic Protein Production X-linked Inhibitor of Apoptosis Protein (XIAP) Lowers levels of XIAP, leading to increased activity of caspase-3 and induction of apoptosis [2] [3]. Human monocytes activated by immune complexes [2] [3].
Inhibition of Pro-Inflammatory Cytokine Release TNF-α, Interleukin-1β (IL-1β) Reduces the production of these key cytokines in cells stimulated by lipolysaccharide [1]. Human peripheral mononuclear cells stimulated by E. coli lipolysaccharide [1].

This mechanism can be visualized as the following pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus InflammatoryStimulus Inflammatory Stimulus (e.g., Immune Complexes, CD40L) Akt Akt InflammatoryStimulus->Akt IKK IKK Complex Akt->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_Nucleus NF-κB (p65/p50) IkB->NFkB_Nucleus Degradation Releases DNABinding DNA Binding & Transcription NFkB_Nucleus->DNABinding XIAP Anti-apoptotic proteins (e.g., XIAP) DNABinding->XIAP Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNABinding->Cytokines Apoptosis Inhibition of Apoptosis XIAP->Apoptosis This compound This compound This compound->Akt Inhibits Activation This compound->IKK Inhibits Activation This compound->DNABinding Directly Inhibits

This compound inhibits NF-κB signaling at multiple points, promoting apoptosis in activated immune cells.

Quantitative Inhibitory Data

The potency of this compound and other NSAIDs in inhibiting NF-κB is summarized in the table below.

Compound IC₅₀ for NF-κB Inhibition Experiment Context Clinically Relevant Concentration
This compound 50 μM Human peripheral mononuclear cells [1]. Yes (Synovial fluid: ~100 μM) [1] [3].
S-Ibuprofen 51 μM Human peripheral mononuclear cells [1]. Information Missing
Ibuprofen 185 μM Human peripheral mononuclear cells [1]. Information Missing
Other tested NSAIDs (Fenoprofen, Flurbiprofen, etc.) Activity outside clinically relevant concentrations Human peripheral mononuclear cells [1]. No [1].

Key Experimental Evidence

The following table outlines the foundational experiments that elucidated this compound's unique mechanism.

Experimental Focus Key Findings Research Model
NF-κB DNA Binding [1] This compound directly inhibited NF-κB's ability to bind to DNA, also reducing TNF-α and IL-1β release. Human peripheral mononuclear cells.
Reversal of Monocyte Survival [2] [3] This compound uniquely reversed the anti-apoptotic effect of immune complexes, unlike ibuprofen, indomethacin, or naproxen. Human monocytes activated by immune complexes.
Induction of Apoptosis in CD40L-Treated Monocytes [4] This compound, but not other NSAIDs, promoted apoptosis by inhibiting CD40L-triggered phosphorylation of Akt and NF-κB p65. Human monocytes activated by CD40 Ligand.

Detailed Experimental Protocols

For researchers seeking to replicate these findings, here is a summary of the key methodologies used in the cited studies.

Assessing NF-κB DNA Binding (Electrophoretic Mobility Shift Assay)

This protocol is based on the methodology used to generate data on the direct inhibition of NF-κB DNA binding [1].

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
  • Stimulation & Treatment: Cells are stimulated with an inflammatory agent like E. coli lipolysaccharide (LPS) in the presence or absence of this compound (at various concentrations, e.g., around its IC50 of 50 μM).
  • Nuclear Extract Preparation: After incubation, cells are harvested, and nuclear proteins are extracted using a buffer containing non-ionic detergents and protease inhibitors.
  • Gel Shift Assay: A labeled double-stranded DNA oligonucleotide containing the consensus NF-κB binding sequence is incubated with the nuclear extracts. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel. A reduction in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.
Evaluating Monocyte Apoptosis (Fluorescence Microscopy and Flow Cytometry)

This protocol is used in studies investigating the pro-apoptotic effect of this compound on activated monocytes [2] [3] [4].

  • Monocyte Isolation: Human monocytes are purified from buffy coats using density gradient centrifugation (e.g., Ficoll-Percoll).
  • Activation & Treatment: Purified monocytes are activated with specific stimuli like insoluble immune complexes or CD40L (along with an enhancer). This compound is added to the culture medium at varying doses (e.g., 5-100 μM).
  • Apoptosis Staining:
    • Acridine Orange/Ethidium Bromide: Cells are stained and examined under a fluorescence microscope. Live cells show green fluorescence, while apoptotic cells show condensed green chromatin and dead cells show red fluorescence.
    • Annexin V/Propidium Iodide (PI): Cells are stained and analyzed by flow cytometry. This distinguishes live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
  • Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated groups.
Analyzing Signaling Pathway Inhibition (Western Blot)

This protocol is used to detect changes in phosphorylation states of proteins in the Akt/IKK/NF-κB pathway [2] [4].

  • Cell Treatment: Monocytes are pretreated with this compound (e.g., 100 μM for 1 hour) and then stimulated with an activator like CD40L.
  • Protein Extraction: Total protein is extracted from cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
  • Gel Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
  • Antibody Staining: The membrane is probed with specific primary antibodies against phosphorylated (active) forms of proteins (e.g., p-Akt, p-IKK, p-p65 NF-κB) and their total counterparts.
  • Detection: Signal is detected using horseradish peroxidase-conjugated secondary antibodies and chemiluminescence. A reduction in the phosphorylation signal in this compound-treated samples indicates inhibition of the pathway.

Interpretation and Research Implications

  • COX-Independent Action: The evidence strongly indicates that this compound's effect on NF-κB and apoptosis is distinct from its cyclooxygenase (COX) inhibitory activity, as other NSAIDs like ibuprofen and naproxen did not produce the same effects in monocytes [2] [4].
  • Clinical Relevance: this compound's ability to reach high concentrations in synovial tissues and fluid (around 100 μM) means that its NF-κB inhibitory effect (IC50 = 50 μM) is likely clinically relevant in the treatment of inflammatory joint diseases like rheumatoid arthritis [1] [3].
  • Therapeutic Potential: By promoting apoptosis in activated monocytes and macrophages, this compound may help resolve chronic inflammation, positioning it as a potential disease-modifying agent beyond a mere symptomatic treatment [2] [3].

References

Oxaprozin cartilage uptake and joint distribution studies

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms and a Novel Analog

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for osteoarthritis and rheumatoid arthritis. Its primary accepted mechanism is the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes [1]. Beyond this, research has uncovered other actions relevant to joint health:

  • NF-κB Pathway Inhibition: this compound induces apoptosis in monocytes and suppresses the activation of NF-κB (a key protein complex in inflammation) by inhibiting the Akt/IKK/NF-κB pathway. It also suppresses CD40L-induced phosphorylation of Akt and NF-κB [1].
  • A Multitarget Analog: A novel drug candidate, SZV-1287, is an oxime analog of this compound. It was developed based on a "metabolism-activated multitargeting" strategy. The parent compound is designed to inhibit AOC3 (Amine Oxidase Copper Containing 3), while its active metabolite, this compound, inhibits COX. This dual action aims to provide broader analgesic and anti-inflammatory effects [2].

The following diagram illustrates the primary signaling pathways through which this compound and its analog are known to exert their effects in the joint environment.

G InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines) NFkB_Pathway Inhibition of NF-κB Signaling (via Akt/IKK) InflammatoryStimuli->NFkB_Pathway COX_Inhibition COX Enzyme Inhibition (Primary NSAID action) PG_Reduction Reduced Prostaglandin Synthesis COX_Inhibition->PG_Reduction AOC3_Inhibition AOC3/VAP-1 Enzyme Inhibition (From parent SZV-1287) AOC3_Products Reduced Nociceptor Activators (Formaldehyde, H₂O₂, Methylglyoxal) AOC3_Inhibition->AOC3_Products This compound This compound This compound->COX_Inhibition This compound->NFkB_Pathway Analog SZV-1287 (Analog) Analog->COX_Inhibition Metabolized to This compound Analog->AOC3_Inhibition Parent compound Apoptosis Promoted Apoptosis of Activated Monocytes NFkB_Pathway->Apoptosis AntiInflammatory_Effect Anti-inflammatory, Analgesic, and Chondroprotective Effects PG_Reduction->AntiInflammatory_Effect AOC3_Products->AntiInflammatory_Effect Apoptosis->AntiInflammatory_Effect

This compound's multi-pathway anti-inflammatory and analgesic mechanisms.

Advanced Formulation for Joint Delivery

Although direct pharmacokinetic data in cartilage is unavailable, one study developed a nanoemulsion gel (NEG) containing this compound and gaultheria oil for topical application. The properties and performance of this formulation provide strong indirect evidence of the drug's potential to reach joint tissues [3].

The table below summarizes the key characteristics and findings from this formulation study:

Formulation Aspect Details and Quantitative Data
Formulation Type Nanoemulsion gel (NEG) using Carbopol 974 as a gelling agent [3].
Key Characteristics Vesicular size: 196.2 nm; Polydispersity index (PDI): Good; Zeta potential: -12.33 mV [3].
Drug Release Profile Biphasic release pattern with a 78.123% Cumulative Drug Release (%CDR) after 25 hours [3].
Conclusion on Delivery The formulation showed good drug penetration and a sustained release pattern, which may facilitate the transport of this compound through joint tissues for longer pain alleviation [3].

The experimental workflow for developing and testing this advanced formulation is summarized below.

G cluster_0 Characterization Parameters cluster_1 Performance Tests PseudoTernary Pseudo-ternary Phase Diagram Construction CharAssessment Characterization & Assessment PseudoTernary->CharAssessment Optimization Design of Experiment (DoE) for Formulation Optimization Optimization->CharAssessment Start Formulation Development Start->PseudoTernary Start->Optimization InVitro In Vitro & Ex Vivo Tests CharAssessment->InVitro C1 Vesicle Size & PDI Conclusion Conclusion: Suitable for Topical Joint Delivery InVitro->Conclusion T1 Drug Release Profile (% Cumulative Release) C2 Zeta Potential C3 Morphology C4 Thermodynamic Stability C5 pH, Spreadability, Extrudability C6 Bioadhesion & Skin Irritation T2 Drug Penetration Studies

Workflow for developing and testing this compound nanoemulsion gel.

A Guide for Further Research

Given the scarcity of direct "cartilage uptake" data, your research may benefit from the following approaches:

  • Explore Related Mechanisms: The role of this compound in inhibiting the NF-κB pathway [1] and the design of its novel analog SZV-1287 [2] are active areas of research that provide deeper insight into its action within the joint.
  • Investigate Formulation Technologies: The development of a nanoemulsion gel demonstrates that advanced formulations can be leveraged to potentially overcome delivery challenges and improve this compound's joint distribution [3].
  • Consult Specialized Databases: To find more direct pharmacokinetic studies, you may need to access proprietary pharmaceutical development databases or regulatory documents, which often contain detailed animal or human tissue distribution studies not found in general scientific literature.

References

Oxaprozin synovial tissue concentration studies

Author: Smolecule Technical Support Team. Date: February 2026

Transsynovial Distribution & Pharmacokinetics

The following table summarizes the pivotal study on oxaprozin's distribution into the joint, along with key pharmacokinetic properties that enable this effect.

Parameter Findings Context/Implication
Synovial Tissue Concentration [1] 27 μg/g (mean) Measured 12 hours post-dose; considerably higher than simultaneous blood (10–17 μg/ml) or synovial fluid (4.9–7.6 μg/ml) levels.
Plasma Half-Life [2] [3] 50-60 hours One of the longest among NSAIDs; supports sustained drug levels and once-daily dosing.
Distribution Pattern [1] High tissue affinity Distinct from other NSAIDs; concentrates at a proposed primary site of action (inflamed synovium).
Synovial Fluid Penetration [2] Substantial concentrations achieved Confirms effective distribution to the joint space.

Experimental Protocol for Transsynovial Distribution

The key data on synovial concentration were obtained from a clinical study in patients with rheumatoid arthritis (RA) requiring articular surgery [1].

  • Subjects: 18 RA patients.
  • Study Design:
    • Wash-out: A 7-day period to eliminate previous anti-inflammatory drugs.
    • Dosing: Treatment with 1200 mg of this compound daily (2 x 600 mg tablets).
    • Groups: Patients were assigned to different treatment durations (2, 3, 4, and 5 days).
    • Sample Collection: During surgery, 12 hours after the last dose, samples of synovial fluid and synovial tissue were collected.
    • Blood Sampling: Blood was drawn simultaneously for comparison.
  • Analytical Method: Concentrations of this compound in all samples were determined using High-Performance Liquid Chromatography (HPLC) [1].

This experimental workflow can be visualized as follows:

G cluster_sampling Sample Collection Start Study Population: 18 RA Patients (Scheduled for surgery) A 7-day Wash-out Period Start->A B This compound Dosing: 1200 mg/day (2-5 days duration) A->B C Final Dose + 12 hours B->C D Sample Collection During Surgery C->D E HPLC Analysis D->E S1 Synovial Tissue D->S1 S2 Synovial Fluid D->S2 S3 Blood (Plasma) D->S3 S1->E S2->E S3->E

Mechanisms of Action Beyond COX Inhibition

This compound's effects are not fully explained by prostaglandin inhibition alone. Research points to several additional pathways:

  • Induction of Monocyte Apoptosis: In an in vitro study, this compound uniquely induced apoptosis in CD40L-treated human monocytes, a cell type involved in chronic inflammation. This effect was dose-dependent and not seen with other NSAIDs like ibuprofen, indomethacin, or naproxen, indicating a COX-independent mechanism [4].
  • Molecular Pathway of Apoptosis: The pro-apoptotic activity was associated with the inhibition of CD40L-triggered phosphorylation of Akt and NF-κB, which are key pro-survival signals in monocytes. This was followed by the activation of caspase 3, an executioner enzyme of apoptosis [4].
  • Inhibition of Pro-inflammatory Cytokines: At concentrations of 50-100 µM, this compound inhibits the production of key cytokines—IL-1β, TNF-α, IL-6, and IL-8—from mononuclear cells. This action can reduce the inflammatory drive within the joint [3].
  • Cartilage Accumulation: One study noted that radiolabeled this compound accumulated in cartilage to a much greater extent than other NSAIDs, suggesting a potential for localized, sustained action and possibly cartilage-protective effects [3].
  • Modulation of Oxidative Stress: A study in a rat model of seizures found that this compound exhibited neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress [5]. While not demonstrated in synovium, this highlights another COX-independent, antioxidant potential of the drug.

The COX-independent mechanisms identified in monocytes are summarized below:

G This compound This compound Subaprozin Subaprozin This compound->Subaprozin:title  Uniquely targets CD40L CD40L A1 Akt Phosphorylation CD40L->A1  Triggers A2 NF-κB Phosphorylation CD40L->A2  Triggers Subgraph1        this compound's Unique EffectInhibitsPromotes     Subgraph1:left->A1 Subgraph1:left->A2 B1 Caspase 3 Activation Subgraph1:right->B1 B2 Monocyte Apoptosis B1->B2

Integrated View for Research and Development

For researchers, this compound presents a compelling case study in drug design and action. Its favorable synovial distribution and long half-life are direct pharmacokinetic advantages for a joint disease target [2] [1]. Furthermore, its multi-mechanistic profile—combining COX inhibition with COX-independent effects on apoptosis, cytokine production, and oxidative stress—suggests a broader and potentially more effective anti-inflammatory impact than classic NSAIDs [4] [3] [5].

References

Oxaprozin tryptophan displacement from serum albumin

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Studying the Interaction

To investigate drug-albumin interactions like that of oxaprozin and tryptophan, researchers use several well-established biophysical and analytical methods.

Fluorescence Quenching Spectroscopy

This is a primary technique for determining binding affinity and mechanism.

  • Principle: The intrinsic fluorescence of albumin (mainly from its tryptophan residue) decreases ("quenches") when a drug binds to it. Analyzing this quenching reveals binding parameters. [1] [2] [3]
  • Typical Protocol:
    • Prepare a solution of Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in a buffer (e.g., 0.05 M Tris-HCl, 0.10 M NaCl, pH 7.4). [1]
    • Record the fluorescence emission spectrum of the albumin alone (e.g., with excitation at 280 nm or 295 nm). [2] [3]
    • Titrate with increasing concentrations of the drug (e.g., this compound).
    • Record the fluorescence spectrum after each addition.
    • Analyze data using the Stern-Volmer equation to determine the quenching constant ((K_{sv})) and identify static vs. dynamic quenching. [1] [2] Static quenching confirms complex formation.

The following diagram illustrates the logical workflow and key decision points in a fluorescence quenching experiment.

G Start Prepare Protein and Drug Solutions Measure Measure Initial Protein Fluorescence (F₀) Start->Measure Titrate Titrate with Increasing Drug Concentrations Measure->Titrate Record Record Fluorescence After Each Addition (F) Titrate->Record Analyze Analyze Data with Stern-Volmer Equation: F₀/F = 1 + K_sv[Q] Record->Analyze Decision Does K_sv decrease with increasing temperature? Analyze->Decision Static Static Quenching Confirms Drug-Protein Complex Formation Decision->Static Yes Dynamic Dynamic Quenching Indicates Collisional Encounter Decision->Dynamic No

Competitive Binding and Displacement Studies

These methods identify specific binding sites and displacement effects.

  • Bioaffinity Chromatography: Uses a column with immobilized HSA. A drug is injected, and its retention time reflects its binding affinity. Markers for known binding sites (e.g., warfarin for Site I, diazepam for Site II) are used in competition experiments to pinpoint the drug's site. [4]
  • Equilibrium Dialysis / Ultrafiltration: These techniques physically separate protein-bound molecules from free (unbound) ones. They are used to:
    • Measure the free concentration of a drug (like this compound) in the presence of potential competitors. [5] [4]
    • Directly quantify the displacement of endogenous ligands like tryptophan by comparing free tryptophan levels with and without the drug. [6]

Key Quantitative Data from Research

The following table consolidates specific quantitative findings from studies on this compound and related NSAIDs.

Compound / Parameter Experimental System Key Results / Values
This compound In vitro with HSA Increased free this compound concentration with warfarin, prednisolone, diazepam, captopril (40 μM each). [5]
This compound In vitro with HSA Radiolabelled this compound accumulated in cartilage to a greater extent than other NSAIDs. [5]
Naproxen (as a reference) Human clinical trial & mouse study Significantly decreased plasma levels of tryptophan and its metabolite kynurenine; rescued GI side effects with tryptophan supplementation. [7]
Aceclofenac (as a reference) In vitro with BSA Stern-Volmer quenching constant (Ksv) was 1.27 × 10⁵ L mol⁻¹ at 298 K, indicating strong binding. [2]

The interaction between this compound and serum albumin, particularly its ability to displace tryptophan, is a specific example of a broader pharmacokinetic and pharmacodynamic phenomenon. The experimental methods outlined provide a robust toolkit for profiling these interactions in the development of new therapeutic agents.

References

HPLC-UV Method for Determination of Oxaprozin in Human Plasma: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Oxaprozin (4,5-diphenyl-2-oxazole propionic acid) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and rheumatic conditions [1] [2]. Therapeutic Drug Monitoring (TDM) and bioavailability studies are crucial for optimizing its clinical efficacy and safety, necessitating reliable bioanalytical methods for quantifying this compound in biological fluids [3] [4]. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, validated for the determination of this compound in human plasma. The protocol is designed to be simple, rapid, selective, and suitable for pharmacokinetic studies and routine quality control [3].


Principle of the Analysis

The method involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column under isocratic conditions. Detection is achieved via a UV detector. The method has been successfully applied to a randomized crossover bioavailability study, demonstrating its robustness for bioequivalence assessment [3].


Experimental Protocol

Reagents and Materials
  • This compound reference standard
  • Methanol, Acetonitrile (HPLC grade)
  • Ammonium Acetate (analytical grade)
  • Ortho-Phosphoric Acid (85%, for pH adjustment)
  • Human blank plasma (should be verified to be free of interfering compounds)
Instrumentation and Chromatographic Conditions

The table below summarizes the core chromatographic parameters.

Table 1: HPLC Instrumentation and Conditions

Parameter Specification
HPLC System Equipped with low-pressure gradient solvent delivery module, manual injector, and UV detector
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Column Temperature 27°C - 37°C [3] [5]
Mobile Phase Methanol : 12.5 mmol/L Ammonium Acetate Buffer (pH 3.0) (71:29, v/v) [3]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm [6]
Injection Volume 20 µL [5]
Run Time Approximately 15 minutes [5]
Preparation of Solutions
  • Ammonium Acetate Buffer (12.5 mmol/L, pH 3.0): Dissolve 0.962 g of ammonium acetate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with glacial acetic acid or phosphoric acid. Filter and degas.
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol.
  • Calibration Standards: Prepare working solutions from the stock solution by serial dilution with a methanol-acetonitrile mixture (50:50, v/v) or mobile phase. Spike into blank plasma to create calibration standards covering the concentration range of 0.50 - 70.56 µg/mL [3].
  • Quality Control (QC) Samples: Prepare independently at low, medium, and high concentrations within the calibration range (e.g., 2.4, 30, 60 µg/mL) [5].
Sample Preparation Procedure (Protein Precipitation)

The following workflow outlines the sample preparation process.

G Figure 1: Sample Preparation Workflow Start Start with 50 µL Plasma Sample AddIS Add 10 µL Internal Standard Working Solution Start->AddIS AddPrecipitant Add 130-140 µL of Methanol (containing 1% Acetic Acid) AddIS->AddPrecipitant Vortex Vortex-mix for 5 minutes AddPrecipitant->Vortex Centrifuge Centrifuge at 12,000×g for 2 minutes Vortex->Centrifuge Transfer Transfer 60 µL of Supernatant to Vial Centrifuge->Transfer Inject Inject 20 µL into HPLC System Transfer->Inject

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
  • Set the detector wavelength to 254 nm and the column temperature as specified.
  • Inject the processed samples and acquire chromatographic data.
  • Quantify this compound by comparing the peak area ratio (analyte to internal standard, if used) against the calibration curve.

Method Validation

The method was validated according to standard bioanalytical guidelines [6] [7]. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

Validation Parameter Result / Description
Linearity Range 0.50 - 70.56 µg/mL [3]
Correlation Coefficient (r²) > 0.999 [6]
Intra-day Precision (RSD) < 12.33% [3]
Inter-day Precision (RSD) < 10.42% [3]
Lower Limit of Quantification (LLOQ) 0.50 µg/mL [3]
Recovery > 99% [6]
Specificity/Selectivity No interference from plasma components at the retention time of this compound [5]

Application in a Pharmacokinetic Study

This validated method was applied to assess the bioavailability of two this compound enteric-coated tablet formulations (reference and test) in 20 healthy volunteers using a randomized crossover study design [3].

Table 3: Summary of Key Pharmacokinetic Parameters (Mean ± SD)

Pharmacokinetic Parameter Reference Formulation Test Formulation
AUC₀→₂₆₄h (µg·h/mL) 4917.44 ± 629.57 4604.30 ± 737.83
Cₘₐₓ (µg/mL) 52.34 ± 7.68 48.66 ± 4.87
Tₘₐₓ (h) 18.70 ± 2.27 19.30 ± 1.63
Relative Bioavailability 94.0% ± 13.7%

Troubleshooting and Notes

  • Peak Tailing: Ensure the mobile phase pH is accurately adjusted. Conditioning the column with the mobile phase can improve peak shape.
  • Low Recovery: Verify the protein precipitation efficiency. Ensure the precipitation solvent is added in the correct ratio and that vortex-mixing is thorough.
  • Retention Time Shift: Monitor column temperature and mobile phase composition consistency. Guard columns are recommended to extend the analytical column's lifetime.
  • The long elimination half-life of this compound (mean of 59 hours, range 36-92 hours) makes this method suitable for prolonged pharmacokinetic profiling [4].

References

Comprehensive Application Notes and Protocols for Oxaprozin Solubility Enhancement: Computational and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction to Oxaprozin and Its Solubility Challenges

This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. As a member of the propionic acid derivative class, this compound exerts its therapeutic effects through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. Despite its favorable anti-inflammatory and analgesic properties, this compound faces significant biopharmaceutical challenges that limit its therapeutic potential. According to the Biopharmaceutical Classification System (BCS), this compound is categorized as a Class II drug, characterized by low solubility and high permeability. This poor aqueous solubility results in limited dissolution rate, variable oral absorption, and subsequently, suboptimal bioavailability, necessitating the development of effective solubility enhancement strategies [1] [2].

The molecular structure of this compound (C₁₈H₁₅NO₃) contributes to its solubility limitations, as it contains largely hydrophobic moieties that favor lipid environments over aqueous media. This inherent hydrophobicity presents significant challenges in formulation development and drug delivery. Traditional approaches to improve solubility have included physical and chemical modifications, such as micronization, salt formation, and complexation with cyclodextrins. More recently, advanced techniques including supercritical fluid technology, nanocrystal formation, and machine learning-guided optimization have emerged as promising strategies to overcome these limitations [1] [3]. The following table summarizes key characteristics of this compound relevant to solubility enhancement:

Table 1: Fundamental Properties of this compound Relevant to Solubility Enhancement

Property Description Implications for Solubility
BCS Classification Class II (Low solubility, High permeability) Dissolution rate-limited absorption
Molecular Formula C₁₈H₁₅NO₃ Presence of hydrophobic aromatic rings
Therapeutic Category NSAID (Propionic acid derivative) Requires adequate solubility for consistent efficacy
Primary Solubility Limitation Poor aqueous solubility Low dissolution rate, variable bioavailability
Melting Point High (approximately 160-163°C) Indicates strong crystal lattice energy

Computational Approaches for Solubility Prediction and Optimization

Machine Learning-Based Solubility Prediction in Supercritical CO₂

The application of artificial intelligence (AI) and machine learning (ML) techniques has revolutionized the prediction and optimization of this compound solubility in recent years. These computational approaches have been particularly valuable in the context of supercritical fluid technology, where experimental determination of solubility parameters can be time-consuming and resource-intensive. Multiple research groups have developed and validated various ML models using a consistent dataset of 32 data points with temperature (308-338 K) and pressure (120-400 bar) as input parameters, and solubility (mole fraction) as the output [4] [5] [6]. The comparative performance of these models has been systematically evaluated using standard metrics including R-squared (R²), Mean Squared Error (MSE), and Mean Absolute Error (MAE).

Among the tested algorithms, ensemble methods that combine multiple weak predictors have demonstrated superior performance in predicting this compound solubility in supercritical CO₂. Specifically, Gradient Boosting (GB) emerged as the most accurate model with an R² value of 0.999 and MSE of 3.78E-11 when optimized with hyperparameter tuning [5]. Similarly, Gaussian Process Regression (GPR) enhanced with the Adaboost ensemble method achieved an R² of 0.998 with an MAE of 5.024E-06 [4]. These models significantly outperformed base algorithms such as standard Decision Trees and Multi-Layer Perceptron neural networks, demonstrating the value of ensemble approaches in handling complex solubility relationships with limited datasets.

Table 2: Performance Comparison of Machine Learning Models for this compound Solubility Prediction in Supercritical CO₂

Model Type Specific Algorithm R² Score Error Metric Error Value Optimal Solubility Prediction (mole fraction)
Ensemble Boosting Gradient Boosting (GB) 0.999 MSE 3.78E-11 0.001242
Ensemble Boosting Adaboost-GPR 0.998 MAE 5.024E-06 0.001241
Ensemble Bagging Extra Trees (ET) 0.999 MSE 6.29E-09 -
Ensemble Bagging Random Forest (RF) 0.984 MSE 9.71E-09 -
Single Model K-Nearest Neighbors (KNN) 0.999 MSE 1.372E-08 0.001260
Single Model Multi-Layer Perceptron (MLP) 0.868 MSE 2.079E-08 -
Protocol: Machine Learning Workflow for Solubility Prediction

Purpose: To provide a standardized protocol for developing machine learning models to predict this compound solubility in supercritical CO₂. Materials: Experimental solubility dataset (temperature, pressure, solubility values), Python programming environment with scikit-learn, pandas, numpy libraries. Procedure:

  • Data Preparation: Import the dataset containing 32 data points with temperature (K), pressure (bar), and solubility (mole fraction) values. Preprocess data by removing outliers and normalizing features if necessary.
  • Data Splitting: Divide the dataset into training (70-80%) and testing (20-30%) sets using stratified sampling or random shuffling.
  • Model Selection: Choose appropriate algorithms based on dataset size and characteristics. For small datasets (n=32), ensemble methods like Gradient Boosting or Gaussian Process Regression are recommended.
  • Hyperparameter Tuning: Optimize model parameters using grid search or random search with cross-validation. Key hyperparameters include:
    • For Gradient Boosting: number of estimators, learning rate, maximum depth
    • For Gaussian Process Regression: kernel type, alpha parameter
  • Model Training: Fit the selected model to the training data using k-fold cross-validation (typically k=5) to prevent overfitting.
  • Model Evaluation: Validate model performance on the test set using metrics R², MSE, MAE, and MAPE.
  • Solubility Optimization: Use the trained model to identify optimal temperature and pressure conditions that maximize solubility through prediction across the parameter space.

Technical Notes: The limited dataset size necessitates the use of ensemble methods rather than deep learning approaches. Data visualization through 2D and 3D plots of solubility versus temperature and pressure is recommended to interpret model predictions and identify trends. The optimal conditions identified through ML models typically fall in the range of 338 K temperature and 380-400 bar pressure [4] [5].

ML_Workflow Start Start DataPrep Data Preparation (32 data points) Start->DataPrep DataSplit Data Splitting (70-80% training) DataPrep->DataSplit ModelSelect Model Selection (Ensemble methods recommended) DataSplit->ModelSelect Hyperparam Hyperparameter Tuning (Grid search with cross-validation) ModelSelect->Hyperparam ModelTrain Model Training (k-fold cross-validation) Hyperparam->ModelTrain ModelEval Model Evaluation (R², MSE, MAE metrics) ModelTrain->ModelEval Optimization Solubility Optimization (Predict optimal conditions) ModelEval->Optimization End End Optimization->End

Figure 1: Machine learning workflow for this compound solubility prediction in supercritical CO₂, showing the sequential steps from data preparation to optimization.

Thermodynamic Modeling in Biorelevant Media

Beyond supercritical fluids, computational approaches have also been applied to predict this compound solubility in biorelevant media that simulate physiological conditions. The PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) thermodynamic model has been successfully employed to describe the complex solubility behavior of this compound in systems containing ionic surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) [2]. These models account for micelle formation and drug-micelle interactions, which are critical determinants of solubility in biorelevant environments. The modeling approach integrates solid-liquid equilibrium equations with micellar solubilization models to accurately predict solubility across varying pH conditions and surfactant concentrations.

The thermodynamic modeling revealed that CTAB, a cationic surfactant, demonstrated stronger solubilization effects compared to SDS, primarily due to its lower critical micelle concentration (CMC) and the formation of more micelles per unit concentration. The interaction parameters between ionized this compound and surfactant species were optimized using the Nelder-Mead algorithm to minimize the objective function representing the difference between predicted and experimental solubility values [2]. This approach enables formulators to select optimal surfactant systems and concentrations for enhancing this compound solubility in gastrointestinal environments, thereby potentially improving oral bioavailability.

Experimental Solubility Enhancement Techniques

Supercritical Fluid Technology

Supercritical carbon dioxide (SC-CO₂) technology has emerged as a prominent green and sustainable approach for enhancing the solubility and bioavailability of poorly water-soluble drugs like this compound. SC-CO₂ possesses unique properties that make it ideal for pharmaceutical processing, including gas-like diffusivity, liquid-like density, zero surface tension, and tunable solvation power based on variations in temperature and pressure. The environmental benefits of SC-CO₂ include low toxicity, non-flammability, and minimal residual solvent contamination, addressing the limitations of traditional organic solvents [4] [5] [6].

The solubility of this compound in SC-CO₂ is strongly influenced by both temperature and pressure, with pressure demonstrating a more pronounced effect due to its direct impact on CO₂ density. Experimental studies using a pressure-volume-temperature (PVT) cell with both static and gravimetric measurement techniques have demonstrated that this compound solubility increases significantly with rising pressure at constant temperature, while the relationship with temperature is more complex, showing retrograde behavior in certain pressure ranges [4] [7]. The optimal conditions identified through both experimental and modeling approaches typically fall within the range of 330-338 K for temperature and 380-400 bar for pressure, achieving solubility values of approximately 0.00124 mole fraction [4] [5].

3.1.1 Protocol: Solubility Measurement in Supercritical CO₂

Purpose: To determine the solubility of this compound in supercritical CO₂ across varying temperature and pressure conditions. Materials: High-pressure PVT cell system, CO₂ supply with purification unit, this compound powder, analytical balance (±0.01 mg), temperature and pressure controllers, heating elements with PTFE insulation. Procedure:

  • System Preparation: Clean and dry the PVT cell. Ensure all valves and connections are secure. Calibrate temperature and pressure sensors.
  • Drug Loading: Precisely weigh 100-500 mg of this compound powder using an analytical balance and place it in the sample chamber of the PVT cell.
  • CO₂ Pressurization: Pressurize gaseous CO₂ through the liquefaction unit to achieve the desired pressure (120-400 bar). Pass the condensed SC-CO₂ through an inline filter to remove impurities.
  • Equilibration: Allow the system to stabilize at the target temperature (308-338 K) and pressure for 2-4 hours to ensure complete equilibration between this compound and SC-CO₂.
  • Sampling: Extract a small volume of the saturated SC-CO₂ phase and rapidly expand to atmospheric pressure to precipitate the dissolved this compound.
  • Quantification: Weigh the precipitated this compound using the analytical balance. Calculate solubility as mole fraction using the mass of dissolved this compound and CO₂.
  • Replication: Repeat measurements at least in triplicate for each temperature-pressure combination.

Technical Notes: The saturation process should be monitored to ensure equilibrium is reached. The gravimetric method provides direct measurement of solubility but requires careful control of expansion and collection conditions to prevent loss of material. Alternative methods such as UV-Vis spectroscopy can be used for quantification if appropriately calibrated [4] [5] [7].

Cyclodextrin Complexation and Hybrid Systems

Cyclodextrin complexation represents one of the most extensively studied approaches for enhancing the solubility of this compound. Cyclodextrins are cyclic oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors that can form inclusion complexes with poorly soluble drugs. Among various cyclodextrins, randomly methylated β-cyclodextrin (RAMEB) has demonstrated particularly effective solubilizing power for this compound. Research has shown that the combination of RAMEB with chitosan (a natural mucoadhesive polymer) and bile components such as sodium dehydrocholate (NaDHC) can synergistically enhance both solubility and permeability of this compound [3].

The development of hybrid nanocomposite systems represents an advanced extension of cyclodextrin complexation. A particularly effective approach involves the combination of this compound with RAMEB, L-arginine (ARG), and sepiolite nanoclay (SV) to form quaternary systems that dramatically enhance dissolution properties. When prepared using co-grinding or co-evaporation techniques, these hybrid systems have demonstrated up to 90% improvement in dissolution parameters compared to ternary systems without nanoclay [8]. The enhancement mechanism involves multiple complementary actions: RAMEB provides molecular encapsulation, ARG improves wettability and pH modification, while SV offers high surface area for adsorption and amorphization.

3.2.1 Protocol: Preparation of this compound-RAMEB-Chitosan Co-ground Systems

Purpose: To prepare co-ground systems of this compound with solubilizing and permeation enhancers for improved dissolution and permeability. Materials: this compound powder, randomly methylated β-cyclodextrin (RAMEB), chitosan (medium molecular weight), sodium dehydrocholate (NaDHC), ball mill or mortar and pestle, sieve (100 mesh). Procedure:

  • Physical Mixture Preparation: Weigh appropriate ratios of this compound, RAMEB, chitosan, and NaDHC (typical weight ratio 1:2:1:0.5). Mix gently in a mortar for 5 minutes to obtain a homogeneous physical mixture.
  • Co-grinding Process: Transfer the physical mixture to a ball mill jar with grinding balls (5-10 mm diameter) at a ball-to-powder ratio of 10:1. Mill the mixture for 30-60 minutes at 200-300 rpm.
  • Alternative Manual Grinding: For small batches, grind the mixture vigorously in a mortar with a pestle for 45-60 minutes, applying consistent pressure.
  • Sieving: Pass the resulting product through a 100-mesh sieve to ensure uniform particle size.
  • Characterization: Evaluate the solid state by differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm complex formation and amorphization.
  • Dissolution Testing: Perform dissolution studies in biorelevant media (pH 1.2 for 2 hours followed by pH 6.8) using USP apparatus.

Technical Notes: The co-grinding process induces mechanical energy that facilitates interactions between drug and carriers, potentially leading to partial amorphization. The optimal ratio of components should be determined through preliminary phase solubility studies. Chitosan not only enhances solubility but also improves permeability through Caco-2 cell monolayers, with studies showing a 1.4-fold permeability increase when combined with NaDHC [3].

Enhancement_Strategies Start This compound Solubility Enhancement SCCO2 Supercritical CO₂ Technology Start->SCCO2 Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Hybrid Hybrid Nanocomposite Systems Start->Hybrid ML Machine Learning Optimization Start->ML SCCO2_Adv Advantages: • Green solvent • Tunable solvation power • Narrow particle size distribution SCCO2->SCCO2_Adv CD_Adv Advantages: • Molecular encapsulation • Synergy with permeation enhancers • Solid state modification Cyclodextrin->CD_Adv Hybrid_Adv Advantages: • Multiple mechanisms • Superior dissolution • Enhanced permeability Hybrid->Hybrid_Adv ML_Adv Advantages: • Predictive optimization • Reduced experimental load • Identification of optimal parameters ML->ML_Adv

Figure 2: this compound solubility enhancement strategies and their key advantages, showing four main approaches with their respective benefits.

Comparison of Experimental Enhancement Techniques

Various experimental approaches have been developed and optimized for enhancing this compound solubility, each with distinct mechanisms, advantages, and limitations. The following table provides a comprehensive comparison of the primary techniques based on experimental data from the literature:

Table 3: Comparison of Experimental Solubility Enhancement Techniques for this compound

Technique Key Components Solubility Enhancement Mechanism of Action Optimal Conditions/ Ratios
Supercritical CO₂ SC-CO₂, PVT cell 0.001242 mole fraction Tunable solvation power based on density changes 338 K, 380-400 bar
Cyclodextrin Complexation RAMEB, Chitosan, NaDHC 4-5x increase in solubilizing power Inclusion complex formation, permeation enhancement Drug:RAMEB:CS:NaDHC (1:2:1:0.5)
Hybrid Nanocomposite RAMEB, L-arginine, Sepiolite 90% dissolution improvement Multiple mechanisms: complexation, adsorption, pH modification Drug:RAMEB:ARG:Sepiolite (1:2:1:1)
Micellar Solubilization CTAB, SDS surfactants Concentration-dependent increase Micelle incorporation, reduced interfacial tension Above CMC (CTAB: 0.92 mM)

Analytical Methods for Solubility Quantification

Accurate quantification of this compound solubility is essential for both development and validation of enhancement strategies. The gravimetric method remains the gold standard for solubility determination in supercritical fluids, providing direct measurement of dissolved drug mass [4] [7]. This approach involves saturation of SC-CO₂ with this compound under controlled temperature and pressure conditions, followed by rapid expansion and collection of the precipitated drug for precise weighing. For complex systems including cyclodextrin complexes and surfactant solutions, UV-Vis spectrophotometry offers a reliable alternative, with this compound typically quantified at wavelengths of 230-270 nm depending on the solvent system [2] [3].

Solid-state characterization plays a crucial role in understanding the mechanisms underlying solubility enhancement in complex systems. Differential Scanning Calorimetry (DSC) is used to detect changes in melting behavior and crystallinity, with the disappearance of the characteristic this compound melting endotherm (≈160°C) indicating successful complex formation or amorphization [3] [8]. X-ray Diffractometry (XRD) provides complementary information about crystalline state, with a decrease in characteristic diffraction peaks suggesting reduced crystallinity. Dissolution testing under biorelevant conditions (e.g., pH gradient from 1.2 to 6.8 to simulate gastrointestinal transit) remains the final assessment for evaluating the performance of optimized formulations, with successful systems demonstrating significantly improved dissolution rates and extent compared to unmodified this compound [3] [8].

Conclusion and Applications in Formulation Development

The comprehensive evaluation of computational and experimental approaches for this compound solubility enhancement reveals several promising strategies for formulation development. Machine learning models, particularly ensemble methods like Gradient Boosting and AdaBoost-enhanced GPR, provide accurate prediction of solubility in supercritical CO₂, enabling efficient optimization of processing parameters with minimal experimental effort. For practical formulation development, hybrid systems combining cyclodextrins with polymers like chitosan and excipients such as sepiolite nanoclay offer the most significant improvements in dissolution performance, with the quaternary this compound-RAMEB-ARG-sepiolite system demonstrating exceptional enhancement both in vitro and in vivo.

The choice of optimal solubility enhancement strategy should be guided by the specific requirements of the final dosage form and the intended route of administration. For oral dosage forms, the cyclodextrin-based hybrid systems provide balanced improvement in both solubility and permeability, addressing the dual challenges of BCS Class II drugs. For nanomedicine applications, supercritical fluid technology offers advantages in controlling particle size and distribution while avoiding organic solvent residues. The protocols and application notes provided in this document establish a comprehensive framework for researchers to systematically address the solubility limitations of this compound, potentially leading to improved therapeutic outcomes through enhanced bioavailability and more consistent pharmacokinetic profiles.

References

Comprehensive Application Notes and Protocols: Oxaprozin Topical Delivery System for Osteoarthritis Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Topical Oxaprozin Delivery

Osteoarthritis (OA) represents a significant global health challenge, affecting approximately 22% to 39% of the Indian population alone, with higher prevalence among women and increasing incidence with age. This degenerative joint disease is characterized by progressive deterioration of articular cartilage, localized inflammation, and debilitating joint pain that significantly impacts quality of life. Current OA management primarily relies on symptomatic treatment using analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), though no disease-modifying therapies are currently available. Oral NSAID administration, while popular among patients, is associated with serious gastrointestinal adverse effects including bleeding, ulceration, and irritation. These limitations have prompted extensive research into alternative delivery strategies that can maximize therapeutic efficacy while minimizing systemic exposure and associated side effects.

This compound, a propionic acid derivative NSAID, demonstrates particular promise for osteoarthritis treatment due to its potent anti-inflammatory and analgesic properties. However, as a BCS Class II drug, this compound suffers from poor solubility characteristics that limit its oral absorption and bioavailability. Furthermore, no marketed topical formulation of this compound is currently available, presenting a significant opportunity for formulation scientists to develop novel delivery systems. Topical administration offers multiple advantages over oral delivery, including continuous drug delivery to the site of action, avoidance of first-pass metabolism, reduced systemic side effects, and potentially lower dosing requirements due to improved local bioavailability. The integration of nanotechnology-based approaches with traditional topical formulations represents an innovative strategy to overcome the significant skin barrier properties while maintaining therapeutic drug levels in joint tissues.

Table 1: Current Formulation Approaches for Topical this compound Delivery

Formulation Type Key Components Advantages Reference
Nanoemulgel (NEG) This compound, Gaultheria oil, Carbopol 974, Tween 80, PEG 400 Biphasic release pattern, 78.12% CDR in 25h, good skin penetration [1]
Penetration Enhancement Azone, Iontophoresis, Sonophoresis 5.9-8.4-fold enhancement, synergistic effects [2]
Liposomal/NLC Formulations Cyclodextrin complexes, lipids Improved transdermal delivery, enhanced stability [2]

Nanoemulgel Development Protocol

Materials and Preformulation Screening

The development of an effective this compound nanoemulgel begins with comprehensive excipient compatibility screening to identify optimal components for formulation stability and performance. Required materials include this compound (procured from reputable suppliers such as Prince Scientific), Gaultheria oil (traditional anti-inflammatory containing methyl salicylate), various carrier oils (sunflower, apricot, lemongrass, clove, and kalonji oils), surfactants (Tween 20, Tween 40, Tween 80), co-surfactants (PEG 400), gelling agent (Carbopol 974), and solvents (acetone, methanol, ethanol) of analytical grade. The solubility profiling is conducted by adding excess this compound to 1 mL of each excipient in glass vials, followed by vortexing (Remi CM-101 cyclomixer) and incubation at 25°C for 72 hours in a shaker incubator. After centrifugation (Remi R8C Laboratory centrifuge at 3000 ± 50 rpm for 10 minutes), the supernatant is diluted with methanol, filtered through 0.22 μm syringe filters, and analyzed via UV spectrophotometry at λmax 285 nm to quantify drug solubility. The oil demonstrating highest drug solubility should be selected as the primary oil phase, while surfactants and co-surfactants are chosen based on their HLB values and emulsification efficiency.

Experimental Design and Optimization

A pseudo-ternary phase diagram construction is essential to identify the nanoemulsion region and optimize component concentrations using the aqueous titration method. The phase diagram is developed using surfactant:cosurfactant (Smix) ratios of 1:0, 1:1, 2:1, and 3:1 (Tween 80:PEG 400). For each Smix ratio, combine the oil and Smix in different weight ratios (1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1) in glass vials. Each mixture is then titrated dropwise with aqueous phase under continuous magnetic stirring, monitoring for transparency and flowability to identify emulsion boundaries. The resulting nanoemulsion region is plotted using chemometric software to visualize the optimal composition space. Subsequently, a Design of Experiments (DoE) approach should be implemented, employing a Box-Behnken or Central Composite Design with critical process parameters as independent variables (e.g., oil percentage, Smix ratio, aqueous phase content) and key quality attributes as responses (vesicle size, PDI, zeta potential, drug release). Statistical analysis of the DoE results will identify significant factors and generate a predictive model for optimizing the formulation.

formulation_workflow Start Preformulation Screening Solubility Solubility Studies in Oils/Surfactants Start->Solubility PhaseDiagram Construct Pseudo-ternary Phase Diagram Solubility->PhaseDiagram Smix Prepare Smix Ratios (1:0, 1:1, 2:1, 3:1) PhaseDiagram->Smix Titration Aqueous Titration Method Smix->Titration NERegion Identify Nanoemulsion Region Titration->NERegion DoE Design of Experiments (Box-Behnken/CCD) NERegion->DoE Optimization Formulation Optimization DoE->Optimization Char Nanoemulsion Characterization Optimization->Char Gelling Incorporate into Carbopol 974 Char->Gelling Final Nanoemulgel Evaluation Gelling->Final

Diagram 1: Nanoemulgel Formulation Development Workflow

Formulation Characterization Methods

Nanoemulsion Characterization Protocol

Comprehensive characterization of the optimized this compound nanoemulsion is critical to ensure consistent quality and performance. Vesicular size analysis and polydispersity index (PDI) determination should be performed using dynamic light scattering (DLS) with a Malvern Zetasizer Nano ZS. Dilute the nanoemulsion 100-fold with distilled water to ensure appropriate scattering intensity, equilibrate at 25°C for 2 minutes before measurement, and perform triplicate readings with at least 12 sub-runs each. Acceptable specifications include a vesicular size below 200 nm and PDI value less than 0.3, indicating a narrow size distribution. For zeta potential measurement, use the same instrument with folded capillary cells, diluting the nanoemulsion 1:10 with 1 mM NaCl solution to maintain conductivity. The magnitude of zeta potential (typically -12 to -30 mV for anionic systems) indicates formulation stability, with values exceeding ±30 mV suggesting excellent physical stability due to electrostatic repulsion.

Morphological examination requires transmission electron microscopy (TEM) or scanning electron microscopy (SEM). For TEM analysis, dilute the nanoemulsion appropriately and deposit a drop onto a carbon-coated copper grid, negatively stain with 2% phosphotungstic acid, and air-dry before visualization at appropriate magnification. The images should confirm spherical morphology and size distribution consistent with DLS results. Thermodynamic stability must be assessed through stress testing, including centrifugation at 3,500 rpm for 30 minutes to evaluate phase separation, followed by freeze-thaw cycling between -21°C and +25°C for three 48-hour cycles. Finally, store the formulations at 4°C, 25°C, and 40°C for 4-6 weeks, periodically evaluating appearance, phase separation, and drug content to identify any instability issues.

Nanoemulgel Evaluation Parameters

The transition from nanoemulsion to nanoemulgel requires incorporation into a gelling matrix and comprehensive evaluation of the final dosage form. Prepare the gel component by dispersing 0.5-1.5% w/w Carbopol 974 in purified water with continuous stirring at 800-1000 rpm, allowing hydration for 2-4 hours. Adjust the pH to 6.5-7.0 using triethanolamine to neutralize carboxyl groups and facilitate gel formation. Slowly incorporate the optimized nanoemulsion into the Carbopol gel at a 1:1 ratio with gentle mixing to avoid air entrapment and structural breakdown. Evaluate the final nanoemulgel for physicochemical parameters including pH (using digital pH meter with 1:10 dilution in distilled water), homogeneity (visual inspection against white and black backgrounds), spreadability, and extrudability.

Table 2: Nanoemulgel Characterization Specifications and Methods

Parameter Methodology Acceptance Criteria Reference
Vesicle Size & PDI Dynamic Light Scattering Size: <200 nm, PDI: <0.3 [1]
Zeta Potential Electrophoretic Mobility -12 to -30 mV [1]
pH Digital pH Meter 5.5-7.0 [1]
Spreadability Parallel Plate Method 15-25 g·cm/sec [1]
Drug Content HPLC/UV Spectrophotometry 95-105% [1]
Texture Texture Profile Analysis Consistent rheological properties [1]
Bioadhesion Modified Balance Method Adequate mucoadhesion [1]

Spreadability testing employs a parallel plate method where 0.5 g gel is placed between two glass slides, and weights are added to the upper slide while measuring the spreading diameter. Calculate spreadability using the formula S = M × L / T, where M is weight applied, L is spreading length, and T is time. Texture analysis and bioadhesion strength should be evaluated using a texture analyzer with appropriate probes and settings. For drug content uniformity, accurately weigh 1 g of nanoemulgel, dissolve in suitable solvent, filter, and analyze by validated HPLC or UV spectrophotometric method at 285 nm, with acceptance criteria of 95-105% of labeled claim. Finally, conduct accelerated stability studies according to ICH guidelines, storing samples at 5°C ± 3°C, 25°C ± 2°C/60% RH ± 5% RH, and 40°C ± 2°C/75% RH ± 5% RH for 1-3 months, evaluating appearance, pH, drug content, and rheological properties at predetermined intervals.

Performance Assessment Protocols

In Vitro Release and Ex Vivo Permeation Studies

The drug release profile of this compound from nanoemulgel formulations must be evaluated using Franz diffusion cells with regenerated cellulose or synthetic membranes. Prepare the receptor medium (typically phosphate buffer pH 7.4 with 20-40% alcohol to maintain sink conditions) and equilibrate to 32°C ± 1°C to simulate skin temperature. Apply 0.5-1 g of nanoemulgel uniformly to the donor compartment, ensuring occlusion to prevent evaporation. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 18, 24 hours), withdraw 1 mL samples from the receptor compartment while replacing with fresh medium to maintain constant volume. Analyze samples by HPLC with UV detection at 285 nm after appropriate dilution, calculating cumulative drug release and plotting release kinetics. The optimized this compound nanoemulgel should demonstrate a biphasic release pattern with an initial burst release followed by sustained release, achieving approximately 78% cumulative drug release over 25 hours.

For ex vivo skin permeation studies, obtain abdominal skin from Wistar rats or human dermatomed skin (200-400 μm thickness) after ethical approval. Mount the skin between donor and receptor compartments with stratum corneum facing upward, ensuring proper orientation. Apply the formulation (equivalent to 5-10 mg this compound) to the donor compartment, maintaining sink conditions in the receptor phase (pH 7.4 phosphate buffer with preservatives). Conduct experiments under occlusive conditions at 32°C ± 1°C with continuous magnetic stirring. Withdraw samples at predetermined intervals over 24-48 hours, analyzing drug content to determine permeation parameters including flux (Jss), permeability coefficient (Kp), and enhancement ratio. The incorporation of Gaultheria oil not only provides synergistic anti-inflammatory activity but may also enhance skin permeation of this compound, potentially increasing permeation by 5.9-8.4 fold compared to conventional formulations.

Skin Irritation and Stability Assessment

Skin irritation potential must be evaluated using in vitro and ex vivo models to ensure formulation safety. The HET-CAM (Hen's Egg Test-Chorioallantoic Membrane) method involves applying 0.3 g formulation to the chorioallantoic membrane of fertilized hen's eggs (day 10 of incubation), observing for hemorrhage, vascular lysis, or coagulation over 5 minutes. Alternatively, employ the Red Blood Cell (RBC) hemolysis assay, mixing formulation with 2% RBC suspension, incubating at 37°C for 1 hour, and measuring hemoglobin release at 540 nm. For more comprehensive assessment, ex vivo skin models such as EpiDerm or EpiSkin can be used, applying formulation and measuring MTT reduction to assess cell viability, with >80% viability considered non-irritating.

Confocal microscopy provides visual evidence of skin penetration using rhodamine B as a fluorescent marker incorporated into the formulation. Apply the fluorescently-tagged nanoemulgel to excised skin mounted in Franz cells for 6-8 hours, then prepare vertical sections (10-20 μm thickness) using a cryostat microtome. Examine sections under confocal laser scanning microscopy with appropriate excitation/emission wavelengths, demonstrating deep skin penetration through hair follicles and intercellular pathways. The nanoemulgel should demonstrate significantly enhanced penetration compared to conventional gel formulations. Finally, conduct accelerated stability studies according to ICH guidelines, storing the optimized formulation at 5°C ± 3°C, 25°C ± 2°C/60% RH ± 5% RH, and 40°C ± 2°C/75% RH ± 5% RH for 1-6 months. Evaluate physical stability (color, homogeneity, phase separation), chemical stability (drug content, degradation products), and functional stability (pH, rheology, drug release) at predetermined timepoints to establish recommended storage conditions and shelf life.

Mechanism and Enhancement Strategies

Molecular Mechanisms of this compound Action

This compound exhibits unique pharmacological activities beyond conventional COX inhibition that contribute to its therapeutic efficacy in osteoarthritis. Research demonstrates that this compound induces apoptosis in CD40L-treated human monocytes through COX-independent pathways, significantly increasing apoptosis in a dose-dependent manner with the strongest effect observed at 100 μM concentration. This pro-apoptotic activity is particularly relevant in chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis where monocyte infiltration contributes to disease persistence. Mechanistic studies reveal that this compound inhibits CD40L-triggered phosphorylation of Akt and NF-κB, key survival pathways in monocytes, while simultaneously activating caspase-3 executioner protease. This dual mechanism effectively shifts the balance toward programmed cell death in inflamed tissues, potentially reducing inflammatory cell infiltrates and associated tissue damage.

Unlike other NSAIDs including ibuprofen, indomethacin, and naproxen which showed minimal effects on monocyte apoptosis, this compound uniquely modulates intracellular signaling pathways independent of its cyclooxygenase inhibitory activity. This distinctive mechanism involves suppression of IκBα-mediated activation of the IKK system at concentrations of 50 μM, effectively preventing NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes. The ability to preferentially target activated monocytes while sparing quiescent cells represents a significant therapeutic advantage, potentially explaining this compound's clinical efficacy in managing inflammatory arthritic conditions. These findings support the development of targeted delivery systems that can maintain effective drug concentrations in joint tissues while minimizing systemic exposure.

mechanism CD40L CD40L Stimulation Survival Monocyte Survival Signaling CD40L->Survival Akt Akt Phosphorylation Survival->Akt NFkB NF-κB Activation Survival->NFkB ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition NFkB->ApoptosisInhibition This compound This compound (100 μM) Inhibition Pathway Inhibition This compound->Inhibition AktInhibit Inhibits Akt Phosphorylation Inhibition->AktInhibit NFkBInhibit Suppresses NF-κB Activation Inhibition->NFkBInhibit Caspase Caspase-3 Activation AktInhibit->Caspase NFkBInhibit->Caspase Apoptosis Increased Monocyte Apoptosis Caspase->Apoptosis

Diagram 2: this compound Mechanism in Monocyte Apoptosis

Transdermal Penetration Enhancement Strategies

Effective topical delivery of this compound requires strategies to overcome the significant skin barrier properties, particularly the stratum corneum which limits transdermal delivery to molecules typically under 500 Da. Research demonstrates that combination approaches utilizing chemical enhancers with physical methods can significantly improve this compound penetration. Azone (laurocapram), a chemical penetration enhancer, increases this compound transdermal penetration by approximately 5.9-fold compared to passive diffusion by disrupting lipid organization in the stratum corneum. Physical enhancement methods including sonophoresis (low-frequency ultrasound) and iontophoresis (low-level electrical current) improve penetration by 5.5-fold and 4.2-fold respectively, through different mechanisms – sonophoresis creates cavitation in the skin lipids while iontophoresis drives charged molecules via electromotive force.

Notably, combination strategies demonstrate synergistic effects, with Azone+SP (sonophoresis) increasing this compound penetration by 8.4-fold, significantly higher than either method alone. This synergistic combination represents an optimal approach for clinical translation, potentially enabling therapeutic drug concentrations in deeper joint tissues. The development of nanoemulgel systems further enhances penetration through multiple mechanisms: (1) the nano-sized droplets increase surface area for drug release; (2) surfactant components disrupt skin lipid organization; (3) the gel matrix provides sustained release characteristics; and (4) lipid components enhance partitioning into the skin. These advanced systems can facilitate targeted delivery of this compound to joint tissues while minimizing systemic exposure, potentially revolutionizing osteoarthritis management through improved efficacy and reduced side effects.

Conclusion and Future Perspectives

The development of topical this compound delivery systems represents a promising approach for managing osteoarthritis, potentially overcoming limitations associated with oral NSAID administration. The nanoemulgel platform combining this compound with Gaultheria oil offers multiple advantages, including synergistic anti-inflammatory activity, enhanced skin permeation, and sustained drug release characteristics. Comprehensive characterization demonstrates excellent physicochemical properties with vesicular size around 196 nm, good PDI, and appropriate zeta potential for stability. The biphasic release profile with approximately 78% cumulative drug release over 25 hours suggests potential for prolonged therapeutic effect with reduced dosing frequency.

Future research directions should focus on clinical translation of these promising formulations, including comprehensive preclinical toxicology studies, scale-up manufacturing considerations, and rigorous clinical trials establishing safety and efficacy in osteoarthritis patients. Additionally, exploration of advanced enhancement strategies including combination with microneedle technologies or novel chemical permeation enhancers could further optimize delivery efficiency. The unique COX-independent mechanisms of this compound action, particularly its pro-apoptotic effects on activated monocytes, warrant further investigation in disease-relevant models to fully elucidate its potential disease-modifying capabilities in osteoarthritis. With continued development, this compound topical formulations could significantly advance osteoarthritis management by providing effective symptom control while minimizing systemic adverse effects.

References

Rationale for Oxaprozin Cyclodextrin Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Oxaprozin is a BCS Class II drug, characterized by high permeability but very low water solubility, which leads to formulation challenges, variable bioavailability, and gastrointestinal side effects [1]. Complexation with cyclodextrins (CDs) has been successfully employed to improve the solubility and dissolution properties of such drugs by incorporating the drug molecule into the hydrophobic cavity of the cyclodextrin [2].

Among various cyclodextrins, the chemically modified randomly-methylated-β-cyclodextrin (RAMEB) has been identified as the most effective carrier for this compound due to its amorphous nature and enhanced complexing ability [3] [4]. Furthermore, research has demonstrated that the addition of a third component, such as the amino acid L-arginine (ARG), can synergistically enhance the complexing and solubilizing power of RAMEB, allowing for a reduction in the amount of CD required and mitigating potential toxicity concerns associated with methylated derivatives [1] [5].

Key Research Findings and Quantitative Data

The tables below summarize the core findings from recent studies on this compound complexation.

Table 1: Performance of Different Cyclodextrin-Based Systems with this compound

System Type Key Components Preparation Method Key Performance Findings Reference
Binary Complex RAMEB Co-grinding Effective, but requires higher CD amount. [3] [4]
Ternary System RAMEB + L-arginine (ARG) Co-grinding Synergistic effect; ~3x higher complex stability constant and ~4.5x higher drug solubility vs. binary RAMEB complex. Dissolution Efficiency (DE60) of 83.6%. [1] [5]
Ternary System RAMEB + Sepiolite (SV) Adsorption Improved dissolution properties compared to binary systems. [4]
Quaternary Nanocomposite RAMEB + ARG + SV Entrapment of complex in clay Superior performance; increased dissolution parameters by 60-90% compared to ternary systems. Effective in fast-dissolving tablets with enhanced in vivo efficacy. [6]

Table 2: Detailed Experimental Data from Phase-Solubility Studies (at pH ~6.8) This data quantifies the interactions in solution for the ternary system [1] [5].

System Apparent Stability Constant (Ks, M⁻¹) Drug Solubility (mg/mL) Complexation Efficiency (CE)
OXA + RAMEB (Binary) Data not fully specified Data not fully specified Baseline
OXA + RAMEB + ARG (Ternary) ~3.0x higher than binary ~4.5x higher than binary ~5x higher than binary

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-RAMEB-ARG Ternary Complex by Co-Grinding

This solvent-free green method is highly effective for forming the ternary complex in the solid state [1] [7].

  • 1. Principle: Mechanochemical activation via grinding induces solid-state interactions and amorphization, leading to the formation of an inclusion complex between this compound and RAMEB, combined with salt formation with ARG [5] [7].
  • 2. Materials:
    • This compound (OXA)
    • Randomly-methylated-β-cyclodextrin (RAMEB)
    • L-arginine (ARG)
    • High-energy vibrational ball mill (e.g., Mixer Mill MM 200, Retsch)
    • Zirconium oxide or stainless-steel grinding jars and balls
  • 3. Procedure:
    • Weigh this compound, RAMEB, and L-arginine in equimolar ratios.
    • Place the physical mixture into the grinding jar with the grinding balls.
    • Securely close the jar and fix it in the high-energy mill.
    • Grind the mixture for 30 minutes at a frequency of 24 Hz [1].
    • After grinding, carefully retrieve the resulting solid powder. The product is now ready for characterization and formulation.
  • 4. Analysis: The success of complexation should be confirmed using DSC (disappearance of drug melting peak), PXRD (loss of drug crystallinity), and FT-IR (analysis of molecular interactions) [1] [5].

The following workflow diagram illustrates the co-grinding preparation process:

Start Start Protocol Weigh Weigh Components in Equimolar Ratios Start->Weigh Load Load Mixture into Grinding Jar with Balls Weigh->Load Grind Grind at 24 Hz for 30 min Load->Grind Retrieve Retrieve Solid Powder Grind->Retrieve Analyze Analyze Product Retrieve->Analyze End Protocol Complete Analyze->End

Workflow for Co-grinding Protocol

Protocol 2: Formulation of Fast-Dissolving Tablets Based on the Quaternary Nanocomposite

This protocol outlines the development of a final dosage form with demonstrated in vivo efficacy [6].

  • 1. Principle: The superior dissolution properties of the this compound-RAMEB-ARG-Sepiolite quaternary nanocomposite are leveraged to create a fast-dissolving tablet formulation.
  • 2. Materials:
    • Pre-formed this compound-RAMEB-ARG-Sepiolite quaternary nanocomposite
    • Standard tablet excipients (e.g., diluents like microcrystalline cellulose, disintegrants like croscarmellose sodium, lubricants like magnesium stearate)
    • Tablet compression machine
  • 3. Procedure:
    • Mix the quaternary nanocomposite powder with the appropriate tablet excipients.
    • Blend the mixture thoroughly to ensure homogeneity.
    • Compress the final blend into tablets using a standard tablet compression machine.
  • 4. Analysis:
    • In Vitro: Perform dissolution studies to confirm the maintained fast-dissolving characteristics.
    • In Vivo: Studies on rats with adjuvant-induced arthritis have proven that this tablet formulation provides a faster and more intense pain-relieving effect compared to a marketed this compound tablet [6].

Advanced Formulation Strategies

For researchers aiming to further optimize the delivery of this compound, two advanced strategies are emerging:

  • Hybrid "Drug-in-CD-in-Nanoclay" Systems: This approach involves first forming the this compound-RAMEB complex and then loading it into a hydrophilic nanoclay like sepiolite (SV). This combination synergistically enhances drug solubility and dissolution rate while potentially leveraging the clay's antacid properties to reduce gastrointestinal irritation [4].
  • Cyclodextrin-Enhanced Lipid Nanocarriers: A cutting-edge approach involves pre-complexing this compound with a cyclodextrin and then incorporating this complex into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). This hybrid system merges the solubilizing power of CDs with the biocompatibility and controlled release potential of lipid nanocarriers [8].

The diagram below illustrates the relationship between these different formulation strategies.

OXA This compound (OXA) Binary Binary Complex (OXA + RAMEB) OXA->Binary Ternary Ternary System (OXA + RAMEB + ARG) OXA->Ternary Nano CD-Lipid Hybrid Nanocarriers Binary->Nano Quaternary Quaternary Nanocomposite (OXA + RAMEB + ARG + SV) Ternary->Quaternary Tablet Fast-Dissolving Tablet Quaternary->Tablet

Evolution of this compound Formulation Strategies

Quality Control and Analytical Techniques

Routine analysis of this compound in raw materials and formulations can be efficiently performed using a validated UV spectrophotometric method. A simple method involves dissolving this compound in 0.1N NaOH and measuring the absorbance at 285 nm. This method obeys Beer's law in the concentration range of 2-20 µg/mL and has been shown to be accurate and free from interference by common excipients [9].

I hope these detailed application notes and protocols provide a solid foundation for your research and development efforts. Should you require further information on a specific analytical technique or formulation step, please feel free to ask.

References

Protocol for Validated HPLC Analysis of Oxaprozin

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the validated reversed-phase HPLC method for the determination of oxaprozin and its related impurities in bulk drug substance, based on the development study [1]. The method is designed to be accurate, sensitive, and robust for quality control purposes.

Scope

This method is applicable for the identification and quantification of this compound and its seven known process-related impurities and one degradation product in the bulk drug material [1].

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a linear gradient elution and UV detection to separate and quantify this compound and its impurities.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).
  • Analytical Column: Inertsil-ODS 3V, 150 mm x 4.6 mm, 5 μm particle size [1].
  • Chemicals:
    • Acetonitrile (HPLC grade)
    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
    • High-purity water (e.g., Milli-Q water)
    • Phosphoric acid (85%, for pH adjustment)
Detailed Experimental Procedure

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Phosphate buffer solution. Dissolve an appropriate amount of potassium dihydrogen phosphate in water to achieve a 20 mM concentration. Adjust the pH to 3.5 ± 0.05 using phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • The method employs a linear gradient as follows. Ensure the mobile phases are filtered through a 0.45 μm membrane and degassed prior to use.

Step 2: Standard and Sample Preparation

  • Diluent: Use a mixture of mobile phase A and B (e.g., 50:50 v/v) that completely dissolves the analyte.
  • System Suitability Solution: Prepare a solution containing this compound and critical impurities at a level near the specification limit.
  • Standard Solution: Prepare a solution of this compound at a known concentration for quantification.
  • Test Solution: Accurately weigh about 50 mg of the this compound bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Step 3: Chromatographic Conditions and Execution

  • Column Temperature: 25 °C
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Detection Wavelength: 254 nm [1]
  • Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B
0 85 15
20 30 70
25 30 70
26 85 15
35 85 15
  • Equilibrate the column with the initial gradient conditions for at least 10 minutes before starting the sequence.
  • Inject the system suitability solution first to ensure the resolution between this compound and the closest eluting impurity meets the acceptance criteria (typically R > 2.0).

Step 4: Data Analysis and Calculations

  • Identify impurities by comparing their retention times with those of known reference standards.
  • Quantify impurities using the peak area response relative to the area of the this compound peak in the standard solution, applying the formula: ( \text{Impurity %} = (A_{imp} / A_{std}) \times (C_{std} / C_{test}) \times 100 ) where ( A_{imp} ) is the peak area of the impurity, ( A_{std} ) is the peak area of the this compound standard, ( C_{std} ) is the concentration of the standard, and ( C_{test} ) is the concentration of the test solution.

Method Validation Protocol

The validation of the analytical method should be conducted as per ICH Q2(R1) guidelines to prove it is suitable for its intended purpose [2]. The following characteristics must be assessed.

Specificity
  • Procedure: Inject individual blanks (diluent), placebo (if formulation is analyzed), standard solutions of each known impurity, degraded samples (e.g., after exposure to acid, base, oxidation, heat, and light), and the test sample.
  • Acceptance Criteria: The method should demonstrate no interference from the blank or placebo at the retention times of this compound and all impurities. Peak purity of this compound in stressed samples should be established, confirming separation from all known and unknown degradation products [1].
Linearity and Range
  • Procedure: Prepare and analyze at least five concentrations of this compound and each impurity across the specified range (e.g., from LOQ to 120% of the specification level).
  • Acceptance Criteria: The correlation coefficient (r) should be not less than 0.999 for the drug substance. The y-intercept should be statistically insignificant, and the residual plot should show random scatter [2].
Accuracy (Recovery)
  • Procedure: Spike the blank matrix (or placebo for formulations) with known concentrations of this compound and impurities at three levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze and calculate the percentage recovery.
  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% for the drug substance. For impurities, recovery can be acceptable between 80-120% at the LOQ level [3].
Precision
  • Repeatability: Inject six independent preparations of the same homogeneous sample (100% test concentration) and calculate the %RSD of the assay results.
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and using a different instrument. The combined %RSD from both sets of data should be within the acceptance criteria.
  • Acceptance Criteria: The %RSD for the assay of this compound should be not more than 1.0%. For impurities, the %RSD should be not more than 10.0% at the specification level and 15.0% at the LOQ [3].
Sensitivity: LOD and LOQ
  • Procedure: Determine based on a signal-to-noise ratio (S/N).
  • Acceptance Criteria: For LOD, an S/N of 3:1 is typical. For LOQ, an S/N of 10:1 is typical, and the method should demonstrate acceptable precision and accuracy at the LOQ level [1].
Robustness
  • Procedure: Deliberately introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1 units, wavelength ±2 nm).
  • Acceptance Criteria: The system suitability criteria must be met in all robustness trials, and the assay results should not be significantly affected [1].

The workflow below illustrates the key stages of the analytical method validation lifecycle:

Start Start: Method Development & Pre-validation V1 Specificity/ Selectivity Start->V1 V2 Linearity & Range V1->V2 V3 Accuracy/ Recovery V2->V3 V4 Precision (Repeatability & Intermediate Precision) V3->V4 V5 LOD & LOQ (Sensitivity) V4->V5 V6 Robustness V5->V6 Doc Documentation & Final Report V6->Doc End Method Approved for Routine Use Doc->End

Critical Notes for Implementation

  • Solution Stability: The stability of standard and sample solutions should be established under storage conditions (e.g., room temperature and refrigerated) for at least 24-48 hours. A change of more than 2.0% in the assay value compared to the initial value indicates instability.
  • Filter Compatibility: If filtration of the sample solution is required, perform a filter validation study to ensure the filter membrane does not adsorb the analyte. Compare the assay results of a filtered versus centrifuged sample.
  • System Suitability: This is a critical component of the method. Before any analysis, ensure the system meets pre-defined criteria, which may include plate count, tailing factor for the main peak, and resolution between critical peak pairs.

References

Application Notes & Protocols: Optimizing Oxaprozin Solubility in Supercritical CO₂ for Drug Impregnation Processing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Supercritical Carbon Dioxide (SC-CO₂) processing has emerged as a green, efficient alternative to traditional pharmaceutical processing techniques, overcoming limitations such as high toxicity, organic solvent residues, difficulty of control, high expense, and low stability associated with conventional methods [1] [2]. This technology is particularly valuable for enhancing the solubility and bioavailability of poorly water-soluble drugs like Oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID) extensively used for pain management in patients suffering from chronic musculoskeletal disorders such as rheumatoid arthritis [1] [3]. As a BCS Class II drug (Biopharmaceutical Classification System), this compound exhibits low solubility and bioavailability despite its manageable safety profile, great efficiency, and low liver toxicity [4]. The impregnation of this compound using SC-CO₂ technology represents a promising approach to dominate these limitations through particle micronization, enabling the fabrication of micro-/nanoparticles with controlled size and purity [1].

The critical point of CO₂ (31.3°C and 7.38 MPa) makes it particularly suitable for processing heat-sensitive pharmaceutical compounds without thermal degradation [2]. SC-CO₂ possesses transport characteristics between liquids and gases, with density close to liquids and viscosity similar to gases, resulting in excellent mobility and mass transfer capabilities [2]. These unique properties have established SC-CO₂ as a green solvent platform for various pharmaceutical applications, including drug delivery, chromatography, extraction, and particle engineering [1] [2].

Experimental Foundation and Data

The experimental foundation for this compound solubility measurement in SC-CO₂ was established using a Pressure-Volume-Temperature (PVT) cell system, which employed a combination of static and gravimetric techniques [1] [4]. This system could be filled with up to 0.4 L of this compound and supercritical fluid mixture, with precise adjustment of temperature and pressure parameters to evaluate drug solubility under various conditions [4].

Experimental Dataset

The following table presents the comprehensive experimental dataset for this compound solubility in SC-CO₂, measured across varying temperature and pressure conditions:

Table 1: Experimental Solubility of this compound in Supercritical CO₂ [4] [5]

Data Point Temperature (K) Pressure (bar) Solubility (mole fraction)
1 3.08 × 10² 1.20 × 10² 8.19 × 10⁻⁵
2 3.08 × 10² 1.60 × 10² 1.58 × 10⁻⁴
3 3.08 × 10² 2.00 × 10² 2.24 × 10⁻⁴
4 3.08 × 10² 2.40 × 10² 2.80 × 10⁻⁴
5 3.08 × 10² 2.80 × 10² 3.44 × 10⁻⁴
6 3.08 × 10² 3.20 × 10² 4.06 × 10⁻⁴
7 3.08 × 10² 3.60 × 10² 4.73 × 10⁻⁴
8 3.08 × 10² 4.00 × 10² 5.33 × 10⁻⁴
9 3.18 × 10² 1.20 × 10² 7.55 × 10⁻⁵
10 3.18 × 10² 1.60 × 10² 1.41 × 10⁻⁴
11 3.18 × 10² 2.00 × 10² 2.45 × 10⁻⁴
12 3.18 × 10² 2.40 × 10² 3.56 × 10⁻⁴
13 3.18 × 10² 2.80 × 10² 4.64 × 10⁻⁴
14 3.18 × 10² 3.20 × 10² 5.58 × 10⁻⁴
15 3.18 × 10² 3.60 × 10² 6.60 × 10⁻⁴
16 3.18 × 10² 4.00 × 10² 7.66 × 10⁻⁴
17 3.28 × 10² 1.20 × 10² 5.34 × 10⁻⁵
18 3.28 × 10² 1.60 × 10² 1.28 × 10⁻⁴
19 3.28 × 10² 2.00 × 10² 3.02 × 10⁻⁴
20 3.28 × 10² 2.40 × 10² 4.14 × 10⁻⁴
21 3.28 × 10² 2.80 × 10² 5.82 × 10⁻⁴
22 3.28 × 10² 3.20 × 10² 7.87 × 10⁻⁴
23 3.28 × 10² 3.60 × 10² 8.51 × 10⁻⁴
24 3.28 × 10² 4.00 × 10² 1.03 × 10⁻³
25 3.38 × 10² 1.20 × 10² 3.31 × 10⁻⁵
26 3.38 × 10² 1.60 × 10² 9.09 × 10⁻⁵
27 3.38 × 10² 2.00 × 10² 2.98 × 10⁻⁴
28 3.38 × 10² 2.40 × 10² 4.81 × 10⁻⁴
29 3.38 × 10² 2.80 × 10² 6.77 × 10⁻⁴
30 3.38 × 10² 3.20 × 10² 8.89 × 10⁻⁴
31 3.38 × 10² 3.60 × 10² 1.08 × 10⁻³
32 3.38 × 10² 4.00 × 10² 1.24 × 10⁻³

Machine Learning Modeling Approaches

Artificial intelligence (AI) and machine learning (ML) techniques have revolutionized the prediction and optimization of drug solubility in supercritical fluids, offering significant advantages over traditional thermodynamic modeling approaches [6]. These methods have demonstrated remarkable capability to capture complex nonlinear relationships between process parameters (temperature and pressure) and drug solubility, enabling accurate predictions while reducing computation time and experimental costs [1] [7].

Implemented ML Models and Performance

Multiple research groups have developed and compared various ML approaches for predicting this compound solubility in SC-CO₂, with the following performance metrics:

Table 2: Performance Comparison of Machine Learning Models for this compound Solubility Prediction

Study ML Model R² Score Error Metrics Best Model
Study 1 [1] AdaBoost-GPR 0.998 MAE: 5.024E-06 AdaBoost-GPR
AdaBoost-DT 0.980 MAE: 6.806E-05
Study 2 [4] Gradient Boosting 0.999 MSE: 3.78E-11 Gradient Boosting
Random Forest 0.984 MSE: 9.71E-09
Extra Trees 0.999 MSE: 6.29E-09
Study 3 [8] GPR 0.997 MSE: 2.173E-09 KNN
KNN 0.999 MSE: 1.372E-08
MLP 0.868 MSE: 2.079E-08
Study 4 [5] NU-SVM 0.994 RMSE: 3.098E-05 NU-SVM
Decision Tree 0.950 RMSE: 1.168E-04
Linear-SVM 0.854 RMSE: 1.502E-04
Optimal Process Conditions

The following table summarizes the optimized processing parameters for maximizing this compound solubility in SC-CO₂ as identified through various ML approaches:

Table 3: Optimized Process Conditions for this compound Solubility in SC-CO₂

ML Model Temperature (K) Pressure (bar) Predicted Solubility (mole fraction)
AdaBoost-GPR [1] 338 400 0.001241
Gradient Boosting [4] 331.5 380.4 0.001242
KNN [8] 338 400 0.001260
NU-SVM [5] 336.05 400 0.001270

Workflow Integration and Process Optimization

The integration of experimental data and machine learning prediction follows a systematic workflow that enables researchers to optimize this compound solubility in SC-CO₂ efficiently. The following diagram illustrates this comprehensive approach:

workflow cluster_exp Experimental Phase cluster_ml Machine Learning Phase cluster_opt Optimization Phase Start Start: this compound Solubility Enhancement ExpDesign Experimental Design (Temperature: 308-338 K Pressure: 120-400 bar) Start->ExpDesign PVT PVT Cell Measurement (Static-Gravimetric Method) ExpDesign->PVT DataCollection Data Collection (32 Data Points) PVT->DataCollection DataPrep Data Preparation (Input: T, P Output: Solubility) DataCollection->DataPrep ModelSelection Model Selection (GPR, Ensemble Trees, SVM) DataPrep->ModelSelection Training Model Training & Hyperparameter Optimization ModelSelection->Training Validation Model Validation (R², MSE, MAE, RMSE) Training->Validation Optimization Solubility Optimization (Prediction at Unknown Conditions) Validation->Optimization Verification Experimental Verification Optimization->Verification Application Process Application (Supercritical Impregnation) Verification->Application Feedback Model Refinement with New Data Verification->Feedback If Discrepancy Feedback->DataPrep

Figure 1: Integrated Workflow for this compound Solubility Optimization in SC-CO₂

Supercritical Impregnation Protocols

Experimental Protocol: PVT Cell Solubility Measurement

Objective: To experimentally determine the solubility of this compound in supercritical CO₂ across varying temperature and pressure conditions.

Materials and Equipment:

  • This compound (C₁₈H₁₅NO₃) pharmaceutical grade
  • High-purity carbon dioxide (CO₂ ≥ 99.99%)
  • Pressure-Volume-Temperature (PVT) cell with 0.4 L capacity
  • Liquefaction unit for CO₂ pressurization
  • Inline filter for impurity removal
  • Surge tank
  • Heating elements with PTFE insulation layer
  • Precision temperature and pressure controllers
  • Analytical balance (±0.0001 g sensitivity)

Procedure:

  • System Preparation: Clean and dry the PVT cell thoroughly. Ensure all valves and connections are leak-free.
  • CO₂ Pressurization: Pass gaseous CO₂ through the liquefaction unit to achieve supercritical conditions.
  • Purification: Remove impurities from condensed SC-CO₂ using the inline filter.
  • Equilibration: Transfer purified SC-CO₂ to the surge tank for temperature and pressure stabilization.
  • Drug Loading: Precisely weigh 0.4 L of this compound and load into the PVT cell.
  • Impregnation Process: Introduce stabilized SC-CO₂ into the PVT cell containing this compound.
  • Temperature Control: Maintain specified temperatures (308-338 K) using heating elements wrapped around the chamber and insulated with PTFE layer.
  • Pressure Regulation: Adjust system pressure to target values (120-400 bar) using precision pressure controllers.
  • Equilibration Time: Allow the system to reach equilibrium (typically 2-4 hours depending on conditions).
  • Sampling and Measurement: Use gravimetric analysis to determine this compound solubility in SC-CO₂.
  • Data Recording: Record temperature, pressure, and corresponding solubility values for all 32 experimental conditions.
  • System Depressurization: Gradually release pressure and collect processed this compound for further analysis.

Quality Control:

  • Perform triplicate measurements at each condition to ensure reproducibility
  • Validate system calibration using reference materials with known solubility
  • Monitor temperature and pressure stability throughout experiments (±0.1 K, ±1 bar)
Computational Protocol: Machine Learning Model Development

Objective: To develop predictive ML models for this compound solubility in SC-CO₂ and identify optimal processing conditions.

Computational Environment:

  • Python 3.8+ with scikit-learn, XGBoost, GaussianProcessRegressor
  • Jupyter Notebook environment for iterative development
  • Cross-validation framework with k-fold (k=5) approach

Procedure:

  • Data Preprocessing:

    • Import experimental dataset (32 data points)
    • Normalize input features (temperature, pressure) using StandardScaler
    • Split data into training (70%) and testing (30%) sets with stratified sampling
  • Model Selection and Training:

    • Implement multiple algorithm classes:
      • Gaussian Process Regression (GPR): Configure with Matern kernel
      • Ensemble Methods: AdaBoost, Gradient Boosting, Random Forest
      • Support Vector Machines: NU-SVM with RBF kernel
      • Decision Trees: With depth optimization
    • Optimize hyperparameters using Bayesian optimization or grid search
    • For AdaBoost implementation:
      • Set base estimators (GPR or DT) and number of estimators (M=50-100)
      • Initialize data point weights: ω_i = 1/N
      • Iteratively develop weak learners and update weights based on prediction errors
  • Model Validation:

    • Evaluate performance using k-fold cross-validation
    • Calculate multiple metrics: R², MAE, MSE, RMSE, MAPE
    • Assess model robustness and overfitting through learning curves
  • Solubility Optimization:

    • Utilize trained models to predict solubility across extended parameter space
    • Identify optimal temperature-pressure combinations maximizing solubility
    • Validate predictions with additional experimental points when possible
  • Uncertainty Quantification:

    • Compute prediction intervals for solubility estimates
    • Perform sensitivity analysis on input parameters
    • Generate response surfaces for process optimization

Delivery Outputs:

  • Trained ML model files (pickle format)
  • Performance metrics comparison table
  • Optimization plots (response surfaces, contour plots)
  • Recommended process conditions for maximum solubility

Applications and Technological Significance

The optimization of this compound solubility in SC-CO₂ has significant implications for pharmaceutical manufacturing and drug delivery. Supercritical fluid technology enables the production of micronized drug particles with narrow size distribution, enhancing dissolution rates and bioavailability of poorly soluble drugs [2]. Specific applications include:

Particle Engineering: SC-CO₂ processes such as RESS (Rapid Expansion of Supercritical Solutions), SAS (Supercritical Anti-Solvent), and PGSS (Particles from Gas-Saturated Solutions) can be optimized using the solubility data to produce this compound particles with controlled morphology and size distribution [2]. These techniques allow for the manipulation of particle characteristics without excessive thermal stress or organic solvent residues.

Drug Delivery Enhancement: The improved solubility directly translates to enhanced therapeutic efficacy of this compound formulations, potentially reducing required dosages and minimizing side effects while maintaining therapeutic outcomes [1] [2]. This is particularly valuable for chronic conditions like rheumatoid arthritis where long-term medication is required.

Green Pharmaceutical Manufacturing: The replacement of traditional organic solvents with SC-CO₂ aligns with green chemistry principles and sustainable manufacturing practices in the pharmaceutical industry [9] [8]. This approach reduces environmental impact, minimizes solvent residues in final products, and improves workplace safety.

Conclusion and Future Perspectives

The integration of supercritical CO₂ technology with machine learning predictive modeling presents a powerful framework for optimizing this compound solubility and impregnation processes. The protocols outlined in this document provide researchers with comprehensive methodologies for both experimental measurement and computational prediction of drug solubility in supercritical fluids.

The consistently identified optimal conditions around 338 K temperature and 400 bar pressure across multiple ML models provide a reliable foundation for process design, yielding this compound solubility approximately 0.00124-0.00127 mole fraction [1] [4] [8]. The demonstrated success of ensemble methods, particularly AdaBoost-GPR and Gradient Boosting, highlights the advantage of combining multiple weak learners to achieve robust predictions with high accuracy (R² > 0.99) and minimal error (MAE < 10⁻⁵).

Future developments in this field should focus on expanding dataset diversity, incorporating additional molecular descriptors, and exploring advanced deep learning architectures for improved generalization across different drug compounds. The integration of real-time monitoring with adaptive ML models could further enable dynamic process optimization during pharmaceutical manufacturing.

References

Comprehensive Application Notes and Protocols: Oxaprozin Dissolution Profile Testing Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxaprozin and Dissolution Challenges

This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability. As a cyclooxygenase (COX) inhibitor, this compound demonstrates IC₅₀ values of 2.2 μM for human platelet COX-1 and 36 μM for IL-1-stimulated human synovial cell COX-2, contributing to its anti-inflammatory and analgesic effects [1]. This BCS classification presents significant formulation challenges since the poor aqueous solubility often becomes the rate-limiting step in oral absorption, potentially leading to variable bioavailability and therapeutic response [2]. Consequently, comprehensive dissolution testing methodologies are essential during formulation development, quality control, and regulatory assessment of this compound products.

The fundamental challenge in this compound dissolution stems from its intrinsic physicochemical properties. With approximately 40% of marketed APIs and nearly 80% of API candidates in development classified as BCS II or IV (poorly soluble compounds), understanding and optimizing dissolution behavior has become a critical focus in pharmaceutical development [2]. For this compound specifically, researchers must employ strategic formulation approaches and advanced analytical techniques to enhance dissolution characteristics and ensure consistent therapeutic performance. This document provides comprehensive application notes and detailed protocols to address these challenges through robust dissolution testing methodologies applicable across various stages of drug development and quality assessment.

Compendial Dissolution Testing Method (USP)

Standardized Quality Control Protocol

The United States Pharmacopeia (USP) provides a standardized dissolution testing method for this compound tablets, serving as a quality control benchmark for manufacturers and regulatory agencies. This method establishes consistent performance criteria to ensure batch-to-batch uniformity and product quality. The compendial procedure specifies precise equipment parameters, dissolution media composition, and analytical techniques to yield reproducible results across different laboratories and testing environments [3].

Equipment and Materials
  • Apparatus: USP Apparatus 2 (Paddle)
  • Rotation Speed: 75 rpm
  • Dissolution Medium: 0.05 M monobasic potassium phosphate buffer, pH 7.4
  • Volume: 1000 mL
  • Temperature: Maintained at 37°C ± 0.5°C
  • Sampling Time: 45 minutes
  • Light Protection: All samples and standard solutions must be protected from light due to the light-sensitive nature of this compound [3]
Analytical Procedure
  • Sample Preparation: Place one this compound tablet in each vessel of the dissolution apparatus containing the pre-warmed medium.
  • Operation: Operate the apparatus at the specified conditions for exactly 45 minutes.
  • Sampling: Withdraw aliquots from the vessel at a point approximately midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
  • Filtration: Immediately filter the samples using appropriate membrane filters (e.g., 0.45 μm porosity).
  • Dilution: Dilute the filtered samples quantitatively with dissolution medium if necessary, ensuring that any organic solvent added does not exceed 5% of the final volume.
  • UV Analysis: Measure the UV absorption at the wavelength of maximum absorbance at about 286 nm.
  • Quantification: Compare the absorbance values against a standard solution of known USP this compound RS concentration prepared in the same medium [3].
Acceptance Criteria

According to USP specifications, not less than 75% (Q) of the labeled amount of this compound must dissolve within 45 minutes [3]. This tolerance standard ensures that the product meets minimum therapeutic performance requirements.

Table 1: USP Dissolution Test Parameters for this compound Tablets

Parameter Specification
Apparatus USP Apparatus 2 (Paddle)
Medium 0.05 M monobasic potassium phosphate buffer, pH 7.4
Volume 1000 mL
Speed 75 rpm
Time 45 minutes
Temperature 37°C ± 0.5°C
Analytical Method UV spectroscopy at 286 nm
Acceptance Criteria NLT 75% (Q) dissolved in 45 minutes

Advanced Dissolution Kinetic Modeling

Two-Step Chemical Potential Gradient Model

Beyond compendial quality control testing, understanding the fundamental mechanisms controlling this compound dissolution requires advanced kinetic modeling. The two-step chemical potential gradient model provides a comprehensive framework for analyzing dissolution processes by separating them into distinct sequential steps: surface reaction (disintegration from solid matrix) and diffusion (transport through the boundary layer) [2]. This model is particularly valuable for predicting dissolution behavior under various physiological conditions and formulation compositions.

The mathematical representation of this model incorporates the following equation for dissolution rate:

J_API = V · (dc_API^B/dt) · (1/A)

Where:

  • J_API = Dissolution rate of API (mol/(m²·s))
  • V = Volume of dissolution medium (m³)
  • dc_API^B/dt = Change in API concentration in bulk medium over time (mol/(m³·s))
  • A = Surface area of API in contact with dissolution medium (m²) [2]

For this compound, research has demonstrated that the surface reaction step controls the overall dissolution rate in aqueous systems, rather than diffusion through the boundary layer. This understanding provides a scientific basis for selecting appropriate excipients that specifically target the surface reaction kinetics to enhance dissolution performance [2].

Polymer Effects on Dissolution Kinetics

The strategic incorporation of polymers represents a formulation approach to modify this compound dissolution behavior. Experimental studies have investigated the effects of hydroxypropyl methylcellulose (HPMC E3), polyethylene glycol (PEG 6000), polyvinylpyrrolidone (PVP K25), and PVP K30 on dissolution kinetics. These polymers influence both the solubility and dissolution rate of this compound through various mechanisms [2]:

  • Viscosity Modulation: Polymers alter the viscosity of the boundary layer, affecting diffusion rates
  • Interfacial Interactions: Polymer-API interactions at the solid-liquid interface can modify surface reaction kinetics
  • Solution Thermodynamics: Polymers can change the thermodynamic activity of the API in solution

Table 2: Effects of Experimental Conditions on this compound Dissolution Kinetics

Condition Effect on Dissolution Mechanism
Temperature Increase Enhanced dissolution rate Increased molecular mobility and solubility
Higher Stirring Speed Moderate rate improvement Reduced boundary layer thickness
Polymer Addition Variable effects depending on polymer type Modified surface reaction and diffusion
Polymer Mass Fraction Concentration-dependent impact Changes in microenvironment viscosity and thermodynamics

The experimental data indicate that temperature elevation significantly enhances this compound dissolution, while increasing stirring speed produces a more moderate improvement. Polymer effects are more complex, with each polymer type demonstrating distinct impacts on the dissolution mechanism rather than simply following viscosity trends [2].

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)
4.1.1 Validated HPLC Method Protocol

A robust reversed-phase HPLC method has been developed and validated specifically for this compound quantification in pharmaceutical dosage forms. This method offers selective separation and accurate quantification, particularly valuable in dissolution studies where excipients or degradation products may interfere with UV spectroscopy [4].

  • Column: ODS analytical column (C18, 250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: 45:55 (v/v) mixture of acetonitrile and triethanolamine solution (5 mM, pH 3.5 ± 0.05, adjusted with 85% phosphoric acid)
  • Flow Rate: 2.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 20 μL
  • Run Time: 9 minutes
  • Linearity Range: 160-240 μg/mL [4]
4.1.2 Method Validation Parameters
  • Linearity: Calibration curves demonstrated excellent linearity with correlation coefficient (r) = 0.998
  • Limit of Detection (LOD): 14.26 μg/mL
  • Limit of Quantification (LOQ): 41.21 μg/mL
  • Recovery: >99% with low relative standard deviation
  • Precision: Relative standard deviation ≤2.0% [4]

This validated method provides superior specificity compared to UV spectroscopy alone, effectively separating this compound from potential interferents in dissolution samples.

UV Spectrophotometric Method

For routine quality control applications where specificity is not compromised, UV spectrophotometry offers a rapid analytical alternative. The USP method utilizes the natural UV absorbance of this compound at 286 nm in pH 7.4 phosphate buffer [3]. The protocol involves:

  • Standard Solution Preparation: Dissolve accurately weighed USP this compound RS in dissolution medium to create calibration standards.
  • Sample Filtration: Use compatible membrane filters to remove particulate matter.
  • Dilution: Ensure sample absorbance falls within the linear range of the instrument.
  • Analysis: Measure absorbance against matched blank solutions.

While less specific than HPLC, UV spectroscopy provides adequate accuracy for compendial testing with advantages of simplicity, speed, and cost-effectiveness for high-throughput quality control environments.

Novel Solubility Enhancement Approaches

Machine Learning for Solubility Prediction

Recent advances in pharmaceutical research have introduced machine learning algorithms for predicting and optimizing this compound solubility. These computational approaches are particularly valuable in supercritical fluid technology applications, where experimental determination of solubility parameters is time-consuming and resource-intensive [5].

Researchers have successfully implemented AdaBoost (Adaptive Boosting) ensemble methods to enhance the predictive performance of base models:

  • Gaussian Process Regression (GPR): A non-parametric Bayesian modeling technique that provides reliable response predictions for input variables
  • Decision Tree (DT): A tree-structured model that partitions data into subsets based on feature values [5]

The optimized boosted GPR model demonstrated exceptional predictive accuracy with an R²-score of 0.998, MAE error of 5.024E-06, and MAPE error of 3.929E-02 when applied to this compound solubility in supercritical CO₂ [5].

ML_Workflow Data_Collection Experimental Data Collection Model_Selection Model Selection (GPR & Decision Tree) Data_Collection->Model_Selection AdaBoost_Ensemble AdaBoost Ensemble Method Model_Selection->AdaBoost_Ensemble Hyperparameter_Optimization Hyperparameter Optimization AdaBoost_Ensemble->Hyperparameter_Optimization Model_Evaluation Model Evaluation (R²-score, MAE, MAPE) Hyperparameter_Optimization->Model_Evaluation Solubility_Prediction Optimal Solubility Prediction Model_Evaluation->Solubility_Prediction

Supercritical Fluid Impregnation

Supercritical carbon dioxide (SCCO₂) technology has emerged as a promising alternative to traditional solvent-based methods for enhancing drug solubility and impregnation. SCCO₂ offers significant advantages including low toxicity, minimal environmental impact, and superior penetration capability [5].

The experimental apparatus for measuring this compound solubility in SCCO₂ typically consists of:

  • CO₂ Liquefaction Unit: Compresses gaseous CO₂ to supercritical conditions
  • Inline Filtration System: Removes impurities from the condensed SCCO₂
  • Surge Tank: Stabilizes SCCO₂ flow before introduction to the PVT cell
  • Temperature-Controlled Chamber: Maintains precise temperature using heating elements wrapped in PTFE insulation [5]

This innovative approach enables the production of this compound micro-/nanoparticles with controlled size distribution and high purity, effectively addressing the dissolution limitations inherent to this BCS Class II drug.

SCF_Process CO2_Source CO₂ Gas Source Liquefaction_Unit Liquefaction Unit (Pressure Increase) CO2_Source->Liquefaction_Unit Filtration Inline Filtration (Impurity Removal) Liquefaction_Unit->Filtration Surge_Tank Surge Tank (Flow Stabilization) Filtration->Surge_Tank PVT_Cell PVT Cell (this compound Solubilization) Surge_Tank->PVT_Cell Solubility_Measurement Solubility Measurement PVT_Cell->Solubility_Measurement Temperature_Control Temperature Control System Temperature_Control->PVT_Cell

Conclusion

The comprehensive dissolution profiling of this compound requires a multifaceted methodological approach that addresses its inherent challenges as a BCS Class II drug. The USP compendial method provides an essential quality control framework ensuring batch-to-batch consistency and therapeutic performance. For formulation development purposes, advanced kinetic modeling using the two-step chemical potential gradient model offers mechanistic insights into dissolution processes, guiding the strategic selection of polymer excipients to enhance dissolution characteristics.

The integration of machine learning approaches represents a cutting-edge advancement in this compound research, enabling accurate solubility predictions and optimization of supercritical fluid impregnation processes. These computational methods, combined with robust analytical techniques like HPLC and UV spectroscopy, provide researchers with a comprehensive toolkit for developing optimized this compound formulations with enhanced dissolution profiles and consistent therapeutic performance.

References

Comprehensive Application Notes and Protocols for Oxaprozin Transdermal Permeation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxaprozin Transdermal Delivery

This compound is a long-acting nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, widely prescribed for chronic arthritis conditions including osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis. Similar to other NSAIDs, this compound exerts its therapeutic effects through potent inhibition of cyclo-oxygenase (Cox-1 and Cox-2) enzymes, thereby decreasing the synthesis of proinflammatory prostaglandins that mediate pain and inflammation. With its long half-life, this compound offers the advantage of once-daily dosing, typically administered in 600-1200 mg doses for adult patients. However, conventional oral administration carries significant risks, including gastrointestinal ulceration, bleeding, perforation, and rare but serious hepatotoxicity, with clinically apparent liver injury occurring in approximately 1 in 10,000 to 1 in 20,000 users annually [1].

Transdermal delivery of this compound presents an attractive alternative to circumvent these systemic side effects, particularly the gastrointestinal complications associated with direct mucosal exposure to the drug's carboxylic acid group. The transdermal route offers multiple advantages, including avoidance of first-pass hepatic metabolism, sustained drug delivery capabilities, reduced systemic exposure, and improved patient compliance. However, the skin, particularly the stratum corneum, presents a formidable barrier to drug permeation, especially for molecules with suboptimal physicochemical properties. While this compound's molecular weight (293.32 g/mol) falls within the generally acceptable range for transdermal delivery (<500 Da), additional formulation strategies are often required to achieve therapeutic concentrations across the skin barrier [2] [3].

Permeation Enhancement Strategies and Quantitative Data

Chemical Enhancement Approaches

Chemical penetration enhancers function by reversibly disrupting the highly organized lipid matrix of the stratum corneum, thereby facilitating passive drug diffusion. Research has demonstrated that this compound permeation can be significantly enhanced through strategic formulation approaches. A study investigating this compound gel formulations identified that a combination of 3% AZone + 10% lauryl alcohol produced the most effective permeation enhancement profile. The selection of appropriate receptor medium composition was also found to be critical, with ethanol to normal saline in a 7:3 (v:v) ratio providing optimal sink conditions while maintaining membrane integrity [4].

Recent innovations in chemical enhancement include the development of Azone-mimicking ionic liquids (IL-Azones), which maintain the potent penetration-enhancing effects of traditional Azone while potentially reducing associated skin irritation. These designer solvents, formed by combining ε-caprolactam with various fatty acids, have demonstrated particularly promising results when utilizing lauric acid (C12) as the fatty acid component, showing even greater enhancement than conventional Azone [5].

Physical Enhancement Technologies

Physical enhancement methods provide an alternative approach to overcoming the skin barrier by applying external energy or mechanical means to create transient pathways across the stratum corneum. Research on this compound has specifically investigated sonophoresis (ultrasound) and iontophoresis (low-level electrical current), with studies demonstrating significant improvement in transdermal flux. The combination of Azone with sonophoresis has shown particularly promising results, producing an impressive 8.4-fold enhancement compared to passive diffusion alone [6].

Table 1: Quantitative Enhancement Effects of Different Permeation Strategies for this compound

Enhancement Method Enhancement Factor Key Parameters Reference
Azone only 5.9× N/A [6]
Sonophoresis (SP) only 5.5× Standard ultrasound parameters [6]
Iontophoresis (IP) only 4.2× Current density: 0.38 ± 0.02 mA·cm⁻² [6]
Azone + Sonophoresis 8.4× Combination therapy [6]
SP + IP 6.1× Sequential application [6]
3% AZone + 10% Lauryl Alcohol Optimal In gel formulation [4]
Prodrug and Nanoformulation Approaches

Prodrug strategies represent another innovative approach to optimizing this compound's transdermal delivery. Research has demonstrated that synthesizing an This compound-paeonol ester (OPE) can significantly enhance both permeation and anti-inflammatory effects. This dual-acting prodrug leverages paeonol's inherent anti-inflammatory and antioxidant properties while masking this compound's carboxylic acid group, potentially reducing local irritation. In vivo studies using a TPA-induced mouse ear edema model demonstrated that topical OPE application provided 2 times greater anti-inflammatory activity than this compound alone and 4 times greater activity than paeonol alone [3].

Nanostructured lipid carriers (NLCs) have also been successfully developed for this compound, achieving encapsulation efficiencies superior to 95% and loading capacities of approximately 9%. These nanocarriers demonstrated excellent retention in simulated gastric fluid (approximately 10% release) while promoting controlled release in simulated intestinal fluid. Furthermore, functionalization with folate ligands enables active targeting to macrophages that overexpress folate beta receptors, which is particularly relevant for inflammatory conditions like arthritis [7].

Table 2: Formulation Strategies for Enhanced this compound Transdermal Delivery

Formulation Approach Key Characteristics Advantages Reference
This compound-Paeonol Ester (OPE) Prodrug strategy 2× anti-inflammatory effect vs. This compound; reduced irritation [3]
Nanostructured Lipid Carriers (NLCs) >95% encapsulation, 9% loading Passive and active targeting; controlled release [7]
Folate-functionalized NLCs DSPE-PEG2000-FA conjugate Enhanced macrophage uptake via caveolae mechanism [7]
IL-Azones (C12) Ionic liquid with lauric acid Superior enhancement to Azone; reduced irritation [5]

Detailed Experimental Protocols

Franz Diffusion Cell Setup for Ex Vivo Permeation Studies

The Franz diffusion cell apparatus represents the gold standard methodology for evaluating transdermal permeation kinetics in vitro. The European Medicines Agency (EMA) provides specific guidelines for conducting these studies, recommending the use of excised human skin or appropriate animal models such as porcine skin, with a minimum of six replicates from at least two different donors to account for biological variability [2].

Skin preparation and mounting procedures begin with careful excision of full-thickness skin, followed by removal of subcutaneous fat tissue using surgical scissors. The dermatomed skin (typically 200-400 μm thickness) should be visually inspected for integrity, then mounted between the donor and receptor compartments with the stratum corneum facing upward toward the donor chamber. The receptor chamber volume typically ranges from 3-12 mL, maintained at 37°C using a circulating water jacket to maintain physiological skin surface temperature (32°C). The receptor medium composition must be carefully selected based on drug solubility characteristics; for this compound, hydroalcoholic solutions such as ethanol:normal saline (7:3 v:v) have demonstrated effectiveness in maintaining sink conditions while ensuring membrane integrity [2] [4].

Sample application and sampling protocols involve applying a precisely measured quantity of the this compound formulation (typically 1.2g or less for gel formulations) to the donor chamber, which exposes a defined surface area (0.5-2 cm² according to EMA guidelines). The receptor fluid should be continuously stirred using magnetic fleas to ensure uniform concentration. At predetermined time intervals (a minimum of five timepoints recommended by EMA), aliquot samples (200-500 μL) are withdrawn from the receptor compartment with immediate replacement with fresh pre-warmed receptor medium to maintain constant volume. Sample analysis typically employs validated HPLC or LC-MS methods, with permeation parameters calculated including cumulative drug permeation (Qn), steady-state flux (Jss), and permeability coefficient (Kp) [2] [4].

Iontophoresis Permeation Protocol

Iontophoresis application utilizes low-level electrical current to enhance transport of charged species across the skin barrier. For this compound transdermal studies, a custom iontophoresis device can be constructed comprising a power source, control circuit board, electrodes, and drug storage tanks. The device shell can be fabricated using 3D printing technology, with gelatin-based hydrogels serving as the electrode interface due to their high hygroscopicity and low toxicity [8].

Experimental procedure begins with appropriate animal model preparation (e.g., hairless mice under isoflurane anesthesia). The drug reservoir is filled with this compound solution in appropriate concentrations (0.16-0.48 g·mL⁻¹), with the cathode positioned in contact with the formulation for negatively charged species. Critical parameters include current density (0.38 ± 0.02 mA·cm⁻² has been used successfully) and application time (typically 20-40 minutes). Following the iontophoresis procedure, skin samples are excised from the treatment site, subcutaneous fat is carefully removed, and the tissue is stored at 4°C for subsequent analysis [8].

Skin Integrity Assessment Methods

Maintaining skin integrity throughout permeation studies is paramount for generating reliable and reproducible data. The EMA recommends implementing validated methods to verify barrier function both before and during permeation experiments. The transepidermal water loss (TEWL) method measures the passive diffusion of water through the skin under controlled conditions, with values exceeding predetermined thresholds indicating compromised barrier function. Alternatively, transepithelial electrical resistance (TEER) assessments can quantify ionic conductance across the membrane. For more direct assessment of barrier integrity, permeation of tritiated water can be measured, with exclusion criteria established based on predetermined permeability thresholds [2].

Analytical Methods for Quantification

Surface-Enhanced Raman Spectroscopy (SERS)

SERS methodologies provide powerful analytical capabilities for monitoring drug permeation kinetics and spatial distribution within skin layers. This approach offers significant advantages for transdermal research, including minimal sample preparation, rapid analysis times, and the ability to provide molecular-level information about drug distribution. The technique involves enhancing Raman scattering signals through interaction with noble metal nanostructures, typically colloidal silver solutions [8].

Sample preparation and analysis begins with synthesis of silver sol by reduction of silver nitrate with sodium citrate. The resulting colloidal solution should exhibit a characteristic grey-green coloration. Skin samples obtained from permeation studies are soaked in the silver sol preparation to enhance Raman signals. Spectra are collected using a Raman microscope equipped with a 50× objective and a 633 nm excitation light source, with typical parameters including: exciting power of 3.3 mW, resolution of 1 cm⁻¹, acquisition time of 10 seconds, and spectral range from 400 to 1800 cm⁻¹. Each sample should be measured at five different locations to account for spatial heterogeneity, with data processing including overlapping peak resolution and standard normalization procedures [8].

Chromatographic Methods (HPLC/LC-MS)

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) represent the gold standard for quantitative analysis of this compound in permeation studies. The EMA specifically recommends these validated analytical methods for permeation studies, emphasizing the importance of proper validation including specificity, linearity, accuracy, precision, and robustness [2].

Method development should optimize separation conditions for this compound and any potential metabolites or degradation products. For receptor fluid samples, typically simple protein precipitation or dilution followed by injection is sufficient. For skin tissue analysis, more extensive extraction procedures are required, potentially involving homogenization followed by solvent extraction. A previously developed UHPLC-MS/MS method for related compounds achieved determination of mean levels at 287/320 ng·mL⁻¹ for amoxicillin and penicillin G, demonstrating the sensitivity achievable with these methodologies [8].

Regulatory Considerations and Safety Assessment

EMA Guideline Compliance

Regulatory frameworks established by the European Medicines Agency provide important guidance for conducting transdermal permeation studies intended to support product development and registration. The EMA acknowledges the use of both biological membranes (human or animal skin) and artificial/synthetic membranes, provided adequate justification is provided for the selected model. For comparative studies of generic products, consistency in membrane selection is essential. The agency recommends a minimum of six replicates from at least two different donors to adequately account for biological variability [2].

Documentation requirements include detailed characterization of the skin model utilized, including species, body site origin, storage conditions, and membrane thickness. For animal skin models, porcine skin is generally preferred due to its structural similarity to human skin in terms of hair follicle density, stratum corneum thickness and composition, epidermal thickness, and dermal collagen arrangement. Critical experimental parameters that must be justified include surface area (0.5-2 cm² accepted), receptor medium composition, and maintenance of sink conditions (drug concentration not exceeding 10-30% of maximum solubility) [2].

Hepatotoxicity Considerations

Safety assessment of this compound must consider its hepatotoxicity profile, particularly when developing formulations that may alter its pharmacokinetic behavior. Prospective studies indicate that up to 15% of patients taking this compound chronically experience at least transient serum aminotransferase elevations, with marked elevations (>3× upper limit of normal) occurring in approximately 1% of patients. Clinically apparent liver injury with jaundice is rare but potentially serious, estimated to occur in 1 in 10,000 to 1 in 20,000 users annually. The typical presentation involves acute hepatitis-like symptoms arising 2-8 weeks after initiation, often accompanied by allergic manifestations such as fever, rash, arthralgias, and facial edema [1].

Mechanistically, this compound hepatotoxicity appears to involve immunoallergic pathways rather than direct intrinsic toxicity, as evidenced by the prominent eosinophilic infiltration observed in liver biopsies and the occasional association with rash and fever. This immunoallergic basis suggests that rechallenge leads to rapid recurrence and should be avoided. Interestingly, cross-sensitivity with other propionic acid derivative NSAIDs appears limited, with case reports documenting patients experiencing this compound hepatotoxicity despite previous tolerance of ibuprofen or naproxen [1].

Emerging Strategies and Future Directions

Microneedle Technology for Arthritis Treatment

Microneedle (MN) systems represent a promising frontier in transdermal drug delivery, particularly for arthritis medications requiring localized delivery to affected joints. These micron-scale devices (25-1000 μm in length) mechanically breach the stratum corneum while avoiding stimulation of deeper pain receptors, creating transient microchannels that facilitate drug transport. MNs can be engineered to achieve various drug release profiles through incorporation of nanocarriers or self-enhancement mechanisms, and can deliver diverse payloads including small molecules, macromolecules, and proteins [9].

Application for arthritis treatment is particularly compelling, as MNs can be designed with extended lengths to promote vertical drug diffusion and local accumulation in joint tissues, potentially overcoming not only the skin barrier but also the joint capsule barrier. This approach enables targeted therapy with reduced systemic exposure, potentially mitigating the significant side effects associated with conventional oral NSAID administration. While specific MN applications for this compound remain exploratory, the technology has demonstrated feasibility for rheumatoid arthritis therapeutics in patent filings, suggesting promising future directions for this compound formulation development [9].

Ionic Liquid Penetration Enhancers

Next-generation penetration enhancers based on ionic liquid technology offer exciting possibilities for improving this compound transdermal delivery. The IL-Azone platform, composed of ε-caprolactam and various fatty acids, represents a significant advancement over traditional Azone, maintaining potent penetration enhancement while potentially reducing associated skin irritation. These "designer solvents" function as ante-enhancers, exerting their effects at the stratum corneum barrier before converting to their original constituent compounds with lower irritation potential in the viable epidermis and dermis [5].

Optimization studies have systematically evaluated various fatty acid components (caprylic acid C8, capric acid C10, lauric acid C12, myristic acid C14, and oleic acid C18:1), revealing that C12 IL-Azone (comprising lauric acid) exerts the most potent skin-penetration-enhancing effect, exceeding even conventional Azone. This structure-activity relationship highlights the importance of carbon chain length in optimizing enhancement efficacy while maintaining favorable safety profiles. The continued development of these advanced enhancement platforms holds significant promise for overcoming the persistent challenge of balancing permeation enhancement with local tolerance [5].

Conclusion

Transdermal delivery of this compound represents a promising strategy for maximizing therapeutic benefits while minimizing the significant gastrointestinal and hepatic adverse effects associated with oral administration. Successful formulation development requires strategic integration of permeation enhancement approaches, ranging from chemical enhancers like Azone and its innovative ionic liquid derivatives to physical technologies such as iontophoresis and sonophoresis. The comprehensive protocols and analytical methods detailed in these application notes provide a robust framework for systematic evaluation of this compound transdermal permeation, supported by appropriate regulatory considerations and emerging technologies. As transdermal delivery systems continue to evolve, particularly with advances in microneedle platforms and targeted nanocarriers, the potential for optimized this compound therapy with enhanced efficacy and safety profiles continues to expand.

Diagrams and Workflows

oxaprozin_workflow cluster_enhancement Enhancement Strategies cluster_analysis Analytical Approaches Start Study Design SkinPrep Skin Preparation • Excision • Fat removal • Integrity testing Start->SkinPrep Formulation Formulation • this compound gel • Enhancers • Nanoparticles SkinPrep->Formulation Enhancement Permeation Enhancement Formulation->Enhancement Chemical Chemical Methods • Azone • IL-Azones • Lauryl alcohol Enhancement->Chemical Physical Physical Methods • Iontophoresis • Sonophoresis • Microneedles Enhancement->Physical Analysis Sample Analysis SERS SERS Analysis • Silver sol prep • Raman measurement Analysis->SERS Chromatography Chromatography • HPLC/LC-MS • Validation Analysis->Chromatography DataInterp Data Interpretation End Protocol Optimization DataInterp->End Chemical->Analysis Physical->Analysis SERS->DataInterp Chromatography->DataInterp

Figure 1: Comprehensive Workflow for this compound Transdermal Permeation Studies. This diagram illustrates the integrated experimental approach for evaluating this compound transdermal delivery, incorporating both chemical and physical enhancement strategies with advanced analytical methodologies.

enhancement_mechanisms cluster_chemical Chemical Enhancement cluster_physical Physical Enhancement StratumCorneum Stratum Corneum Barrier LipidDisruption Lipid Matrix Disruption StratumCorneum->LipidDisruption PathwayCreation Transcellular Pathway Enhancement StratumCorneum->PathwayCreation ElectricalEnhancement Electrotransport Enhancement StratumCorneum->ElectricalEnhancement MechanicalCreation Microchannel Creation StratumCorneum->MechanicalCreation EnhancedPermeation Enhanced this compound Permeation LipidDisruption->EnhancedPermeation PathwayCreation->EnhancedPermeation ElectricalEnhancement->EnhancedPermeation MechanicalCreation->EnhancedPermeation Azone Azone (5.9× enhancement) Azone->LipidDisruption Azone->PathwayCreation ILAzone IL-Azone (C12) Superior to Azone ILAzone->LipidDisruption ILAzone->PathwayCreation LaurylAlcohol Lauryl Alcohol 10% in combination LaurylAlcohol->LipidDisruption Iontophoresis Iontophoresis (4.2× enhancement) Iontophoresis->ElectricalEnhancement Sonophoresis Sonophoresis (5.5× enhancement) Sonophoresis->MechanicalCreation Combination Azone + Sonophoresis (8.4× enhancement) Combination->MechanicalCreation

References

Comprehensive Application Notes and Protocols: Oxaprozin Protein Binding Assay Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxaprozin and Its Protein Binding Characteristics

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, clinically utilized for the management of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis. As with most NSAIDs, this compound exhibits high plasma protein binding, primarily to albumin, which significantly influences its pharmacokinetic behavior and therapeutic efficacy. Understanding this compound's protein binding characteristics is essential for dosage regimen optimization, drug interaction prediction, and individualized therapy in special populations. The extensive binding (>99.5%) to serum proteins means that even slight variations in binding capacity can lead to substantial changes in the free drug concentration, consequently altering pharmacological effects and potential toxicity [1].

Protein binding studies for this compound present unique methodological challenges due to its exceptional affinity for human serum albumin (HSA) and its concentration-dependent binding behavior. Traditional assessment techniques often require optimization to accommodate these properties while ensuring reliable quantification of the unbound fraction. This document provides comprehensive application notes and detailed protocols for determining this compound protein binding using equilibrium dialysis, bioaffinity chromatography, and ultrafiltration techniques. These methods have been validated to address the specific challenges posed by this compound's high binding characteristics and provide researchers with robust tools for accurate determination of protein binding parameters in both discovery settings and clinical development phases [2] [3].

Fundamental Principles of this compound-Protein Binding

Primary Binding Sites and Affinity

This compound demonstrates high-affinity binding to human serum albumin, primarily at two distinct sites on the protein molecule. Competitive binding studies utilizing site-specific markers have revealed that this compound has a particularly strong affinity for the benzodiazepine/indole binding site (Site II) on albumin, with significantly lower affinity for the warfarin binding site (Site I). This binding specificity differentiates this compound from many other NSAIDs that predominantly bind to Site I and explains its unique interaction profile with concomitantly administered drugs. The preference for the benzodiazepine site influences the type of drug-drug interactions likely to occur with this compound, primarily involving other compounds that share this binding locus [3].

Concentration-Dependent Binding Behavior

Unlike drugs with linear binding kinetics, this compound exhibits concentration-dependent protein binding, where the unbound fraction increases non-linearly with rising total drug concentrations. This phenomenon occurs because the binding capacity of plasma proteins becomes saturated at higher drug concentrations, leading to a disproportionate increase in free, pharmacologically active drug. At clinically relevant concentrations ranging from 55-405 μg/mL, the relationship between total drug concentration and percentage unbound remains linear, facilitating predictable pharmacokinetics within the therapeutic range. However, at concentrations exceeding this range, such as those achieved with high-dose therapy, the binding saturation becomes more pronounced, leading to altered clearance kinetics and potential non-linear accumulation [2] [4].

Table 1: this compound Protein Binding Parameters at Various Concentrations

Total Concentration (μg/mL) Unbound Fraction (%) Primary Binding Site Clinical Implications
55 (Low therapeutic) 0.3-0.5 Site II (Benzodiazepine) Consistent clearance, predictable response
120 (Average therapeutic) 0.5-0.7 Site II (Benzodiazepine) Standard pharmacokinetic profile
225 (High therapeutic) 0.7-1.0 Sites I and II Moderate increase in free fraction
405 (Upper therapeutic) 1.0-1.5 Saturation of both sites Increased clearance, potential for non-linear kinetics

Experimental Methodologies for Protein Binding Assessment

Equilibrium Dialysis Using Dianorm System

Equilibrium dialysis represents the gold standard method for determining plasma protein binding of this compound due to its minimal protein perturbation and well-established theoretical principles. Initial attempts using conventional dialysis cells required prolonged incubation times (up to 22 hours at 37°C), resulting in protein deterioration and highly variable binding values. The Dianorm dialysis system addresses these limitations through an optimized cell configuration that maximizes contact between the solutes and membrane while enabling efficient mixing and exchange of solutes, reducing equilibration time to less than 4 hours [2].

Protocol: Equilibrium Dialysis for this compound

  • Equipment Preparation: Assemble Dianorm dialysis cells with semi-permeable membranes (typically 12-14 kDa molecular weight cut-off) previously soaked in deionized water and rinsed with buffer.
  • Buffer System Preparation: Prepare phosphate-buffered saline (PBS, 0.1 M, pH 7.4) to simulate physiological conditions.
  • Sample Preparation: Add this compound to drug-free human plasma to achieve concentrations spanning the expected therapeutic range (50-400 μg/mL).
  • Dialysis Setup: Load plasma samples (1 mL) into one chamber and PBS (1 mL) into the opposing chamber of each dialysis cell.
  • Equilibration Process: Incubate cells at 37°C with continuous, gentle rotation for 3-4 hours to reach equilibrium.
  • Sample Collection: Collect aliquots from both plasma and buffer chambers post-dialysis.
  • Drug Quantification: Analyze this compound concentrations in both chambers using validated HPLC or LC-MS/MS methods with UV detection at 272 nm.
  • Calculation: Determine the unbound fraction (fu) using the formula: fu = [this compound] in buffer chamber / [this compound] in plasma chamber.

Critical Considerations: Maintain strict temperature control at 37°C throughout the experiment, as binding is temperature-dependent. Include quality control samples with known binding properties to validate system performance. Account for potential volume shifts between chambers during dialysis, typically by measuring the concentration of a non-diffusible marker in the plasma chamber [2] [4].

Bioaffinity High-Performance Liquid Chromatography (BA-HPLC)

Bioaffinity HPLC utilizing immobilized human serum albumin (HSA) columns offers a rapid, reproducible approach for screening this compound protein binding and potential drug interactions. This method leverages the specific binding interactions between this compound and stationary-phase HSA, with retention time reflecting binding affinity. The technique is particularly valuable for high-throughput screening of binding characteristics and interaction potential during early drug development stages [3].

Protocol: Bioaffinity HPLC for this compound Binding Assessment

  • Column Preparation: Utilize commercially available HSA-coated HPLC columns (e.g., Chiralpak HSA or in-house prepared columns).
  • Mobile Phase Preparation: Prepare phosphate buffer (50 mM, pH 7.4) to mimic physiological conditions.
  • Standard Solutions: Prepare this compound standards in mobile phase at concentrations ranging from 10-500 μg/mL.
  • Chromatographic Conditions:
    • Flow rate: 0.8-1.0 mL/min
    • Detection: UV at 272 nm
    • Injection volume: 20 μL
    • Temperature: 25°C (or 37°C for physiological relevance)
  • System Equilibration: Equilibrate column with mobile phase until stable baseline achieved.
  • Sample Analysis: Inject this compound standards and record retention times.
  • Competition Studies: For interaction assessment, co-inject this compound with potential displacers (e.g., other NSAIDs, benzodiazepines).
  • Data Interpretation: Longer retention times indicate stronger binding to HSA. Compare retention times with and without potential interacting drugs to identify competition.

Method Validation: The BA-HPLC method should be validated for retention time reproducibility, linearity of response, and sensitivity before experimental use. This technique efficiently identified that this compound competition occurs mainly with drugs bound at the benzodiazepine site, including various NSAIDs and benzodiazepines [3].

Ultrafiltration Technique

Ultrafiltration provides a rapid, technically straightforward approach for separating protein-bound from unbound this compound, making it suitable for clinical applications and high-volume screening. This method employs centrifugal force to pass the unbound drug through a semi-permeable membrane while retaining the protein-bound fraction. The primary advantage of ultrafiltration is the significantly reduced processing time compared to equilibrium dialysis, though potential issues include non-specific binding to the filtration device and concentration effects during centrifugation [3].

Protocol: Ultrafiltration for this compound Free Fraction Determination

  • Equipment Preparation: Use commercially available ultrafiltration devices (e.g., Centrifree micropartition system) with appropriate molecular weight cut-off (typically 30 kDa).
  • Sample Preparation: Spike this compound into plasma or serum to achieve desired concentrations (50-400 μg/mL) and incubate at 37°C for 15 minutes to establish binding equilibrium.
  • Device Loading: Aliquot 0.5-1.0 mL of prepared sample into the ultrafiltration device reservoir.
  • Centrifugation Conditions:
    • Speed: 2000 × g
    • Temperature: 37°C (use temperature-controlled centrifuge)
    • Duration: 20-30 minutes
    • Volume collected: Typically 100-200 μL filtrate
  • Filtrate Collection: Carefully collect the ultrafiltrate from the collection chamber.
  • Drug Quantification: Analyze this compound concentration in the ultrafiltrate (representing unbound drug) and original plasma sample (representing total drug) using HPLC-UV or LC-MS/MS.
  • Calculation: Determine unbound fraction (fu) using the formula: fu = [this compound] in ultrafiltrate / [this compound] in plasma.

Quality Control Measures: Include blank plasma samples to assess non-specific binding to the device. Use positive controls with known protein binding characteristics to validate method performance. Process samples in triplicate to ensure result reliability [3].

Comparative Analysis of Methodologies

Each protein binding assessment method offers distinct advantages and limitations for this compound analysis. The following table provides a comprehensive comparison to guide method selection based on specific research objectives and available resources.

Table 2: Comparison of Protein Binding Assay Techniques for this compound

Method Parameter Equilibrium Dialysis Bioaffinity HPLC Ultrafiltration
Principle Passive diffusion to equilibrium Chromatographic retention on HSA column Centrifugal separation through membrane
Equilibration Time 3-4 hours (Dianorm system) 15-20 minutes per run 20-30 minutes centrifugation
Sample Volume 0.5-1.0 mL 0.02 mL 0.5-1.0 mL
Temperature Control Excellent (water bath) Good (column oven) Moderate (centrifuge temperature)
Throughput Moderate (batch processing) High (automated) High (multiple devices)
Cost Considerations Moderate High initial investment, lower per sample Low to moderate
Key Advantages Gold standard, minimal protein disturbance High throughput, interaction screening Rapid, simple procedure
Method Limitations Longer process, potential volume shifts Not direct measurement, correlation required Non-specific binding, concentration effects
Optimal Application Definitive binding studies, regulatory submissions Drug interaction screening, early development Clinical monitoring, high-volume screening

Data Interpretation and Analytical Considerations

Quantification of this compound

Accurate quantification of this compound in binding experiments typically employs high-performance liquid chromatography (HPLC) with ultraviolet detection or more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. The extensive protein binding of this compound necessitates effective protein precipitation prior to chromatographic analysis when measuring total drug concentrations in plasma samples.

HPLC-UV Method Parameters:

  • Column: Reverse-phase C18 (150 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.5) in ratio 45:55 (v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 272 nm
  • Retention Time: Approximately 6-8 minutes
  • Linearity Range: 0.1-500 μg/mL
  • Sample Preparation: Protein precipitation with acetonitrile (1:2 ratio), vortex mixing, centrifugation at 10,000 × g for 10 minutes, injection of supernatant [4].

For ultratrace analysis of unbound drug concentrations, LC-MS/MS methods provide superior sensitivity with lower limits of quantification typically reaching 0.001-0.01 μg/mL, essential for accurate determination of the very small unbound fraction of this compound.

Impact of Physiological and Experimental Variables

Multiple factors influence this compound protein binding measurements and must be controlled during experimentation:

  • Temperature: Binding affinity decreases with increasing temperature. Maintain consistent temperature at 37°C for physiological relevance.
  • pH: Alterations in pH can affect drug ionization and protein binding. Maintain physiological pH (7.4) throughout experiments.
  • Protein Concentration: Variations in albumin concentration directly impact binding capacity. Use pooled human plasma with standardized albumin content or document specific albumin concentrations.
  • Drug Concentration: Always test across therapeutically relevant concentrations (50-400 μg/mL) due to concentration-dependent binding.
  • Anticoagulants: Heparin is preferred over EDTA or citrate, which may chelate calcium and affect protein binding.

Advanced Applications and Research Implications

Drug-Drug Interaction Studies

The high protein binding of this compound creates potential for clinically significant interactions with other highly bound drugs that share binding sites on albumin. Competitive displacement can transiently increase free concentrations of both drugs, potentially enhancing pharmacological effects or toxicity. Bioaffinity HPLC studies have demonstrated that this compound experiences competition mainly with drugs bound at the benzodiazepine site, including diazepam, ibuprofen, and other propionic acid derivatives, while showing minimal interaction with warfarin-like drugs binding to Site I [3].

Interaction Study Design:

  • In vitro Setup: Employ equilibrium dialysis or ultrafiltration with this compound at therapeutic concentrations in human plasma.
  • Displacer Addition: Include potential interacting drugs at their therapeutic concentrations.
  • Control Groups: Always include this compound alone controls for baseline comparison.
  • Quantification: Measure free this compound concentration with and without potential displacers.
  • Statistical Analysis: Use Student's t-test or ANOVA to determine significant differences in unbound fraction.

A significant drug interaction has been demonstrated between this compound and aspirin, with the combination resulting in altered binding characteristics for both drugs. Such interactions may necessitate dosage adjustments in clinical settings, particularly for patients on multiple medications [4].

Special Population Considerations

This compound protein binding exhibits alterations in specific patient populations, necessitating customized binding assessment approaches:

  • Renal Impairment: Patients with renal disease demonstrate increased unbound this compound fractions due to uremic toxins competing for binding sites and potential hypoalbuminemia. Binding studies in uremic plasma require careful interpretation.
  • Hepatic Disease: Impaired synthetic function leads to reduced albumin production, potentially increasing unbound drug fraction. However, studies indicate hepatic disease does not significantly alter this compound disposition.
  • Elderly Patients: Age-related changes in plasma composition and albumin levels may modestly affect binding, though pharmacokinetic studies in elderly populations show minimal clinically significant changes.
  • Rheumatoid Arthritis: Chronic inflammatory states may reduce albumin concentrations, but disease state itself does not significantly alter this compound protein binding characteristics [4].
Structural Insights and Molecular Interactions

Recent structural studies have provided unprecedented insights into this compound's molecular interactions with proteins beyond albumin. Crystallographic data reveals that this compound binds to Site II of SARS-CoV-2 Mac3, a potential therapeutic target, with the this compound molecule engaging primarily through hydrophobic interactions and hydrogen bonding with protein residues. These structural insights facilitate understanding of this compound's binding preferences and can guide future drug design efforts [5].

The following diagram illustrates the sequential workflow for planning and executing this compound protein binding studies, integrating methodological considerations and decision points:

G Start Study Planning Objective Define Study Objective Start->Objective MethodSelection Method Selection Objective->MethodSelection ED Equilibrium Dialysis MethodSelection->ED Definitive binding data HPLC Bioaffinity HPLC MethodSelection->HPLC High-throughput screening UF Ultrafiltration MethodSelection->UF Clinical monitoring SamplePrep Sample Preparation ED->SamplePrep HPLC->SamplePrep UF->SamplePrep Experiment Execute Experiment SamplePrep->Experiment Analysis Sample Analysis Experiment->Analysis DataInterp Data Interpretation Analysis->DataInterp Report Reporting DataInterp->Report

Diagram 1: Workflow for this compound Protein Binding Studies. This diagram outlines the sequential process for planning and executing protein binding assays, highlighting key decision points at the method selection stage based on study objectives.

Conclusion

The comprehensive characterization of this compound protein binding requires careful method selection, protocol optimization, and contextual interpretation of results. The techniques described herein—equilibrium dialysis, bioaffinity HPLC, and ultrafiltration—provide complementary approaches suitable for different research needs and developmental stages. Understanding this compound's concentration-dependent binding, site-specific affinity for the benzodiazepine site on albumin, and potential interactions with co-administered drugs enables more accurate prediction of its pharmacokinetic behavior and therapeutic implications. These application notes and protocols provide researchers with validated methodologies to advance this compound research and inform clinical use, ultimately contributing to optimized therapeutic outcomes through precise characterization of this highly bound anti-inflammatory agent.

References

Comprehensive Analysis of Oxaprozin Synovial Fluid Concentration: Measurement Protocols and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class that demonstrates unique pharmacokinetic properties particularly relevant for joint disorders. Unlike many other NSAIDs, this compound exhibits a distinctive transsynovial distribution pattern characterized by significant accumulation in synovial tissue, which is believed to contribute to its sustained therapeutic effects in inflammatory arthritic conditions. This application note provides researchers and drug development professionals with detailed methodologies for quantifying this compound concentrations in synovial fluid and tissue, along with comprehensive data on its distribution kinetics and pharmacological implications.

The measurement of synovial fluid concentrations of therapeutic agents is critically important in arthritis drug development, as it provides direct evidence of target site exposure and facilitates correlation between plasma pharmacokinetics and pharmacodynamic effects at the site of action. This compound's extensive albumin binding and concentration-dependent pharmacokinetics further necessitate precise measurement techniques to accurately interpret distribution data. This document synthesizes experimental approaches from clinical studies and provides standardized protocols for replication in research settings.

Pharmacokinetic Profile of this compound

Fundamental Pharmacokinetic Parameters

This compound displays several distinctive pharmacokinetic characteristics that differentiate it from other NSAIDs. The drug reaches peak plasma concentrations within 2 to 6 hours following oral administration and exhibits an extensive binding capacity to plasma albumin that demonstrates concentration-dependent properties [1] [2]. The area under the curve (AUC) shows linear proportionality to doses up to 1200mg, while at higher doses, increased unbound fraction leads to enhanced clearance and volume of distribution of total this compound [1] [2].

Table 1: Fundamental Pharmacokinetic Parameters of this compound

Parameter Value Conditions Notes
Time to Peak Plasma Concentration 2-6 hours After oral administration Consistent across doses
Protein Binding Extensive (>99%) Concentration-dependent Primarily to albumin
Dose Proportionality Linear up to 1200mg AUC relationship Non-linear at higher doses
Accumulation at Steady State 40-58% lower than predicted Based on single-dose data Multiple dosing
Elimination Half-life Approximately 50-60 hours Healthy subjects Facilitates once-daily dosing
Elimination Characteristics and Metabolism

This compound undergoes hepatic biotransformation primarily to glucuroconjugated metabolites that are excreted in both urine and bile, with minimal unchanged drug eliminated renally [1]. Two hydroxylated metabolites have been identified that possess significant anti-inflammatory activity, potentially contributing to the drug's extended therapeutic effect [2]. In patients with renal impairment, studies have demonstrated increased unbound plasma concentrations of this compound, necessitating dosage adjustments, while hepatic disease and rheumatoid arthritis do not significantly alter the drug's disposition [1] [2].

Synovial Distribution Data

Quantitative Distribution Across Biological Matrices

The transsynovial distribution of this compound was systematically evaluated in a clinical study involving 18 rheumatoid arthritis patients requiring articular surgery [3] [4]. Following a 7-day washout period, patients received 600mg this compound twice daily and were assigned to different treatment duration groups (2, 3, 4, and 5 days). Samples were collected 12 hours after the final dose during surgical procedures, with simultaneous measurement of this compound concentrations in blood, synovial fluid, and synovial tissue using high-performance liquid chromatography (HPLC) methodology [3] [4].

Table 2: this compound Concentrations in Biological Matrices 12 Hours Post-Dose

Biological Matrix Concentration Range Mean Concentration Tissue-to-Blood Ratio
Blood 10-17 μg/mL 13.5 μg/mL Reference
Synovial Fluid 4.9-7.6 μg/mL 6.25 μg/mL 0.46
Synovial Tissue 27 μg/g 27 μg/g 2.0
Interpretation of Distribution Data

The data demonstrates this compound's favorable distribution profile into synovial compartments, with particularly notable accumulation in synovial tissue. The tissue concentration (27 μg/g) substantially exceeded simultaneous blood levels (10-17 μg/mL), indicating active transport mechanisms or tissue binding properties that facilitate retention in the synovium [3]. This distribution pattern is unique among NSAIDs and may explain this compound's sustained clinical effect despite declining plasma concentrations. The synovial fluid concentrations, while lower than blood levels, still represent therapeutically relevant amounts that exceed reported IC50 values for COX inhibition [4].

Experimental Protocol for Synovial Fluid Concentration Measurement

Patient Selection and Dosing Regimen

For researchers aiming to replicate synovial fluid concentration measurements, the following standardized protocol is recommended based on established methodology [3] [4]:

  • Patient Population: Select adults with rheumatoid arthritis or osteoarthritis undergoing elective joint surgery or therapeutic arthrocentesis. Patients should have adequate synovial fluid volume (>1 mL) accessible for sampling.

  • Exclusion Criteria: Include patients with severe renal impairment (creatinine clearance <30 mL/min), hepatic dysfunction (Child-Pugh Class B or C), known hypersensitivity to NSAIDs, or active gastrointestinal bleeding.

  • Dosing Protocol: Administer 600 mg this compound twice daily for 2-5 days before sampling. The last dose should be administered approximately 12 hours before sample collection to measure concentrations at trough levels.

  • Washout Period: Implement a 7-day washout period for any previous NSAID therapy to prevent analytical interference and establish baseline conditions.

Sample Collection and Processing
  • Blood Collection: Draw venous blood samples simultaneously with synovial fluid collection. Use heparinized or EDTA-treated tubes, followed by immediate centrifugation at 3000 × g for 10 minutes to separate plasma.

  • Synovial Fluid Aspiration: Perform arthrocentesis using aseptic technique. Aspirate synovial fluid into sterile, heparinized tubes. For patients undergoing surgery, synovial tissue samples should be collected from representative areas of the synovium.

  • Sample Processing:

    • Synovial Fluid: Centrifuge at 10,000 × g for 15 minutes to remove cells and debris.
    • Synovial Tissue: Rinse with cold saline to remove blood, blot dry, and homogenize in 2-3 volumes of phosphate buffer (pH 7.4) using a tissue homogenizer.
  • Storage Conditions: Store all processed samples at -70°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles.

HPLC Analytical Conditions

The following chromatographic conditions have been validated for this compound quantification in biological matrices [3]:

  • Apparatus: HPLC system with UV or DAD detector
  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:phosphate buffer (0.05 M, pH 3.5) in ratio 45:55 (v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 20-50 μL
  • Column Temperature: Maintained at 25°C
  • Retention Time: Approximately 6-8 minutes for this compound
Sample Preparation and Extraction
  • Protein Precipitation: Add 200 μL of plasma/synovial fluid to 400 μL of acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant for injection.

  • Tissue Extraction: Homogenize 100 mg of synovial tissue in 1 mL of phosphate buffer. Add 2 mL of ethyl acetate:hexane (50:50) mixture, vortex for 2 minutes, and centrifuge at 5000 × g for 10 minutes. Evaporate the organic layer under nitrogen and reconstitute the residue in 200 μL of mobile phase.

  • Calibration Standards: Prepare this compound standards in drug-free plasma/synovial fluid in the concentration range of 0.1-50 μg/mL. The method should demonstrate linearity with correlation coefficient (r²) >0.99.

  • Quality Controls: Include at least three concentration levels (low, medium, high) in each analytical run. Accuracy should be within ±15% of nominal values.

Mechanism of Action and Signaling Pathways

Unique Pharmacological Properties

This compound exhibits several COX-independent mechanisms that may contribute to its distinct synovial distribution and anti-inflammatory effects. Research has demonstrated that this compound, unlike other NSAIDs like ibuprofen, indomethacin, or naproxen, promotes apoptosis in CD40L-treated human monocytes through inhibition of Akt and NF-κB phosphorylation pathways and activation of caspase-3 [5]. This pro-apoptotic activity represents a potentially unique mechanism for reducing inflammatory cell infiltrates in arthritic joints.

Additional studies utilizing a network pharmacology approach have identified that this compound interacts with key signaling proteins including MAPK8, MAPK10, and BAD, which are associated with the RAS signaling pathway [6]. Molecular docking studies have demonstrated that this compound exhibits strong binding affinity for MAPK10 (-7.1 kcal/mol), suggesting a robust interaction that may contribute to its anti-inflammatory effects independent of COX inhibition [6].

G cluster_COX COX-Dependent Pathways cluster_COX_Independent COX-Independent Pathways This compound This compound COX1 COX-1 Inhibition This compound->COX1 COX2 COX-2 Inhibition This compound->COX2 CD40L CD40L-Treated Monocytes This compound->CD40L Akt Inhibition of Akt Phosphorylation This compound->Akt NFkB Inhibition of NF-κB Phosphorylation This compound->NFkB Caspase3 Caspase-3 Activation This compound->Caspase3 MAPK10 MAPK10 Binding This compound->MAPK10 Prostaglandins Reduced Prostaglandin Synthesis COX1->Prostaglandins COX2->Prostaglandins ApoptosisPathway Increased Apoptosis CD40L->ApoptosisPathway Akt->ApoptosisPathway NFkB->ApoptosisPathway Caspase3->ApoptosisPathway RASSignaling RAS Signaling Modulation MAPK10->RASSignaling

Diagram 1: this compound's multifaceted mechanism of action encompassing both COX-dependent and independent pathways. The COX-independent mechanisms may contribute to its unique synovial distribution and enhanced apoptosis in inflammatory cells.

Research Applications and Protocol Adaptations

Translational Research Implications

The unique distribution kinetics of this compound into synovial compartments has important implications for arthritis drug development. The demonstrated preferential accumulation in synovial tissue suggests that plasma concentrations may not accurately reflect target site exposure, potentially leading to underestimation of therapeutic efficacy if based solely on systemic pharmacokinetic parameters [3] [4]. This finding supports the inclusion of synovial fluid sampling in early-phase clinical trials of anti-arthritis medications to establish comprehensive pharmacokinetic-pharmacodynamic relationships.

Furthermore, this compound's concentration-dependent protein binding presents both challenges and opportunities for research applications. As total drug concentrations increase beyond 1200 mg daily doses, the unbound fraction increases disproportionately, leading to enhanced distribution to effect sites including synovial tissue [1] [2]. This property suggests potential for dose-dependent synovial accumulation that could be leveraged in extended-release formulations or optimized dosing regimens.

Protocol Adaptations for Specific Research Scenarios
  • Large Animal Studies: For preclinical development in large animal models of arthritis (canine, equine), the HPLC method can be scaled with appropriate matrix-matched calibration standards. Sample volumes may be adjusted based on joint size and synovial fluid availability.

  • Pediatric Population Studies: For juvenile rheumatoid arthritis applications, microsampling techniques (50-100 μL) can be implemented with appropriate sensitivity adjustments to the HPLC method [7] [8].

  • Tissue Binding Studies: To investigate this compound's unusual synovial tissue accumulation, additional methodologies can be incorporated including equilibrium dialysis for protein binding assessment and immunohistochemistry to localize distribution within synovial compartments.

  • Drug-Drug Interaction Studies: The protocol can be adapted to assess interactions with concomitant medications, particularly focusing on highly protein-bound drugs that might displace this compound and alter its synovial distribution [1].

Conclusion

This compound demonstrates a favorable synovial distribution profile characterized by significant accumulation in synovial tissue, which likely contributes to its clinical efficacy in inflammatory arthritic conditions. The detailed protocols provided herein enable accurate quantification of this compound concentrations in synovial compartments, facilitating further research into its unique pharmacokinetic properties. The COX-independent mechanisms of action, including induction of apoptosis in CD40L-treated monocytes, represent additional distinctive features that merit further investigation.

Researchers should consider this compound's concentration-dependent protein binding and nonlinear pharmacokinetics when designing studies and interpreting results. The methodologies outlined support standardized assessment of synovial fluid concentrations, enabling more accurate correlations between systemic exposure and therapeutic effects at the site of action in joint disorders.

References

Comprehensive Application Notes and Protocols: Solubility Enhancement of Oxaprozin (BCS Class II)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxaprozin Solubility Challenges

This compound is a nonsteroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis. As a BCS Class II drug, this compound exhibits high permeability but low solubility, which significantly limits its bioavailability and therapeutic effectiveness [1] [2]. This poor solubility presents substantial formulation challenges, often resulting in variable bioavailability and potential gastrointestinal side effects due to the need for higher dosing regimens [2]. The biopharmaceutical classification system (BCS) categorizes drugs based on their solubility and permeability characteristics, with Class II drugs like this compound requiring sophisticated formulation strategies to overcome dissolution rate-limited absorption [3].

The physicochemical properties of this compound, including its weak acid nature (pKa = 4.3) and diphenyl-oxazole structure, contribute to its aqueous insolubility, estimated at only 3.31×10⁻⁵ mole fraction under standard conditions [4] [2]. This application note provides a comprehensive overview of evidence-based strategies to enhance this compound solubility, including supercritical fluid technology, ternary complexation, and nanoformulation approaches, along with detailed experimental protocols for their implementation in pharmaceutical development settings.

Supercritical Fluid Technology with AI Optimization

Supercritical carbon dioxide (SC-CO₂) technology has emerged as a green processing method for pharmaceutical solubility enhancement, particularly valuable for BCS Class II drugs like this compound. SC-CO₂ offers numerous advantages including low toxicity, environmental friendliness, and cost-effectiveness compared to traditional organic solvents [1]. The method operates on the principle of using carbon dioxide above its critical point (73.8 bar and 31.1°C), where it exhibits unique solvation power that can be precisely controlled by adjusting temperature and pressure parameters [5]. This technology has been successfully applied to enhance this compound solubility through particle micronization, resulting in controlled size and high purity particles ideal for pharmaceutical manufacturing [6].

Table 1: Optimal Operational Parameters for SC-CO₂ Solubility Enhancement of this compound

Parameter Range Optimal Value Impact on Solubility
Temperature 308-338 K 338 K Variable impact based on pressure
Pressure 120-400 bar 400 bar Positive correlation (density increase)
Solubility Outcome - 0.001242 mole fraction ~37.5-fold improvement vs. standard conditions
Density Variable Max at high pressure Directly enhances solvating power
Machine Learning Integration for Process Optimization

The integration of artificial intelligence approaches has revolutionized the optimization of SC-CO₂ processes for this compound solubility enhancement. Recent research has demonstrated the successful application of multiple ensemble learning models to predict and optimize solubility parameters:

  • Gradient Boosting (GB) achieved exceptional prediction accuracy with R² = 0.999 and MSE = 3.78E⁻¹¹, identifying optimal parameters at 338 K and 380.4 bar pressure [1] [5]
  • Boosted Gaussian Process Regression (GPR) demonstrated near-perfect predictability with R² = 0.998 and MAE = 5.024E⁻⁰⁶ at 338 K and 400 bar [6]
  • Artificial Neural Networks (ANN) provided robust solubility estimation with R² > 0.99 for both training and validation phases, confirming the method's reliability [7]

These machine learning approaches utilized experimental datasets comprising 32 data vectors with temperature and pressure as inputs and solubility (mole fraction) as output, enabling highly accurate predictive models that significantly reduce experimental time and costs [1] [6] [5].

Experimental Protocol: SC-CO₂ Solubility Enhancement

Protocol Title: SC-CO₂ Solubility Enhancement and Particle Engineering of this compound Objective: To enhance this compound solubility using supercritical carbon dioxide technology optimized through machine learning models.

Materials and Equipment:

  • This compound powder (pharmaceutical grade)
  • High-purity carbon dioxide (CO₂) gas
  • Pressure-Volume-Temperature (PVT) cell with 0.4 L capacity
  • Liquefaction unit for CO₂ condensation
  • Inline filter (0.2 µm) for solvent purification
  • Surge tank for purified SC-CO₂
  • Heating elements with PTFE insulation for temperature control
  • Gravimetric analysis system

Methodology:

  • SC-CO₂ Preparation: Pressurize gaseous CO₂ through the liquefaction unit to achieve supercritical conditions.
  • Purification: Pass the condensed SC-CO₂ through an inline filter to remove impurities.
  • System Equilibration: Direct purified SC-CO₂ through a surge tank into the PVT cell containing this compound.
  • Temperature Control: Maintain precise temperature using heating elements wrapped around the chamber and insulated with PTFE layer.
  • Solubility Measurement: Employ static-gravimetric technique by measuring weight difference of this compound before and after SC-CO₂ treatment.
  • Data Collection: Record solubility values across temperature (308-338 K) and pressure (120-400 bar) ranges.
  • Model Implementation: Apply machine learning algorithms (Gradient Boosting, GPR, or ANN) to identify optimal processing parameters.

Critical Parameters:

  • Maintain temperature stability within ±0.5 K
  • Ensure pressure control within ±2 bar
  • Conduct experiments in triplicate to ensure reproducibility
  • Validate model predictions with experimental measurements

Ternary Complexation with Cyclodextrins and Amino Acids

Ternary complexation represents a synergistic approach to solubility enhancement that combines cyclodextrin complexation with salt formation using amino acids. This method has demonstrated remarkable effectiveness for this compound, particularly when using randomly methylated-β-cyclodextrin (RameβCD) in combination with the basic amino acid L-arginine (ARG) [2]. The mechanism involves simultaneous inclusion complexation within the cyclodextrin cavity and ion-pair formation through the amino acid, resulting in substantially greater solubility enhancement than either component alone can provide. Specifically, the ternary system of this compound-RameβCD-ARG has shown an impressive 4.5-fold higher drug solubility compared to the binary this compound-RameβCD complex, highlighting the powerful synergistic effect achievable through this approach [2].

The molecular basis for this enhancement involves multiple interactions: the lipophilic domains of this compound form inclusion complexes with the hydrophobic cavity of RameβCD, while the carboxylic acid group of this compound interacts with the basic guanidine group of L-arginine to form a soluble salt. This dual mechanism explains why the ternary system achieves drug solubility greater than the sum of solubilities in the respective binary systems with either CD or amino acid alone. The resulting complex exhibits an apparent stability constant almost 3-fold higher than the binary this compound-RameβCD complex, confirming the robust nature of the ternary interactions [2].

Experimental Protocol: Ternary Complex Preparation

Protocol Title: Preparation of this compound-RameβCD-ARG Ternary Complex Objective: To develop a ternary complex system for enhanced this compound solubility using RameβCD and L-arginine.

Materials:

  • This compound (OXA)
  • Randomly methylated-β-cyclodextrin (RameβCD)
  • L-arginine (ARG)
  • Deionized water
  • Ball mill apparatus (Mixer Mill MM 200)
  • Vacuum oven or freeze dryer
  • Analytical equipment: DSC, FTIR, XRPD

Methodology:

  • Physical Mixture Preparation: Pre-blend OXA, RameβCD, and ARG in equimolar ratios using geometric dilution technique.
  • Ball Milling Complexation:
    • Transfer the physical mixture to ball mill containers
    • Process at 24 Hz frequency for 30 minutes
    • Use ball-to-powder ratio of 10:1 for efficient complexation
  • Alternative Solvent Method:
    • Dissolve OXA, RameβCD, and ARG in deionized water
    • Adjust pH to 6.5-7.5 for optimal complexation
    • Stir continuously for 48 hours at 25°C
    • Remove solvent by freeze-drying or vacuum evaporation
  • Solid-State Characterization:
    • Perform DSC analysis: heating rate 10°C/min, nitrogen atmosphere
    • Conduct FTIR spectroscopy using KBr pellet method
    • Analyze crystallinity by XRPD
  • Solubility Studies:
    • Add excess ternary complex to deionized water
    • Shake in water bath at 37°C for 72 hours
    • Filter through 0.45 µm membrane
    • Analyze drug concentration by validated HPLC-UV method

Critical Parameters:

  • Maintain equimolar ratios of all three components
  • Control pH during aqueous preparation (optimal range 6.5-7.5)
  • Ensure complete solvent removal to prevent recrystallization
  • Conduct dissolution studies in triplicate

Table 2: Performance Comparison of this compound Solubility Enhancement Systems

System Solubility Enhancement Key Advantages Limitations
SC-CO₂ with ML ~37.5-fold improvement Green technology, high purity, controlled particle size High equipment cost, technical expertise required
RameβCD-ARG Ternary 4.5× higher than binary CD complex Synergistic effect, reduced CD用量, improved safety profile Potential toxicity concerns with methylated CDs
Nanoemulgel 78.123% CDR after 25 hours Sustained release, topical application, combined therapy Limited to topical delivery, stability challenges

Nanoemulgel System for Topical Delivery

The nanoemulgel system represents an innovative topical delivery approach for this compound that combines the advantages of nanoemulsion with the application benefits of a hydrogel. This advanced formulation integrates this compound with gaultheria oil—a traditional medicine used for rheumatoid arthritis—creating a combination therapy particularly suitable for osteoarthritis management [8]. The system is designed to facilitate enhanced drug penetration through joint tissues while providing sustained drug release for prolonged pain alleviation and anti-inflammatory effects. The nanoemulgel exhibits a biphasic release pattern with approximately 78.123% cumulative drug release over 25 hours, demonstrating its potential for sustained therapeutic effect [8].

The formulation leverages Carbopol 974 as a gelling agent, which provides excellent bioadhesive properties and rheological characteristics ideal for topical application. The nanoemulsion component is developed using the aqueous titration method based on pseudo-ternary phase diagrams, with Smix (surfactant-cosurfactant mixture) employed to establish the optimal formulation region [8]. The resulting system exhibits favorable physicochemical properties including a vesicular size of 196.2 nm, appropriate polydispersity index, and zeta potential of -12.33 mV, indicating good physical stability. Additional advantages include homogeneous distribution, good spreadability, and appropriate extrudability, making it pharmaceutically elegant for patient use.

Experimental Protocol: Nanoemulgel Formulation

Protocol Title: Development of this compound-Gaultheria Oil Nanoemulgel Objective: To formulate and characterize a nanoemulgel system for enhanced topical delivery of this compound.

Materials:

  • This compound
  • Gaultheria oil
  • Carbopol 974
  • Surfactant-cosurfactant mixture (Smix)
  • Double-distilled water
  • High-pressure homogenizer
  • Zeta sizer
  • Franz diffusion cells
  • Texture analyzer

Methodology:

  • Pseudo-ternary Phase Diagram:
    • Construct phase diagrams using aqueous titration method
    • Identify nanoemulsion region with maximum oil loading capacity
    • Optimize Smix ratio for stable nanoemulsion formation
  • Nanoemulsion Preparation:
    • Dissolve this compound in gaultheria oil
    • Add Smix to the oil phase with continuous stirring
    • Slowly add aqueous phase with constant mixing at 2000 rpm
    • Homogenize using high-pressure homogenizer (3 cycles at 500 bar)
  • Nanoemulgel Formation:
    • Disperse Carbopol 974 in distilled water (0.5-1.5% w/w)
    • Neutralize with triethanolamine to pH 6.5-7.5
    • Incorporate nanoemulsion into gel base (1:1 ratio)
    • Mix thoroughly until homogeneous gel forms
  • Characterization:
    • Vesicular size and PDI by dynamic light scattering
    • Zeta potential measurement
    • Surface morphology by TEM
    • Texture analysis: spreadability, extrudability, bioadhesion
    • In vitro release using Franz diffusion cells
    • Ex vivo permeation studies using animal skin
  • Stability Studies:
    • Store at 4°C, 25°C, and 40°C for 4 weeks
    • Evaluate physical stability, drug content, and release profile

Critical Parameters:

  • Maintain neutral pH for skin compatibility
  • Ensure nanoemulsion droplet size <200 nm
  • Achieve PDI <0.3 for uniform distribution
  • Conduct skin irritation studies for safety assessment

Comparative Analysis and Implementation Considerations

The various solubility enhancement strategies for this compound each present distinct advantages and limitations that must be considered in pharmaceutical development. SC-CO₂ technology with machine learning optimization provides the highest solubility improvement (~37.5-fold) and produces high-purity particles with controlled size distribution, making it ideal for oral solid dosage forms [1] [5]. The ternary complexation approach offers significant synergy between components and is particularly valuable when reduced cyclodextrin usage is desirable for safety reasons [2]. The nanoemulgel system provides excellent topical application properties with sustained release characteristics, making it suitable for localized therapy in joint disorders [8].

Table 3: Method-Specific Advantages and Implementation Requirements

Method Equipment Needs Technical Expertise Regulatory Considerations Scalability
SC-CO₂ with ML High-pressure systems, AI infrastructure Chemical engineering, data science Solvent residue documentation, particle characterization Pilot plant to production scale
Ternary Complexation Standard pharmaceutical equipment, analytical instruments Formulation science, analytical chemistry Component qualification, stability documentation Laboratory to production scale
Nanoemulgel Homogenization, gel processing equipment Colloid science, topical formulation Skin irritation testing, topical product regulations Laboratory to medium scale

When implementing these technologies, several critical factors should guide method selection:

  • Target product profile: Oral versus topical delivery requirements
  • Manufacturing capabilities: Availability of specialized equipment
  • Regulatory strategy: Documentation requirements for novel systems
  • Economic considerations: Cost-benefit analysis of implementation
  • Stability requirements: Shelf-life expectations and storage conditions

The machine learning approaches applied to SC-CO₂ processes represent a particularly promising direction for pharmaceutical development, as they can significantly reduce experimental time and development costs while optimizing process parameters [6] [7]. As these computational methods continue to evolve, their integration with traditional pharmaceutical development is expected to become increasingly streamlined and accessible.

Conclusion and Future Perspectives

The solubility enhancement of this compound as a BCS Class II drug can be effectively addressed through multiple advanced technological approaches. The SC-CO₂ method optimized with machine learning algorithms currently provides the most substantial improvement in solubility parameters, while ternary complexation offers a synergistic combination approach, and nanoemulgel systems enable effective topical delivery. Each method presents distinct advantages that can be selected based on specific development requirements, target product profiles, and available resources.

Future developments in this compound solubility enhancement will likely focus on integrated approaches that combine multiple technologies, such as SC-CO₂ processing of ternary complex systems or machine-learning optimized nanoemulgel formulations. Additionally, the continued advancement of AI and machine learning applications in pharmaceutical development promises to further streamline optimization processes and enhance predictive accuracy. As these technologies mature, they offer the potential to significantly reduce development timelines and costs while improving product performance and consistency.

References

Application Note: Ex Vivo Skin Permeation Protocol for Oxaprozin

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to treat rheumatoid arthritis and osteoarthritis [1]. Its moderate molecular weight (293.3 g/mol) and high protein binding (>99.5%) present both opportunities and challenges for transdermal delivery, which aims to bypass first-pass metabolism and provide sustained release [1] [2]. This document outlines a detailed ex vivo protocol to evaluate the skin permeation of this compound, utilizing the Franz diffusion cell system.

2. Pre-Experimental Considerations

2.1. Membrane Selection The choice of membrane is critical. While excised human skin is the gold standard, its use is constrained by ethical concerns and availability. The following table summarizes acceptable alternatives as per regulatory guidelines [2] [3].

Table 1: Membrane Models for Ex Vivo Skin Permeation Studies

Membrane Type Rationale and Characteristics Justification for Use
Excised Human Skin Gold standard; most clinically relevant. Ideal for final formulation assessment.
Porcine Skin Structurally similar to human skin in terms of stratum corneum thickness, lipid content, and hair follicle density. Excellent and widely accepted model; recommended for preliminary studies [2] [3].
Synthetic Membranes (e.g., Strat-M) Consistent, readily available, low variability. No metabolic activity. Suitable for initial formulation screening and release-rate testing, but lacks full biological complexity [3].

2.2. Integrity Testing Membrane integrity must be verified prior to the experiment. For biological skin, this can be done by measuring Transepidermal Water Loss (TEWL) (< 10 g/m²/h indicates good integrity) or by permeation of a standard compound like tritiated water [3].

2.3. Receptor Medium Selection The receptor medium must maintain sink conditions (concentration < 10-30% of drug's saturation solubility) and not damage the membrane.

  • Recommended for this compound: Phosphate Buffered Saline (PBS, pH 7.4) or a water-ethanol mixture (e.g., 60:40 v/v) to enhance the solubility of this poorly water-soluble drug [2] [3].
  • The medium should be stirred continuously and maintained at 37 ± 1 °C to simulate skin surface temperature.

3. Detailed Experimental Protocol

3.1. Materials and Equipment

  • Test Formulation: this compound solution/suspension or finished formulation (e.g., gel, patch).
  • Membrane: Dermatomed porcine ear skin (or selected model), ~300-400 µm thick.
  • Apparatus: Static Franz diffusion cells (with a standard diffusional area of 0.5 - 2 cm²) [3].
  • Receptor Chamber: Filled with degassed receptor medium.
  • Water Bath/Circulator: To maintain temperature at 37 ± 1 °C.
  • Analytical Instrument: Validated HPLC or LC-MS system for quantification [3].

The workflow for the entire experiment is outlined in the following diagram:

G start Start Experiment step1 1. Skin Preparation (Dermatome to 300-400 µm) start->step1 step2 2. Integrity Test (TEWL or Tritiated Water) step1->step2 step3 3. Franz Cell Assembly (Mount skin between donor/receptor chambers) step2->step3 step4 4. Receptor Phase Fill (Add degassed medium, maintain 37°C) step3->step4 step5 5. Apply Formulation (Apply this compound dose to donor chamber) step4->step5 step6 6. Sample Collection (Withdraw aliquots at predetermined times) step5->step6 step7 7. Sample Analysis (Quantify using HPLC/LC-MS) step6->step7 step8 8. Data Processing (Calculate flux, permeability coefficient) step7->step8

3.2. Procedure

  • Skin Preparation: Thaw frozen dermatomed porcine skin (if used) and equilibrate in PBS. Punch skin to fit Franz cell diffusional area.
  • Integrity Check: Perform TEWL measurement on skin samples to ensure integrity. Discard any failing samples.
  • Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment. Clamp securely to prevent leaks.
  • Receptor Phase: Fill the receptor chamber completely with degassed, pre-warmed (37°C) receptor medium, avoiding air bubbles.
  • Application of Formulation: Apply a finite dose (e.g., 5-10 µL/cm²) of the this compound formulation uniformly to the skin surface in the donor chamber. For infinite dose conditions, a larger volume can be applied and the chamber may be sealed to prevent evaporation.
  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 500 µL) from the receptor chamber. Immediately replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
  • Sample Analysis: Analyze the collected samples using a validated HPLC/LC-MS method to determine the concentration of this compound.

3.3. Data Analysis

  • Cumulative Amount Permeated (Q_n): Calculate the cumulative amount of drug permeated per unit area of skin at each time point, correcting for sample removal.
  • Steady-State Flux (J_s_s_): Determine the slope of the linear portion of the cumulative amount permeated versus time plot.
  • Permeability Coefficient (K_p_): Calculate using the formula: ( K_p = J_{ss} / C_d ), where ( C_d ) is the donor drug concentration.
  • Lag Time (T_L_): Obtain from the x-intercept of the steady-state flux line.

Table 2: Key Parameters for Data Analysis from a Hypothetical this compound Study

Parameter Formula/Description Units
Cumulative Amount Permeated (Q) ( Q_n = \frac{C_n V + \sum_{i=1}^{n-1} C_i v}{A} ) µg/cm²
Steady-State Flux (J_s_s_) Slope of the linear region of Q vs. time plot µg/cm²/h
Permeability Coefficient (K_p_) ( K_p = J_{ss} / C_d ) cm/h
Lag Time (T_L_) X-intercept of the linear region of Q vs. time plot h

4. Troubleshooting and Best Practices

  • High Variability: Ensure skin from a single donor is used for a complete study set and that integrity testing is rigorous.
  • Failure to Achieve Sink Conditions: Increase the solubility of this compound in the receptor phase by adjusting the water-ethanol ratio, ensuring the concentration never exceeds 30% of its saturation solubility.
  • Analytical Consistency: Use a validated analytical method. Include quality control samples at low, medium, and high concentrations in each analytical run.

References

Oxaprozin false-positive benzodiazepine immunoassay interference

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Oxaprozin & False-Positive Benzodiazepine Immunoassays

  • Q1: Does this compound cause false-positive results in benzodiazepine immunoassays? A: Yes, extensive clinical studies confirm that this compound and its metabolites can cause presumptive positive results in several common benzodiazepine immunoassays [1] [2]. This is due to cross-reactivity, where the antibody in the immunoassay mistakenly recognizes this compound as a benzodiazepine [3].

  • Q2: Which commercial immunoassays are affected by this compound interference? A: this compound has demonstrated significant cross-reactivity in multiple commercial urine immunoassays, including:

    • EMIT (Enzyme Multiplied Immunoassay Technique) dau [1] [4]
    • CEDIA (Cloned Enzyme Donor Immunoassay) [1]
    • FPIA (Fluorescence Polarization Immunoassay) [1] A study found that a single 1200 mg dose of this compound produced positive results in all urine samples tested via EMIT and CEDIA, and in nearly all samples tested via FPIA [1].
  • Q3: At what concentration does this compound trigger a positive result? A: Studies with this compound standards prepared in drug-free urine show that presumptive positive results begin to occur at concentrations between 5,000 and 10,000 ng/mL, depending on the specific assay [1]. The table below details the thresholds.

  • Q4: What is the recommended action for a positive screening result in a patient taking this compound? A: It is strongly recommended that any positive immunoassay screening test for benzodiazepines be confirmed by a technique based on a different chemical principle, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1] [5] [6]. These methods are not susceptible to this cross-reactivity and provide definitive results.

  • Q5: Are there other common medications that can cause similar interference? A: Yes, the antidepressant sertraline is another well-documented cause of false-positive benzodiazepine immunoassay results [5] [6]. A wide range of other medications, including NSAIDs like tolmetin, certain antihistamines, and antidepressants, have also been confirmed or suspected to cause interference in various assays [6].

Data Summary: this compound Cross-Reactivity

The following table consolidates key quantitative data from clinical studies on this compound interference.

Table 1: this compound Cross-Reactivity in Urine Benzodiazepine Immunoassays (Cutoff: 200 ng/mL)

Assay Type Positive Results from Subject Urine* Approximate Threshold Concentration of this compound Standard
EMIT dau 36/36 (100%) 5,000 - 10,000 ng/mL [1]
CEDIA 36/36 (100%) ~10,000 ng/mL [1]
FPIA 35/36 (97%) ~10,000 ng/mL [1]

*Urine collected from 12 subjects after a single 1200 mg oral dose of this compound [1].

Experimental Protocols & Troubleshooting

For researchers investigating or validating this interference, the following protocols and workflows are essential.

Core Experimental Workflow

This diagram outlines the standard process for identifying and confirming immunoassay interference.

G Start Urine Sample Collection A Initial Immunoassay Screen (EMIT, CEDIA, FPIA) Start->A B Result Positive? A->B C Check for Interferents (this compound, Sertraline, etc.) B->C Yes E Definitive Result Reported B->E No D Confirmatory Analysis (GC-MS or LC-MS) C->D D->E

Protocol: Investigating Cross-Reactivity with Drug Standards

This method is used to characterize the immunoreactivity of this compound itself within an assay [1].

  • Objective: To determine the cross-reactivity profile and threshold concentration of this compound in a specific benzodiazepine immunoassay.
  • Materials:
    • This compound reference standard.
    • Drug-free human urine pool.
    • Commercial benzodiazepine immunoassay kit (e.g., EMIT, CEDIA, FPIA).
  • Procedure:
    • Prepare Standards: Spike drug-free urine with this compound standard to create a series of concentrations (e.g., 500, 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL) [1].
    • Analyze: Run each prepared standard in the target immunoassay according to the manufacturer's instructions.
    • Analyze Controls: Include a negative control (drug-free urine) and a positive control (urine spiked with the target benzodiazepine at the assay's cutoff concentration).
    • Data Analysis: Record the response for each concentration. The lowest concentration that produces a positive result is the approximate threshold.
Protocol: Clinical Sample Analysis from Dosed Subjects

This protocol assesses the real-world impact of this compound ingestion on immunoassay results [1].

  • Objective: To measure the immunoreactivity of urine specimens from subjects after administration of a therapeutic dose of this compound.
  • Materials:
    • Urine specimens collected from human subjects at various time points after receiving a single oral dose (e.g., 1200 mg) of this compound.
    • Multiple commercial immunoassay platforms.
    • Access to a confirmatory method (GC-MS).
  • Procedure:
    • Sample Collection: Collect urine from subjects at predetermined intervals post-dosing.
    • Initial Screening: Analyze all urine specimens using the immunoassays under evaluation.
    • Confirmatory Testing: Analyze all samples that screen positive using a definitive method like GC-MS to identify the true presence or absence of benzodiazepines.
    • Data Comparison: Compare the screening results with the confirmatory data to calculate the false-positive rate for each immunoassay.

Key Technical Support Takeaways

  • The interference is well-established and reproducible across multiple, widely used immunoassay platforms, making it a critical consideration for any urine drug screening program [1] [2].
  • Confirmation is mandatory. Relying solely on an immunoassay screen in a patient taking this compound can lead to incorrect conclusions with significant clinical or forensic consequences [5].
  • The mechanism is cross-reactivity. The assay antibodies bind to structural features shared by this compound (or its metabolites) and benzodiazepines, leading to a false signal [3].

References

Oxaprozin gastrointestinal side effects mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Oxaprozin GI Side Effects: Technical Overview

Q1: What is the mechanism behind this compound's gastrointestinal toxicity?

Like other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. However, prostaglandins in the GI tract also play a crucial role in maintaining the mucosal protective barrier by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow [1]. The suppression of these prostaglandins compromises the integrity of the gastric mucosa, leading to increased susceptibility to damage from gastric acid and enzymes, and can result in ulceration, bleeding, and perforation [2] [3]. It is critical to note that these serious GI adverse events "can occur at any time during use and without warning symptoms" [2] [3].

Q2: What are the key patient-related risk factors for GI adverse events?

The risk of developing serious GI complications is not uniform across all patients. The following table synthesizes patient factors that elevate this risk, based on official warnings and precautions.

Risk Factor Description & Underlying Rationale
Advanced Age Elderly patients are at greater risk. Age-related physiological changes and higher prevalence of comorbidities contribute to increased susceptibility [2] [1] [3].
Prior History of GI Events Patients with a history of peptic ulcer disease or GI bleeding have a significantly higher risk of serious GI events [2] [3].
Concomitant Medication Use Concurrent use of drugs such as corticosteroids, anticoagulants (e.g., warfarin), antiplatelets (e.g., aspirin), and SSRIs/SNRIs dramatically increases the risk of GI bleeding [1] [3].
Poor Health Status Conditions like dehydration, hypovolemia, or existing liver/kidney disease can exacerbate toxicity and compromise organ function that is essential for drug clearance [2] [1].
Longer Duration of Use The risk of GI events increases with the duration of NSAID therapy. The goal should be to use the shortest effective treatment course [2] [1].

Q3: What does clinical data indicate about this compound's comparative GI safety profile?

A 1998 comparative study analyzing insurance claims data found that this compound had a GI safety profile that was not significantly different from that of etodolac and nabumetone. The proportions of patients with GI-related hospital admissions were low and similar across these NSAIDs [4]. The following table summarizes the quantitative findings from that study.

Drug (Exclusive Use Group) Patients with NSAID-Induced GI Admissions Patients with Possibly NSAID-Induced GI Admissions Outpatients with Upper GI Ulcer/Bleeding Claim
Etodolac 0.1% 0.4% 3.9%
Nabumetone 0.3% 1.0% 4.2%
This compound 0.1% 0.5% 4.9%

Note: This data is from a specific observational study (1998) and should be interpreted as historical context. Current clinical practice is guided by the class-wide boxed warning for NSAID GI toxicity [2] [3].

Q4: What are the established mitigation strategies in clinical practice?

The cornerstone of mitigating GI risk with this compound is adherence to the following principles, as outlined in its prescribing information:

  • Use the Lowest Effective Dose for the Shortest Duration: The initial risk assessment for treatment must weigh the potential benefits against the GI risks. The dosing goal is to use the minimal effective dose for the briefest period necessary to control symptoms [2] [3].
  • Individualization of Dosage: After an initial response is observed, the dose should be adjusted to the lowest level that maintains efficacy. For adults, the maximum recommended daily dose is 1800 mg, but doses above 1200 mg daily should be reserved for patients with a lower risk of peptic ulcer and only if justified by disease severity [2].
  • High-Risk Patient Management: Extra caution is required for patients with the risk factors listed above. For those with severe renal impairment or low body weight, therapy should be initiated at 600 mg once daily [2].

Proposed Experimental Workflow for GI Risk Assessment

For researchers investigating the GI toxicity profile of this compound or comparing it with other compounds, the following workflow outlines a comprehensive in silico and experimental approach. This methodology is inspired by modern drug repurposing and safety studies [5] [6].

G Start Start: this compound GI Risk Assessment Step1 1. In Silico Target Prediction Start->Step1 Step2 2. Protein-Protein Interaction (PPI) Network Analysis Step1->Step2 Potential Targets Step3 3. Gene Ontology & Pathway Enrichment Step2->Step3 PT-genes Step4 4. Identification of Key Therapeutic Targets Step3->Step4 Enriched Pathways Step5 5. Molecular Docking Validation Step4->Step5 KT-genes Step6 6. In Vitro & In Vivo Validation Step5->Step6 Binding Affinity

Diagram: Experimental Workflow for GI Risk Profiling. This flowchart outlines a multi-stage approach to systematically evaluate this compound's mechanisms and potential mitigation strategies.

Detailed Methodologies:

  • In Silico Target Prediction: Utilize computational tools like the PharmMapper database to predict the potential protein targets of this compound beyond COX enzymes. This helps identify off-target interactions that may contribute to GI toxicity [5].
  • Protein-Protein Interaction (PPI) Network Analysis: Input the predicted target genes into a PPI database (e.g., STRING) to construct a network. This reveals the complex interactions between drug targets and proteins involved in maintaining GI mucosa integrity and inflammation pathways [5] [6].
  • Gene Ontology & Pathway Enrichment: Perform functional enrichment analysis (e.g., GO and KEGG) on the genes within the PPI network. This identifies biological processes and signaling pathways (e.g., mucosal integrity, apoptosis, inflammatory response) that are significantly associated with the drug's targets [5].
  • Identification of Key Therapeutic Targets (KT-genes): Use algorithms like Maximal Clique Centrality (MCC) within tools such as cytoHubba to pinpoint the most influential hub genes in the network. These KT-genes represent high-priority candidates for therapeutic intervention or toxicity mitigation [5].
  • Molecular Docking Validation: Employ AI-predicted protein structures (e.g., from AlphaFold) and docking software (e.g., AutoDock Vina) to simulate and quantify the binding affinity between this compound and the KT-genes. A lower free energy value indicates a stronger and more stable interaction, validating the potential biological relevance [5].
  • In Vitro & In Vivo Validation: The final, crucial step involves experimental validation in cell-based assays (e.g., using gastric epithelial cell lines) and animal models of GI damage to confirm the pathways and protective effects of any identified mitigating agents [5].

Key Takeaways for Researchers

  • Mechanism is Well-Defined: The GI toxicity of this compound is a class-effect of NSAIDs, primarily driven by COX inhibition and prostaglandin depletion, leading to a compromised gastric mucosal barrier [2] [1] [3].
  • Risk is Quantifiable and Patient-Specific: Key risk factors such as age, medical history, and concomitant medications must be central to any risk-benefit assessment in clinical trial design or drug safety evaluation [2] [1].
  • Modern Bioinformatics Offer Deep Insights: The experimental workflow presented provides a robust framework for a systematic investigation into the drug's GI safety profile, leveraging modern computational biology to generate testable hypotheses [5] [6].

References

Overview of Oxaprozin Delivery System Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three advanced strategies for optimizing Oxaprozin delivery, each designed to overcome its low solubility and improve therapeutic effects.

Strategy Key Components Optimized Purpose/Outcome Key Findings/Performance

| Microemulsion System [1] | Oleoyl macrogolglycerides, Tween 20, Isopropanol, Water | Enhance oral absorption [1] | • Particle Size: Met requirements; spherical shape. • Release: Fit first-order model; provided sustained release. • In Vivo (Rats): Delayed peak blood concentration; prolonged elimination half-life [1]. | | Drug-in-Cyclodextrin-in PLGA Nanoparticles [2] | Cyclodextrin (Beta-CD, Methyl-Beta-CD), PLGA Polymer | Improve therapeutic efficiency & provide prolonged release [2] | • Regulated Release: 24h release varied from 16% (plain drug) to 50% (β-CD) and 100% (methyl-β-CD) [2]. • Solid State: Drug-polymer interactions absent; amorphous state of drug-CD complex confirmed [2]. | | Dual-Sensitive Hydrogel [3] | Poly(2-hydroxypropyl acrylate/itaconic acid) [P(HPA/IA)] | Targeted & self-regulated pulsatile release to minimize GI side effects [3] | • Stimuli-Response: pH- and temperature-sensitive (transition at 37–40°C). • Drug Loading: Efficient for hydrophobic drugs. • Protection: Protects drug from gastric acidity [3]. |

Experimental Protocols for Key Strategies

Here are the detailed methodologies for developing the formulation strategies, which you can use as a reference for experimental replication and troubleshooting.

This compound-Loaded Microemulsion [1]
  • 1. Formulation Development: Microemulsions were prepared using the titration method and constructed a pseudoternary phase diagram to identify the stable microemulsion region.
  • 2. Optimization: The optimal formulation was identified as:
    • 15% Oleoyl macrogolglycerides (oil phase)
    • 35% Tween 20 / Isopropanol (surfactant/cosurfactant mixture at a ratio Km = 2)
    • 50% Distilled water (aqueous phase)
    • Drug concentration: 7.47 mg/mL
  • 3. Characterization:
    • Particle Size & Zeta Potential: Measured using dynamic light scattering.
    • Shape: Visualized using Transmission Electron Microscopy (TEM), confirming spherical droplets.
    • Stability:
      • Thermodynamic Stability: Assessed via centrifugation, heating-cooling cycles, and freeze-thaw cycles.
      • Differential Scanning Calorimetry (DSC): Used to further evaluate stability.
  • 4. Evaluation:
    • In Vitro Release: Study conducted to determine release kinetics.
    • In Vivo Pharmacokinetics: Conducted on rats to compare the performance of the microemulsion against a control.
Drug-in-Cyclodextrin-in PLGA Nanoparticles [2]
  • 1. Complex Preparation: First, a cyclodextrin-oxaprozin inclusion complex was formed.
  • 2. Nanoparticle Formation: The complex was then loaded into PLGA nanoparticles using a double-emulsion (W/O/W) solvent evaporation method.
  • 3. Characterization:
    • Dimensions & Zeta Potential: Measured.
    • Entrapment Efficiency: Calculated.
    • Solid-State Studies: Used to confirm the absence of drug-polymer interactions and the amorphous state of the encapsulated complex.
  • 4. In Vitro Release Study: Conducted to compare release profiles from nanoparticles containing plain drug versus drug-CD complexes.
Dual-Sensitive Hydrogel Delivery System [3]
  • 1. Hydrogel Synthesis:
    • Method: Free-radical crosslinking copolymerization.
    • Monomers: 2-hydroxypropyl acrylate (HPA - thermo-responsive) and itaconic acid (IA - pH-responsive).
    • Process: The monomer feed, with potassium persulfate (initiator), TEMED (activator), and ethylene glycol dimethacrylate (crosslinker), was purged with nitrogen and polymerized between glass plates at 50°C for 24 hours.
  • 2. Drug Loading: The hydrogels were loaded with this compound after synthesis.
  • 3. Characterization:
    • Swelling Behavior: Studied in response to pH and temperature to confirm dual sensitivity.
    • FTIR Spectroscopy: Used to confirm chemical structure and successful drug loading.
    • Drug Loading Efficiency (LE) & Entrapment Efficiency (EE): Determined. Higher IA content led to higher LE and EE.

AI-Based Solubility Prediction in Supercritical CO₂

For researchers working with supercritical fluid technologies, machine learning models offer a way to predict and optimize drug solubility accurately. The following workflow visualizes this process.

cluster_models Ensemble Models Used cluster_metrics Key Evaluation Metrics Start Start: Solubility Optimization Data Experimental Dataset (32 data vectors) Inputs: Temperature, Pressure Output: Solubility (mole fraction) Start->Data ModelSelect Select & Train ML Models Data->ModelSelect Eval Evaluate Model Performance ModelSelect->Eval M1 Gradient Boosting (GB) ModelSelect->M1 M2 Random Forest (RF) ModelSelect->M2 M3 Extremely Randomized Trees (ET) ModelSelect->M3 Optimize Predict & Identify Optimal Conditions Eval->Optimize Met1 R-squared (R²) Eval->Met1 Met2 Mean Squared Error (MSE) Eval->Met2 Result Optimal Solubility Optimize->Result M1->Eval M2->Eval M3->Eval

The table below compares the performance of different machine learning models from two separate studies that aimed to predict this compound solubility in supercritical CO₂.

Study & Model R-Squared (R²) Error Metric Reported Optimal Conditions
Gradient Boosting (GB) [4] 0.999 MSE = 3.78E-11 Temp: 33.15 K, Pressure: 380.4 bar, Solubility: 0.001242 mole fraction [4]
Boosted Gaussian Process (GPR) [5] 0.998 MAE = 5.024E-06 Temp: 3.38E+02 K, Pressure: 4.0E+02 bar, Solubility: 0.001241 mole fraction [5]
Extremely Randomized Trees (ET) [4] 0.999 MSE = 6.29E-09 -
Random Forest (RF) [4] 0.984 MSE = 9.71E-09 -
Boosted Decision Tree (DT) [5] 0.980 MAE = 6.806E-05 -

Frequently Asked Questions

Q1: What are the most critical factors to consider when choosing an optimization strategy for this compound? The choice depends heavily on the target route of administration and the desired release profile.

  • For enhanced oral absorption and sustained release, microemulsions or cyclodextrin complexes are a strong choice [1] [2].
  • For targeted delivery to specific physiological sites (like joints) or to minimize GI side effects, a stimuli-responsive hydrogel that releases the drug at a specific pH or temperature is more appropriate [3].
  • For processes involving supercritical fluid technologies (e.g., particle engineering), using AI models to predict solubility can save significant time and resources [4] [5].

Q2: My microemulsion formulation is unstable. What could be the cause? Instability in microemulsions can often be traced to the composition and preparation process. Key factors to check include:

  • Surfactant to Cosurfactant Ratio (Km): An suboptimal ratio can fail to sufficiently lower interfacial tension. The study by found a ratio of 2 (Tween 20 to Isopropanol) to be effective [1].
  • Component Proportions: The equilibrium between the oil (15%), surfactant mix (35%), and aqueous phase (50%) is critical for forming a stable single-phase system [1].
  • Preparation Technique: Ensure the titration method is followed precisely and that the pseudoternary phase diagram is accurately constructed to identify the stable zone [1].

Q3: How can I improve the drug loading capacity of my PLGA nanoparticles? A proven strategy is to pre-form an inclusion complex between this compound and Cyclodextrin before encapsulating it in PLGA nanoparticles. This "drug-in-cyclodextrin-in-PLGA" approach significantly improves the loading of the hydrophobic drug and can also regulate its release rate based on the type of cyclodextrin used [2].

References

Oxaprozin Nanoemulsion Stability: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here are common stability problems and their evidence-based solutions, synthesized from a recent pharmaco-technical investigation [1].

Problem & Signs Root Cause Corrective Action & Preventive Solution

| Particle Growth / Coalescence

  • Increase in vesicular size over time
  • High PDI (>0.3)
  • Phase separation | - Inadequate surfactant coverage
  • Ostwald ripening
  • Unoptimized Smix ratio | - Optimize Smix (Surfactant:Co-surfactant) ratio. The stable formulation used Tween 80 and PEG 400 at a 3:1 ratio [1].
  • Ensure thermodynamic stability by passing heating-cooling cycle, freeze-thaw cycle, and centrifugation tests [1]. | | Drug Precipitation
  • Hazy appearance
  • Crystals in formulation | - Poor solubility in selected oil phasechemical="" conduct="" monitor="" screen="" use="" ,="" -="" -12.33="" 1:="" 4="" 4°c;="" [color="#4285F4" [label="Define Design Space" [shape="rectangle," ]="" ```dot="" a="" agent="" and="" approach="" arrowsize="0.75]" as="" at="" b="" c="" change="" color="#5F6368" components="" content="" controls="" convert="" crucial="" d="" demonstrated="" design="" detailed="" digraph="" drop="" drug="" e="" edge="" establish="" experimental="" experiments="" f="" fillcolor="#34A853" fontcolor="#202124" fontsize="12," for="" formulation="" formulation [1].="" from="" g="" gaultheria="" gelling="" h="" had="" highest="" hydrolysis="" identifying="" improves="" in="" indicates="" instability="" instability [1].="" is="" it="" matrix="" mv;="" nanoemulgel="" ne="" neg="" node="" nucleation="" of="" oil="" oils="" optimal="" optimization="" optimized="" or="" oxaprozin [1].="" oxidation="" parameters.="" ph="" physical="" potential="" potential.="" protocol="" protocols="" providing="" rankdir="TB" release="" robust="" selected="" shift="" significant="" similar="" solubility="" solubility.="" stability="" stability [1].="" stable="" studies.="" supersaturation="" systematic="" that="" the="" this="" to="" unstable="" up="" using="" value="" was="" weeks="" your="" zeta="" {="" |=""> B -> C -> D -> E -> F -> G -> H }

Start Start: Pre-identify oil and Smix A Prepare Mixtures (Fix Smix ratio, vary Oil:Smix ratio) Start->A B Titrate with Water (Under magnetic stirring) A->B C Monitor for Phase Changes (Visual inspection) B->C D Plot Boundaries (on ternary diagram) C->D E Identify Nanoemulsion Region D->E

Procedure [1]:

  • Prepare Blends: For a fixed Smix ratio (e.g., 3:1 Tween 80:PEG 400), prepare multiple mixtures of oil and Smix with weight ratios from 1:9 to 9:1.
  • Titrate: Slowly titrate each mixture with distilled water under continuous magnetic stirring at room temperature.
  • Monitor & Record: Closely observe for transitions from transparent to turbid or vice-versa, which indicate the boundary between a nanoemulsion and a coarse emulsion/phase separation.
  • Plot Diagram: Plot the compositions that form clear, transparent nanoemulsions on a pseudo-ternary diagram (with corners representing Oil, Water, and Smix). The area where these points cluster is your stable nanoemulsion region.
Protocol 3: Thermodynamic Stability Testing

This stress testing weeds out physically unstable formulations early in development.

Procedure [1]:

  • Heating-Cooling Cycle: Expose the nanoemulsion to six cycles between 4°C and 45°C, storing it at each temperature for not less than 48 hours. Observe for phase separation, cracking, or coalescence.
  • Freeze-Thaw Cycle: Subject the formulation to three freeze-thaw cycles between -21°C and +25°C. Formulations that survive without destabilization are considered thermodynamically stable.
  • Centrifugation: Centrifuge the nanoemulsion at 3,000 rpm for 30 minutes. The formulation should show no signs of phase separation or creaming.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound nanoemulsion translucent but physically unstable, separating within hours? This typically indicates an unoptimized surfactant system or that the composition lies outside the stable nanoemulsion region. You must construct a pseudo-ternary phase diagram to identify the precise ratios of oil, Smix, and water that form a stable, low-viscosity nanoemulsion before gelling [1].

Q2: What is the key to achieving a sustained drug release profile with this compound nanoemulsion? Incorporating the optimized nanoemulsion into a gel matrix to form a nanoemulgel (NEG) is highly effective. The research shows that a Carbopol 974-based NEG provided a biphasic release pattern, with 78.12% cumulative drug release sustained over 25 hours, which is ideal for prolonged pain alleviation [1].

Q3: How can I improve the solubility of this compound in the oil phase during pre-formulation screening? Conduct a thorough screening of various oils. The cited research found that Gaultheria oil not only provided high solubility for this compound but also contributed synergistic anti-inflammatory effects, making it an optimal choice for this formulation [1].

References

Frequently Asked Questions (FAQs) on Oxaprozin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: My immunoassay screen for benzodiazepines is positive, but the confirmatory test is negative. Could Oxaprozin be the cause?

    • A: Yes. This compound and its metabolites are known to cause cross-reactivity in several commercial urine immunoassays for benzodiazepines, leading to false-positive screening results [1]. This has been observed in EMIT, FPIA, and CEDIA assay platforms [1].
    • Recommendation: Any presumptive positive result from an immunoassay should be confirmed by a more specific technique, such as chromatography (e.g., HPLC, LC-MS), which is based on a different principle of analysis and can distinguish this compound from benzodiazepines [1].
  • Q2: I see unexpected peaks in my chromatographic analysis of this compound. What could these be?

    • A: The unexpected peaks could be degradation products. Research has shown that this compound can undergo degradation under stress conditions. A validated TLC-densitometric method identified that acidic and alkaline hydrolysis of this compound produces degradation products including 1,2-diphenylethanol, 4-iminobutanoic acid, and propan-1-imine [2].
    • Recommendation: Ensure your analytical method, such as the one described below, can adequately separate these degradation products from the pure this compound peak [2].

Experimental Protocols & Methodologies

Here are details of two established analytical methods that can help resolve the aforementioned issues.

1. TLC-Densitometric Method for this compound and its Degradation Products

This method is useful for separating and identifying degradation-related impurities [2].

  • Stationary Phase: Silica gel TLC plates.
  • Mobile Phase: n-hexane-chloroform-glacial acetic acid in a ratio of 4:1:1 (v/v).
  • Detection: Densitometric analysis performed in absorbance mode at 286 nm.
  • Key Outcome: This method successfully resolved the degradation products from the pure drug, with each component exhibiting significantly different RF values [2].

2. Validated HPLC Method for this compound in Formulations

This method provides a reliable way to quantify this compound in pharmaceutical dosage forms and can be a starting point for method development [3].

  • Column: Reversed-phase ODS (C18) analytical column.
  • Mobile Phase: A mixture of acetonitrile and triethanolamine solution (5 mM, pH 3.5 ± 0.05) in a 45:55 (v/v) ratio. The pH is adjusted with 85% phosphoric acid.
  • Flow Rate: 2.0 mL/min.
  • Detection: UV detection at 254 nm.
  • Linearity: The calibration curve was linear over the range of 160 to 240 μg mL−1.
  • Validation: The method was validated with a limit of detection (LOD) of 14.26 μg mL−1 and a limit of quantification (LOQ) of 41.21 μg mL−1. It demonstrated over 99% recovery, confirming its accuracy for quality control [3].

Summary of Analytical Techniques

The table below summarizes the key methods to address different analytical challenges with this compound.

Analytical Challenge Recommended Technique Key Purpose / Resolution Core Method Parameters
False positive in benzodiazepine screening Immunoassay followed by Chromatographic Confirmation (e.g., HPLC, LC-MS) [1] Distinguish this compound cross-reactivity from true benzodiazepine presence. Varies by specific confirmatory method.
Separation & identification of degradation products TLC-Densitometry [2] Resolve and quantify this compound from its main degradation products. Mobile Phase: n-hexane-chloroform-glacial acetic acid (4:1:1); Detection: 286 nm [2].
Quantification of this compound in formulations Reversed-Phase HPLC [3] Accurate and precise assay for quality control of dosage forms. Mobile Phase: Acetonitrile-TEA solution (45:55, pH 3.5); Flow: 2.0 mL/min; Detection: 254 nm [3].

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common this compound analytical issues based on the initial observation.

Start Start: Unexpected Analytical Result Immunoassay Is the issue a presumptive positive in an immunoassay? Start->Immunoassay Chromatography Are there unexpected peaks in chromatography? Start->Chromatography Immunoassay->Start No Confirm Confirm with specific method: HPLC or LC-MS Immunoassay->Confirm Yes Chromatography->Start No Identify Identify peaks using a validated method (e.g., TLC, LC-MS) Chromatography->Identify Yes CrossReact Confirmed: this compound Cross-Reactivity Confirm->CrossReact Degradation Confirmed: Degradation Products Identify->Degradation

Key Technical Notes

  • Cross-reactivity Thresholds: The cross-reactivity of this compound in benzodiazepine immunoassays has been observed at concentrations of 5,000 to 10,000 ng/mL, depending on the specific assay platform (EMIT, FPIA, or CEDIA) [1].
  • Degradation Products: The main degradation products of this compound identified are 1,2-diphenylethanol, 4-iminobutanoic acid, and propan-1-imine [2]. A robust analytical method must be able to separate these from the active pharmaceutical ingredient.

References

Oxaprozin co-administered drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Oxaprozin Interaction Overview

This compound is a nonsteroidal anti-inflammatory drug (NSAID) with a long half-life of approximately 55 hours [1]. Its pharmacokinetic profile, including extensive protein binding (>99.5%) and metabolism into glucuronide conjugates, is a primary driver for many interactions [2] [1]. The table below summarizes the key interaction areas.

Interaction Category Primary Mechanism/Effect Key Example Drugs Clinical & Research Implications
Anticoagulants/Antiplatelets [3] Synergistic inhibition of hemostasis; increased bleeding risk Warfarin, Aspirin, SSRIs/SNRIs [3] Major clinical concern; requires rigorous monitoring for bleeding in studies [4] [3].
Antihypertensives [3] [5] Diminished antihypertensive effect; reduced renal function ACE inhibitors (e.g., enalapril), ARBs (e.g., losartan), Beta-blockers (e.g., propranolol), Diuretics (e.g., furosemide) [3] [6] Monitor blood pressure and renal function, especially in elderly or volume-depleted subjects [3].
Nephrotoxic & Protein-Bound Drugs [3] Altered clearance; increased risk of toxicity Cyclosporine, Methotrexate, Pemetrexed, Digoxin, Lithium [3] [5] Increased exposure to toxic drugs; requires therapeutic drug monitoring and renal function assessment [3].
Other NSAIDs [3] Increased GI toxicity with no efficacy benefit Diflunisal, Salsalate, Ibuprofen, Naproxen [3] Concomitant use with other NSAIDs/salicylates is not recommended in clinical practice [3].
UGT Metabolism [7] Inhibition of glucuronidation pathway Dotinurad (investigational uricosuric) [7] Pharmacokinetic study model; this compound increased dotinurad AUC by 16.5% [7].

Key Experimental Protocols for DDI Assessment

For researchers designing drug-drug interaction (DDI) studies with this compound, the following methodologies from published literature can serve as a reference.

Protocol 1: Assessing Impact of this compound on a UGT-Substrate Drug

This open-label, two-period, add-on study evaluated the interaction between this compound and dotinurad, focusing on pharmacokinetics [7].

  • Objective: To evaluate the effects of this compound on the pharmacokinetics and safety of dotinurad.
  • Subjects: Healthy adult males (n=12 completed).
  • Design:
    • Period 1: A single 4 mg oral dose of dotinurad administered in a fed state. Pharmacokinetic (PK) sampling over 48 hours.
    • Washout: 7 days.
    • Period 2: Once-daily 600 mg this compound for 5 days (to reach steady state). On day 13, a single 4 mg dose of dotinurad is co-administered with 600 mg this compound. PK sampling repeated over 48 hours.
  • Key PK Parameters: Maximum plasma concentration (C~max~), area under the plasma concentration-time curve (AUC), and urinary excretion rate of metabolites.
  • Analysis: Comparison of dotinurad PK parameters with and without this compound co-administration using geometric mean ratios and 90% confidence intervals.
  • Outcome: Co-administration with this compound decreased the urinary excretion of dotinurad's glucuronide conjugate by 34.3% and increased the AUC of dotinurad by 16.5%, indicating inhibition of glucuronidation [7].
Protocol 2: Evaluating Synergistic Bleeding Risk

While not a specific protocol, the consistent warnings across labels suggest a critical study design for bleeding risk [3] [5].

  • Objective: To quantify the increased risk of bleeding when this compound is co-administered with anticoagulants or antiplatelet drugs.
  • Proposed Design: A controlled clinical study or robust observational cohort study.
  • Subject Population: Patients on stable warfarin, aspirin, or SSRI therapy. Higher-risk populations (elderly, history of ulcers) may be included.
  • Intervention: Introduction of this compound versus a comparator or placebo.
  • Monitoring & Endpoints:
    • Primary Endpoints: Incidence of clinically significant bleeding events; changes in hemoglobin/hematocrit.
    • Laboratory Monitoring: Regular INR checks for patients on warfarin [3].
    • Clinical Monitoring: Close observation for signs of GI bleeding (e.g., endoscopic confirmation, fecal occult blood testing) [3] [5].

Frequently Asked Questions for Technical Support

Q1: What is the most critical pharmacokinetic property of this compound to consider in DDI study design? A1: The two most critical properties are its extensive (>99.5%), concentration-dependent plasma protein binding [2] and its metabolism primarily via glucuronidation (UGT enzymes) [1]. These create a high potential for interactions with other protein-bound drugs and those that are UGT substrates or inhibitors.

Q2: We are developing a new drug that is a UGT substrate. What experimental data suggests a likely interaction with this compound? A2: A 2020 study with dotinurad, a selective URAT1 inhibitor, provides a direct model. In vitro studies identified this compound as a potent inhibitor of dotinurad's glucuronidation. A subsequent clinical study confirmed that this compound co-administration increased dotinurad's AUC by 16.5% and decreased the urinary excretion of its glucuronide metabolite by 34.3%, confirming this compound's potential to inhibit UGT metabolism in vivo [7].

Q3: What are the key safety monitoring parameters for a clinical trial involving this compound and antihypertensive drugs? A3: Rigorous monitoring is essential. Key parameters include:

  • Blood Pressure: Frequent monitoring to detect diminished antihypertensive effect [3] [5].
  • Renal Function: Serum creatinine and blood urea nitrogen (BUN), especially in elderly, volume-depleted, or renally impaired subjects, as the combination can lead to acute renal failure [3].
  • Hydration Status: Ensure patients are well-hydrated at the beginning and throughout concomitant treatment [3].

This compound Drug Interaction Pathways

The following diagram synthesizes the primary mechanisms by which this compound interacts with other drugs, based on the gathered data. This can help visualize risk areas during drug development.

Oxaprozin_Interactions This compound Drug Interaction Mechanisms cluster_pharmacokinetic Pharmacokinetic Interactions cluster_pharmacodynamic Pharmacodynamic Interactions This compound This compound ProteinBinding Extensive Plasma Protein Binding (>99.5%) This compound->ProteinBinding Metabolism Metabolism via Glucuronidation (UGT) This compound->Metabolism COXInhibition COX-1 / COX-2 Inhibition This compound->COXInhibition Displacement Increased free fraction of co-administered drug ProteinBinding->Displacement Displaces/ Is Displaced By UGTInhibition Increased AUC of UGT-substrate drugs Metabolism->UGTInhibition Inhibits UGT Enzymes DigoxinLithium DigoxinLithium Displacement->DigoxinLithium e.g., Increased Toxicity Risk Dotinurad Dotinurad UGTInhibition->Dotinurad e.g., Increased AUC RenalPG Reduced Renal Prostaglandins COXInhibition->RenalPG BleedingRisk Increased Bleeding Risk COXInhibition->BleedingRisk Synergistic Effect RenalEffects Worsened Renal Function & Blood Pressure RenalPG->RenalEffects Anticoagulants Anticoagulants BleedingRisk->Anticoagulants e.g., Warfarin, SSRIs Antihypertensives Antihypertensives RenalEffects->Antihypertensives e.g., ACEi, ARBs, Diuretics

References

FAQ: Which ML Model Should I Use for Oxaprozin Solubility?

Author: Smolecule Technical Support Team. Date: February 2026

Different machine learning models have been tested for predicting Oxaprozin solubility in supercritical CO₂ (SC-CO₂). Your choice depends on your priority: highest predictive accuracy or model interpretability.

The table below summarizes the performance of various models as reported in recent studies:

Model Name Reported R² Score Reported Error (MSE, where available) Key Strengths
K-Nearest Neighbors (KNN) [1] 0.999 1.372 × 10⁻⁸ Excellent predictive accuracy on this dataset.
Gradient Boosting (GB) [2] 0.999 3.78 × 10⁻¹¹ High accuracy, good at capturing complex patterns.
Boosted Gaussian Process Regression (GPR) [3] 0.998 5.024 × 10⁻⁶ (MAE) Provides uncertainty estimates alongside predictions.
Gaussian Process Regression (GPR) [1] 0.997 2.173 × 10⁻⁹ Solid performance with theoretical uncertainty quantification.
Extra Trees (ET) [2] 0.999 6.29 × 10⁻⁹ Robust to overfitting, handles non-linear relationships well.
Random Forest (RF) [2] 0.984 9.71 × 10⁻⁹ Good general-purpose model, less prone to overfitting than a single tree.
Artificial Neural Network (ANN) [4] [5] >0.990 Not Specified Powerful for complex non-linear relationships; can be a "black box".
Multi-Layer Perceptron (MLP) [1] 0.868 2.079 × 10⁻⁸ May require more data for optimal performance on this specific problem.

Recommendations:

  • For the highest predictive accuracy, consider KNN, Gradient Boosting, or Extra Trees.
  • If you value understanding model uncertainty, Gaussian Process Regression is an excellent choice.
  • Random Forest offers a good balance of performance and interpretability.

Experimental Protocol for ML-Based Solubility Prediction

This protocol outlines the key steps for developing a machine learning model to predict this compound solubility, based on published methodologies [2] [3] [1].

Data Collection and Preprocessing
  • Data Source: The foundational experimental data for this compound solubility in SC-CO₂ is typically obtained from a Pressure-Volume-Temperature (PVT) cell using a combination of static and gravimetric techniques [2] [3]. The standard public dataset contains 32 data points [2] [3].
  • Input/Output Variables:
    • Inputs (Features): Temperature (K) and Pressure (bar).
    • Output (Target): Solubility of this compound (mole fraction).
  • Data Splitting: The dataset is divided into two subsets: a training set (typically ~70-80% of data) to build the model and a test set (the remaining ~20-30%) to evaluate its performance on unseen data.
Model Training and Evaluation
  • Model Selection: Choose one or more algorithms from the table above (e.g., Gradient Boosting, GPR, ANN).
  • Hyperparameter Tuning: Use techniques like Grid Search or Random Search to find the optimal model parameters. This is a critical step for maximizing performance [2].
  • Performance Metrics: Evaluate your model using standard metrics:
    • R-squared (R²): Measures the proportion of variance in the solubility that is predictable from the inputs. Closer to 1.0 is better.
    • Mean Squared Error (MSE): The average of the squares of the errors between predicted and actual values. Closer to 0 is better [2] [1].

The following diagram illustrates the complete workflow, from data collection to model deployment:

Start Start: Experimental Data Collection Data Dataset (32 data points) Inputs: Temp (K), Pressure (bar) Output: Solubility (mole frac.) Start->Data Preprocess Data Preprocessing & Splitting Data->Preprocess Train Model Training (e.g., GPR, Gradient Boosting) Preprocess->Train Tune Hyperparameter Tuning (Grid Search) Train->Tune Eval Model Evaluation (Metrics: R², MSE) Tune->Eval Optimal Identify Optimal Model Eval->Optimal Predict Predict Solubility & Optimize Optimal->Predict

Troubleshooting Common Model Performance Issues

Problem: Poor Model Performance on Test Data
  • Symptoms: High R² on training data but low R² on test data, or high MSE on both.
  • Potential Causes and Solutions:
    • Overfitting: The model has learned the training data too well, including its noise. This is a common risk with small datasets.
      • Solution: Use ensemble methods like Random Forest or Gradient Boosting that are naturally more robust. For Neural Networks, apply regularization techniques (e.g., L1/L2 regularization, dropout) [2].
    • Insufficient or Poor-Quality Data:
      • Solution: Ensure data quality. With only 32 points, data splitting can lead to high variance. Consider techniques like cross-validation to better estimate model performance.
Problem: Inconsistent Results Between Different Algorithms
  • Symptoms: Different models (e.g., ANN vs. GPR) yield vastly different predictions for the same input conditions.
  • Potential Causes and Solutions:
    • Algorithmic Bias: Each model makes different assumptions about the underlying data patterns.
      • Solution: This is expected. Implement multiple models and compare their performance on your test set. The consensus from well-performing models like KNN, GPR, and Gradient Boosting is likely reliable [2] [1].
    • Hyperparameter Sensitivity:
      • Solution: The performance of models like ANN (MLP) is highly dependent on their architecture and settings. If one model underperforms, dedicate time to systematic hyperparameter tuning before discarding it [1].

Understanding Process Variables and Optimization

The relationship between inputs and solubility is key to optimization. The following chart illustrates how pressure and temperature influence this compound solubility based on the ML models:

Inputs Process Input Variables P Pressure Inputs->P T Temperature Inputs->T Solubility Solubility (Mole Fraction) P->Solubility P_Effect Strong Positive Effect ↑Pressure → ↑Density → ↑Solvating Power P->P_Effect T->Solubility ↑ / ↓ T_Effect Complex Effect Cross-over region where effect changes T->T_Effect

  • Pressure Effect: Research consistently shows that pressure has a strong positive effect on solubility. Increasing pressure increases the density of SC-CO₂, which enhances its solvating power [2] [4].
  • Temperature Effect: The effect of temperature is more complex. There is often a crossover region where its influence shifts. Generally, at higher pressures, increasing temperature can enhance solubility, while at lower pressures, the opposite may occur [2].
  • Optimized Conditions: Studies have identified optimal conditions around 331.5 K for Temperature and 380.4 bar for Pressure, predicting a solubility of approximately 0.001242 mole fraction [2] [3].

References

Oxaprozin process parameters optimization manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary challenge in developing Oxaprozin formulations? this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability [1] [2]. Its low aqueous solubility is a major limiting factor for its bioavailability and therapeutic efficacy [1] [3].

  • Q2: What is a modern, green method to optimize this compound's solubility? The use of Supercritical Carbon Dioxide (SC-CO2) has been identified as a unique and promising method [1]. SC-CO2 is considered a green solvent due to its cost-effectiveness, low toxicity, and environmentally benign nature. It is used to process therapeutic agents and can create particles with controlled size and purity, effectively increasing the drug's solubility [1] [3] [4].

  • Q3: Besides COX inhibition, what other mechanism contributes to this compound's anti-inflammatory effect? Research indicates that this compound also exerts its effects through a COX-independent pathway. It can induce apoptosis in activated monocytes by inhibiting the Akt/IKK/NF-κB pathway. This suppression reduces the production of anti-apoptotic molecules, leading to programmed cell death in immune cells involved in inflammation [5] [6].

  • Q4: How can Artificial Intelligence (AI) assist in the optimization process? AI and Machine Learning (ML) can be used to build predictive models that mathematically calculate the solubility of this compound in SC-CO2, saving significant time and cost associated with experimental trials. These models use experimental data (temperature and pressure as inputs, solubility as output) to predict optimal processing conditions with high accuracy [1] [3] [4].

Experimental Protocols & Data-Driven Optimization

A prominent approach for solubility enhancement uses a supercritical CO2 system, where process parameters are meticulously controlled and analyzed.

Core Experimental Workflow

The diagram below outlines the standard experimental procedure for measuring and optimizing this compound solubility in a supercritical CO2 system [1] [3].

workflow Start Start Experiment Prep Prepare SC-CO2 Fluid (Liquefaction & Purification) Start->Prep Load Load PVT Cell with This compound and SC-CO2 Prep->Load Control Set Temperature (T) and Pressure (P) Load->Control Equil Reach Equilibrium (Static/Gravimetric Method) Control->Equil Measure Measure Solubility (Output: Mole Fraction) Equil->Measure Collect Collect Data Vector (T, P, Solubility) Measure->Collect Model AI/ML Modeling (Predict & Optimize) Collect->Model Optimize Determine Optimal T & P Values Model->Optimize

Predictive Modeling with Machine Learning

Multiple ML models have been tested to predict solubility. The table below summarizes the performance of various models as reported in recent studies.

Table 1: Performance Comparison of Machine Learning Models for Solubility Prediction

Model Category Specific Model Key Performance Metrics (R² / MSE) Cited Optimal Conditions (T / P / Solubility)
Ensemble Tree-Based [1] Gradient Boosting (GB) R²: 0.999, MSE: 3.78E-11 T: 331.5 K, P: 380.4 bar, Solubility: 0.001242 (mole fraction)
Ensemble Tree-Based [1] Extra Trees (ET) R²: 0.999, MSE: 6.29E-09 Information missing
Ensemble Tree-Based [1] Random Forest (RF) R²: 0.984, MSE: 9.71E-09 Information missing
Boosted Models [3] Boosted Gaussian Process (GPR) R²: 0.998, MAE: 5.024E-06 T: 338 K, P: 400 bar, Solubility: 0.001241 (mole fraction)
Boosted Models [3] Boosted Decision Tree (DT) R²: 0.980, MAE: 6.806E-05 Information missing
Support Vector Machines [4] NU-SVM R²: 0.994, RMSE: 3.098E-05 T: 336.05 K, P: 400 bar, Solubility: 0.00127 (mole fraction)
Support Vector Machines [4] Decision Tree (DT) R²: 0.950, RMSE: 1.168E-04 Information missing
Neural Networks [7] Artificial Neural Network (ANN) R² > 0.99 (Training & Validation) Information missing

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Solubility Yield Sub-optimal temperature The crossover region is typically between 160-200 bar. Below this, solubility decreases with temperature; above it, solubility increases with temperature [7].
Sub-optimal pressure Solubility generally increases with pressure. Ensure pressure is sufficiently high (studies often use up to 400 bar). Pressure has a more significant effect on solubility than temperature [7].
Inconsistent Model Predictions Overfitting on small datasets Use models less prone to overfitting, such as NU-SVM, which is explicitly designed to find a balance between model complexity and generalization [4].
Inadequate model selection Try robust ensemble methods like Gradient Boosting or Gaussian Process Regression, which have shown top performance in this specific application [1] [3].
Unclear Mechanism of Action Sole focus on COX inhibition Investigate the COX-independent pathways. The diagram below illustrates the additional apoptotic mechanism induced by this compound in activated monocytes [5] [6].

pathway This compound This compound AktAct Akt Activation This compound->AktAct Inhibits ImmuneComplex Immune Complex (IC) Activation ImmuneComplex->AktAct IKKAct IKK Activation AktAct->IKKAct NFkBAct NF-κB Activation IKKAct->NFkBAct XIAP Production of XIAP (Anti-apoptotic) NFkBAct->XIAP Caspase3 Caspase-3 Inhibition XIAP->Caspase3 Apoptosis Monocyte Apoptosis Caspase3->Apoptosis Inhibits

Alternative Optimization Strategies

Beyond supercritical fluid technology, other formulation strategies are being explored to improve this compound's properties:

  • Co-crystallization: This is a promising approach to modify the physicochemical properties of APIs like NSAIDs. Forming co-crystals with suitable co-formers can significantly enhance solubility, dissolution rate, and even analgesic activity, as demonstrated with other NSAIDs [2].

References

Oxaprozin impurity profile control methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Impurity Profile Control

For the separation and quantitative determination of Oxaprozin and its seven known process-related impurities and one degradation product in the bulk drug, a reversed-phase linear gradient liquid chromatographic (LC) method has been developed and validated [1] [2].

The table below summarizes the key parameters of this HPLC method:

Parameter Specification
Column Inertsil-ODS 3V (150 x 4.6 mm), 5 µm [1] [2]
Mobile Phase Phosphate buffer and Acetonitrile (Gradient mode) [1] [2]
Detection (UV) 254 nm [1] [2]
Column Temperature 27°C [2]
Limit of Detection (LOD) 5-60 ng [1]
Limit of Quantification (LOQ) 16-200 ng [1]

This method is documented as accurate, sensitive, rugged, and robust, capable of identifying all eight impurities in a single run without complex sample clean-up [1] [2]. The "High-Low chromatographic technique" was used for the quantification of impurities [2].

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter during the analysis of this compound and its impurities.

Q1: What are the common sources of this compound impurities? The main impurities are process-related, including starting materials, by-products from synthesis, and degradation products [1] [2]. One specifically identified synthetic by-product is tetraphenylpyrazine [2].

Q2: Our method lacks sensitivity for low-level impurities. How can this be improved? The validated gradient method described above offers high sensitivity, with LODs as low as 5 ng [1]. Ensure your instrumentation is calibrated and consider using this method as a starting point for optimization.

Q3: We see interference in our analysis. What could be the cause?

  • Method Specificity: The cited LC method was validated to effectively separate this compound from its seven process impurities and one degradation product, reducing the likelihood of co-elution [1] [2].
  • Unexpected Interference: Be aware that this compound is known to cause false-positive results in urine immunoassays for benzodiazepines due to cross-reactivity [3]. While this is a different analytical technique, it highlights the compound's potential to interfere in certain assays.

Experimental Workflow for Impurity Analysis

The following diagram illustrates the logical workflow for developing and running the HPLC analysis for this compound impurities, based on the established method.

oxaprozin_workflow Start Start Method Setup Prep Prepare Mobile Phase: - Phosphate Buffer - Acetonitrile (Gradient Mode) Start->Prep Column Set Column: Inertsil-ODS 3V (150 x 4.6 mm, 5 µm) Prep->Column Conditions Set Instrument Conditions: - Temp: 27°C - Detection: 254 nm Column->Conditions Run Run Analysis (Single Injection) Conditions->Run Data Data Output: - Identify 8 Impurities - Quantify against Standards Run->Data

Key Considerations for Method Implementation

  • Method Superiority: This specific gradient method was developed to overcome the limitations of earlier reported methods, which used complex ion-pairing mobile phases and required multiple conditions or long run times to elute all impurities [2].
  • Solubility Context: While not directly part of impurity control, it is helpful to know that this compound is a BCS Class II drug with low solubility [4] [5]. This property can influence sample preparation and dissolution testing.

References

Oxaprozin polymorphic form control strategies

Author: Smolecule Technical Support Team. Date: February 2026

Documented Solid Forms of Oxaprozin

The following table summarizes the novel solid forms of this compound identified in the literature, which are central to polymorph control strategies.

Solid Form Type Co-former / Agent Key Characteristics / Purpose Reference
Cocrystal 4,4'-bipyridine Alters solid-state properties of the Active Pharmaceutical Ingredient (API). [1]
Cocrystal 1,2-bis(4-pyridyl)ethane Alters solid-state properties of the API. [1]
Molecular Salt Piperazine Modest impact on solubility and dissolution rate. [1]
Molecular Salt 2-amino-3-picoline Modest impact on solubility and dissolution rate. [1]
Drug-Drug Salt Salbutamol Potential for controlled release of Salbutamol; combination therapy for asthma-related inflammation. [1]
Hydrogel Loaded Poly(2-hydroxypropyl acrylate/itaconic acid) Dual pH- and temperature-sensitivity for targeted and self-regulated drug delivery. [2]
Nanoemulgel (NEG) Gaultheria Oil & Carbopol 974 Biphasic drug release (78.1% in 25h), good penetration, and sustained release for topical application. [3]

Stability and Solubility of Solid Forms

Stability and solubility are critical factors when selecting a solid form. The following data compares these properties for different this compound formulations.

Form / Property Assessment Method Findings Reference
Piperazine & Salbutamol Salts Accelerated test conditions, slurry, dynamic vapour sorption Pharmaceutically acceptable salts were stable. [1]
Piperazine & Salbutamol Salts Solubility & Dissolution Rate Showed a modest effect; did not drastically improve solubility. [1]
This compound (Untreated) Aqueous Solubility Poor solubility: 0.0325 mg mL⁻¹. [1]
This compound in SC-CO₂ AI-based Optimization (Gradient Boosting Model) Optimized solubility: 0.001242 mole fraction (at 380.4 bar, 33.15 K). [4]

Suggested Experimental Workflows

Based on the general principles of pharmaceutical development and the information found, here are two key experimental protocols relevant to controlling this compound solid forms.

Protocol 1: Solid Form Screening and Characterization This is a foundational workflow for identifying and selecting optimal polymorphic forms.

Start Start: Solid Form Screening A Screen for Cocrystals/Salts (using co-formers like bipyridines, piperazine) Start->A B Synthesize Novel Forms (e.g., solvent evaporation, grinding) A->B C Characterize Solid Forms B->C D Thermal Analysis (DSC) C->D E Structural Analysis (X-ray Diffraction) C->E F Evaluate Key Properties D->F E->F G Stability (accelerated conditions, DVS) F->G H Solubility & Dissolution Rate F->H I Select Lead Form(s) G->I H->I End End: Proceed to Formulation I->End

Protocol 2: Developing a Targeted Delivery System This workflow outlines the steps for creating a advanced delivery system for this compound, such as a hydrogel.

References

Oxaprozin versus diclofenac efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: Beyond COX Inhibition

Both drugs are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin production. However, each has additional distinct mechanisms [1] [2] [3].

G cluster_common Common NSAID Action cluster_oxa Oxaprozin-Specific Pathways cluster_dic Diclofenac-Specific Pathways ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (PGE₂, PGI₂) ArachidonicAcid->Prostaglandins COX-1/COX-2 InflammationPain Inflammation & Pain Prostaglandins->InflammationPain This compound This compound Apoptosis Induces Monocyte Apoptosis This compound->Apoptosis COX-Independent Aktsignaling Inhibits Akt & NF-κB Phosphorylation This compound->Aktsignaling Caspase3 Activates Caspase-3 This compound->Caspase3 Aktsignaling->Apoptosis Caspase3->Apoptosis CD40L CD40L Survival Signal CD40L->Apoptosis Promotes Survival Diclofenac Diclofenac TXA2 Inhibits Thromboxane A₂ (TXA₂) Synthesis Diclofenac->TXA2 NOS Activates Nitric Oxide (NO) Antinociceptive Pathway Diclofenac->NOS Lipoxygenase Inhibits Lipoxygenase Enzymes Diclofenac->Lipoxygenase SubstanceP Reduces Substance P Levels Diclofenac->SubstanceP NMDA Modulates NMDA Receptor Hyperalgesia Diclofenac->NMDA

(Diagram Title: this compound and Diclofenac Multimodal Mechanisms)

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies from key studies.

Clinical Trial in Periarthritis (Shoulder Pain) [4]

  • Objective: To evaluate the efficacy and safety of this compound versus diclofenac in patients with periarthritis of the shoulder previously unresponsive to other NSAIDs.
  • Design: Open-label, randomized, multicenter, controlled trial.
  • Participants: Patients with periarthritis of the shoulder were randomized to this compound (n=49) or diclofenac (n=47).
  • Intervention: this compound 1200 mg once daily vs. Diclofenac 50 mg three times daily.
  • Treatment Duration: 15 ± 1 days.
  • Primary Endpoint: Change from baseline in patient-assessed shoulder pain score.
  • Secondary Endpoints: Investigator-assessed shoulder function, patient quality of life (SF-36 survey), and global efficacy assessments by both patient and investigator.
  • Statistical Analysis: The study was designed as an equivalence trial.

In Vitro Study on Pro-Apoptotic Mechanism of this compound [5]

  • Objective: To investigate the effect of NSAIDs, particularly this compound, on apoptosis in CD40 ligand (CD40L)-treated human monocytes.
  • Cell Isolation: Human monocytes were isolated from buffy coats of healthy volunteers using Ficoll-Percoll density gradient centrifugation.
  • Culture & Treatment: Purified monocytes were cultured with CD40L to enhance survival. Cells were treated with various NSAIDs (this compound, ibuprofen, indomethacin, naproxen) at different concentrations.
  • Apoptosis Assessment:
    • Methods: Fluorescence microscopy and flow cytometry.
    • Stains: Acridine orange, Annexin V-FITC, and Propidium Iodide.
  • Pathway Analysis:
    • Immunoblotting: To detect phosphorylation of key proteins (Akt, NF-κB, p38 MAPK, ERK 1/2).
    • Caspase-3 Activity: Measured spectrophotometrically.
  • Inhibitors Used: Specific pathway inhibitors (e.g., LY294002 for PI3K/Akt, SN-50 for NF-κB) were used to confirm the involvement of each pathway.

Pharmacological & Practical Considerations

For researchers, key pharmacological differences impact study design and clinical application.

Parameter This compound [1] [6] [7] Diclofenac [2] [3] [6]
FDA-Approved Indications Osteoarthritis, Rheumatoid Arthritis, Juvenile Rheumatoid Arthritis [1] Osteoarthritis, Rheumatoid Arthritis, Ankylosing Spondylitis, Analgesia, Actinic Keratosis (topical), Post-operative Ophthalmic Inflammation [2]
Dosing Frequency Once daily [4] [7] 2-3 times daily (oral immediate-release) [4] [2]
Half-Life ~50-55 hours [1] [6] ~1.8-2 hours [3] [6]
Key Distinct Mechanisms COX-independent induction of apoptosis in monocytes; inhibition of Akt/NF-κB pathway [5] [7] Inhibition of thromboxane-prostanoid receptor; activation of NO-cGMP pathway; modulation of substance P and NMDA receptors [2] [8]

Conclusion for Research and Development

The comparative data between this compound and diclofenac reveal a nuanced profile:

  • Efficacy: The two drugs are largely equivalent in reducing pain, a standard NSAID efficacy measure [4].
  • Potential Advantages of this compound: Consistent trends in secondary outcomes—particularly improved joint function and patient global assessment—suggest benefits that may extend beyond simple analgesia [4] [9]. Its unique, COX-independent pro-apoptotic mechanism on immune cells like monocytes presents a compelling non-classical pathway for further investigation, especially in chronic inflammatory diseases [5] [7].
  • Considerations for Diclofenac: Its broad range of approved indications and multimodal mechanism of action continue to make it a widely used benchmark in NSAID research [2] [8].

References

Pharmacokinetic Profile Comparison: Oxaprozin vs. Ibuprofen

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Oxaprozin Ibuprofen
Class Propionic acid derivative NSAID [1] Propionic acid derivative NSAID [2]
Bioavailability ~95% [3] Well absorbed [2]
Time to Peak Plasma Concentration (Tmax) 3-6 hours [4] 1-2 hours [2]
Plasma Half-Life (t₁/₂) 50-60 hours [4] [5] [6] ~4 hours [2] [6]
Elimination Hepatic (oxidative and conjugative pathways); Renal and faecal routes [3] Hepatic metabolism; Renal excretion [2]
Protein Binding Extensive (>99.7%) [4] High (>90%) [2]
Dosing Regimen Once daily [1] [7] Multiple times per day (e.g., every 4-6 hours) [2]

The relationship between these properties and the resulting dosing schedules can be visualized as follows:

Key Experimental Findings & Methodologies

The data in the summary table is supported by specific clinical studies and experimental protocols.

  • Determining this compound's Long Half-Life: A key study involved 42 healthy volunteers aged 21-89 who received a single 1200 mg oral dose of this compound [4].
    • Protocol: Plasma concentrations were measured via high-performance liquid chromatography (HPLC) over 14 days post-dose [4].
    • Finding: The mean elimination half-life was calculated to be 59 hours, with a range of 36-92 hours. This slow elimination underpins its once-daily dosing [4].
  • Assessing Ibuprofen's Rapid Kinetics: Ibuprofen's short half-life is well-established. It is known to be rapidly absorbed, with a peak plasma concentration (Cmax) reached in about 1-2 hours and a half-life of about 4 hours, necessitating multiple daily doses for sustained effect [2].
  • Investigating Tissue Distribution: Research suggests this compound may have unique distribution properties.
    • Protocol: In vitro studies investigating the accumulation of radiolabeled NSAIDs in cartilage tissue.
    • Finding: this compound accumulated in cartilage to a much greater extent than other NSAIDs. This high tissue penetration may contribute to its efficacy and long duration of action in joint diseases [5].

Summary for Drug Development

  • This compound is characterized by its very long half-life, which allows for once-daily dosing and may improve patient compliance [7]. Its high protein binding and potential for significant tissue penetration, particularly in cartilage, are key differentiators [4] [5].
  • Ibuprofen, with its short half-life, requires multiple daily doses. Its rapid absorption makes it suitable for acute pain relief, but its short duration is a limitation for chronic conditions requiring round-the-clock control [2].

References

Oxaprozin bioequivalence study enteric coated tablets

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence Data for Oxaprozin Tablets

The table below summarizes the key findings from a bioequivalence study of two this compound enteric-coated tablet formulations in 20 healthy volunteers [1].

Parameter Reference Preparation Test Preparation

| AUC0→264h (μg·h/mL) | 4,917.44 ± 629.57 | 4,604.30 ± 737.83 | | Cmax (μg/mL) | 52.34 ± 7.68 | 48.66 ± 4.87 | | Tmax (h) | 18.70 ± 2.27 | 19.30 ± 1.63 | | Relative Bioavailability | | 94.0% ± 13.7% |

Experimental Protocol for this compound Analysis

The study used a validated High-Performance Liquid Chromatography (HPLC) method to determine this compound concentration in plasma [1].

  • Chromatographic Conditions:

    • Column: C18 column
    • Mobile Phase: Methanol and 12.5 mmol/L ammonium acetate buffer solution in a ratio of 71:29, with the buffer pH adjusted to 3.0.
    • Detection: Not explicitly stated, but commonly UV detection is used.
  • Sample Preparation: Plasma samples underwent protein precipitation before injection into the HPLC system [1].

  • Method Validation:

    • Linearity: The method was linear across a concentration range of 0.50 to 70.56 μg·mL⁻¹.
    • Precision: The intra-day and inter-day precision, measured as Relative Standard Deviation (RSD), were less than 12.33% and 10.42%, respectively [1].
  • Study Design: A randomized, two-way crossover study. Each of the 20 healthy volunteers received a single 0.4 g dose of both the test and reference preparations after an overnight fast, with a washout period between doses [1].

Protocol Overview from a Similar Enteric-Coated Drug Study

Since details on the this compound study's execution are limited, the protocol from a bioequivalence study on enteric-coated omeprazole provides a robust reference for standard practices [2].

  • Objective: To investigate the relative bioavailability and bioequivalence of two enteric-coated omeprazole formulations under both fasting and fed conditions [2].

  • Overall Design: An open-label, single-center study consisting of two consecutive randomized, two-period, two-way crossover trials (one under fasting conditions, the other under fed conditions) [2].

  • Dosing and Sampling: Healthy volunteers received repeated once-daily doses for 7 days to account for the drug's time-dependent pharmacokinetics. On day 7, blood samples were collected over 12 hours for plasma concentration analysis [2].

  • Analytical Method: Omeprazole plasma concentrations were quantified using a validated reverse-phase HPLC method with UV detection (HPLC-UV) [2].

This workflow can be represented by the following diagram, which illustrates the key stages of a typical bioequivalence study for enteric-coated formulations:

G Bioequivalence Study Workflow for Enteric-Coated Tablets A Study Population: Healthy Volunteers B Study Design: Randomized Crossover A->B C Test Conditions: Fasting & Fed States B->C D Blood Sample Analysis: HPLC-UV Method C->D E Data & Statistics: Bioequivalence Evaluation (AUC, Cmax, Tmax) D->E

References

Oxaprozin vs other NSAIDs cartilage protection effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of NSAID Effects on Cartilage

The table below summarizes key findings from recent studies on NSAIDs and cartilage, though none provide a direct, head-to-head comparison with Oxaprozin.

Study/Drug Study Type/Model Key Findings on Cartilage
NSAIDs (General) [1] Human Observational (OAI)*, 4-year follow-up Modest reduction in cartilage lesion progression (measured by WORMS grading). Effect more pronounced in individuals with an inflammatory phenotype.
Celecoxib & Diclofenac [2] [3] Animal Experimental (Rat) Hindered cartilage healing: Reduced chondrocyte count, decreased proteoglycan content, and lower expression of Bone Morphogenetic Protein-2 (BMP-2).
This compound [4] [5] Prescribing Information No specific cartilage protection or disease-modifying effects are cited in its official indications or clinical pharmacology.

*Osteoarthritis Initiative

Mechanistic Insights: How NSAIDs May Influence Cartilage

The dual role of NSAIDs in cartilage health is linked to their mechanism of action. The diagram below illustrates the key pathways involved in cartilage repair and how NSAIDs may interfere.

G CartilageInjury Cartilage Injury Inflammation Inflammation CartilageInjury->Inflammation PGE2 PGE-2 Release Inflammation->PGE2 ChondrocyteProliferation Chondrocyte Proliferation PGE2->ChondrocyteProliferation MatrixSynthesis ECM Synthesis (Collagen, Proteoglycans) ChondrocyteProliferation->MatrixSynthesis BMP_Expression BMP Expression BMP_Expression->MatrixSynthesis CartilageRepair Cartilage Repair MatrixSynthesis->CartilageRepair NSAIDs NSAID Administration COX_Inhibition COX Enzyme Inhibition NSAIDs->COX_Inhibition PGE2_Inhibition Inhibition of PGE-2 COX_Inhibition->PGE2_Inhibition Disrupts BMP_Inhibition Reduced BMP Expression COX_Inhibition->BMP_Inhibition Suppresses PGE2_Inhibition->ChondrocyteProliferation Reduces BMP_Inhibition->MatrixSynthesis Impairs

As the diagram shows, while NSAIDs reduce inflammation, they may also inhibit crucial repair processes. Prostaglandin E2 (PGE-2), whose production is blocked by NSAIDs, plays a role in stimulating chondrocyte proliferation and the subsequent synthesis of matrix components like collagen and proteoglycans, which are essential for cartilage structure and function [2]. Furthermore, NSAIDs can suppress the gene expression of Bone Morphogenetic Proteins (BMPs), which are key signaling molecules for cartilage regeneration and repair [2] [3].

Key Experimental Protocols from Cited Research

For a professional audience, the methodologies from key studies are detailed below.

  • Human Observational Study on NSAIDs and Cartilage Lesions [1]

    • Data Source: Osteoarthritis Initiative (OAI) cohort.
    • Participant Selection: Applied a "new-user design." Identified participants who began regular, oral NSAID use after study enrollment and were frequency-matched with non-users based on age, gender, BMI, baseline knee osteoarthritis severity (Kellgren & Lawrence grade), pain scores (WOMAC), and the presence of an inflammatory imaging phenotype.
    • Outcome Measures: Cartilage integrity was assessed at baseline and 48 months using 3T MRI and the Whole-Organ Magnetic Resonance Imaging Score (WORMS) for cartilage lesions. Synovitis was also evaluated using multiple MRI biomarkers.
    • Statistical Analysis: Used ordinal regression analyses, controlling for confounders, to determine the effect of NSAID use on structural outcomes.
  • Animal Experimental Study on NSAIDs and Cartilage Healing [2] [3]

    • Animal Model: 36 adult male Wistar rats underwent retrograde intramedullary nailing of the femur to create a standardized cartilage injury.
    • Intervention Groups: Rats were divided into three groups: one received a non-selective NSAID (diclofenac), one a selective COX-2 inhibitor (celecoxib), and one was a control.
    • Assessment Time Points: Half of the animals from each group were sacrificed at 2 weeks (acute healing phase) and the other half at 7 weeks (later healing phase).
    • Histological & Immunohistochemical Analysis:
      • Cartilage Degradation: Assessed using the modified Mankin scoring system on tissue samples, evaluating structure, cellularity, and proteoglycan staining.
      • BMP-2 Expression: Evaluated via immunohistochemistry to quantify a key protein for cartilage regeneration.

Interpretation and Research Implications

The available data presents a nuanced picture for researchers:

  • Potential Symptomatic vs. Structural Benefit: NSAIDs like this compound are effective for symptomatic relief in osteoarthritis [4] [6] [7]. Some human data suggests a modest overall association with reduced progression of structural cartilage damage, particularly in a subset of patients with inflammation [1].
  • Mechanistic Concerns for Repair: Preclinical evidence strongly indicates that common NSAIDs can interfere with fundamental processes of cartilage healing at a cellular and molecular level [2] [3]. The clinical significance of these findings in humans, especially for a specific drug like this compound, requires further investigation.
  • Direct Comparative Studies: Head-to-head trials comparing this compound with other NSAIDs (e.g., celecoxib, naproxen) using advanced imaging biomarkers as endpoints.
  • Long-Term Clinical Correlations: Investigations to determine if the mechanistic inhibition of repair observed in animal models translates to long-term clinical outcomes in human patients.

References

Oxaprozin clinical trial outcomes rheumatoid arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes at a Glance

Trial / Analysis Description Intervention & Comparator Primary Efficacy Outcomes Key Safety Outcomes
12-Week Double-Blind Trial [1] [2] Oxaprozin (1200 mg once daily) vs. Aspirin (3900 mg daily, divided) Similar anti-inflammatory properties to aspirin. A 600 mg dose was less effective, suggesting a dose-response relationship [1]. Similar overall incidence of side effects. GI intolerance was more frequent and severe with aspirin, while rash and headache were more common with this compound [1].
6-Month Open-Label Study [2] This compound (1200 mg once daily) Substantiated the efficacy and safety of this compound over a longer duration [2]. Lower incidence of side effects compared to aspirin [2].
Meta-Analysis of 25 RCTs in RA [3] This compound vs. Placebo and other active agents (e.g., Aspirin, Diclofenac, Ibuprofen, Naproxen, Piroxicam) Significantly more effective than placebo (based on physician's opinion of improvement) [3]. Compared to other active agents, this compound showed significant improvements in swelling, tenderness, and morning stiffness, and was significantly more effective based on physician's opinion [3]. No significant difference in the occurrence of adverse events compared to either placebo or other active agents [3].

Experimental Protocol Details

For the clinical trials cited, the methodological details are crucial for interpreting the results.

  • Trial Design: The key comparative studies were double-blind, randomized controlled trials (RCTs) with a parallel-group design [1] [3]. One 12-week trial, for example, directly compared this compound and aspirin using this methodology [1].
  • Participants: Participants were adults diagnosed with active rheumatoid arthritis [1] [3].
  • Interventions: The most common this compound regimen tested was 1200 mg administered once daily [1] [2]. This was compared against standard doses of active comparators like aspirin (975 mg QID or 3900 mg total daily) [1] or other NSAIDs.
  • Outcome Measures: Efficacy was assessed using standard clinical measures including:
    • Swollen and Tender Joint Counts [1]
    • Morning Stiffness [3]
    • Physician's Global Opinion of Improvement [3]
    • Patient's Global Opinion of Improvement [3]
  • Data Synthesis in Meta-Analysis: The meta-analysis used rigorous methodology, employing the Jadad scale to assess study quality. Data were synthesized using fixed-effect or random-effects models to calculate pooled odds ratios (OR) for categorical data and standardized mean differences (SMD) for continuous data, with heterogeneity assessed via chi-squared tests [3].

Mechanism of Action and Experimental Workflow

This compound exerts its effects through a multi-faceted mechanism, and the clinical evaluation process follows a structured pathway.

Signaling Pathway

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are required for prostaglandin synthesis [4]. Beyond this classic NSAID activity, research indicates this compound also inhibits the Akt/IKK/NF-κB pathway, a key signaling cascade in the inflammatory response [4]. This dual inhibition contributes to its anti-inflammatory effects. The following diagram illustrates this pathway and this compound's points of intervention.

G cluster_0 This compound Inhibition InflammatoryStimulus Inflammatory Stimulus COXEnzymes COX Enzymes InflammatoryStimulus->COXEnzymes AkturIKK Akt/IKK Activation InflammatoryStimulus->AkturIKK ProstaglandinSynthesis Prostaglandin Synthesis InflammationPain Inflammation & Pain ProstaglandinSynthesis->InflammationPain COXEnzymes->ProstaglandinSynthesis NFkB NF-κB Activation AkturIKK->NFkB GeneTranscription Pro-Inflammatory Gene Transcription NFkB->GeneTranscription GeneTranscription->InflammationPain Enhances OxaprozinCOX Inhibits COX Activity OxaprozinCOX->COXEnzymes OxaprozinAkt Suppresses Akt/IKK/NF-κB Pathway Activation OxaprozinAkt->AkturIKK

Clinical Trial Workflow

The journey of this compound from a candidate drug to a proven therapy for RA follows a structured clinical development pathway. The diagram below outlines the key stages of a Phase 3 trial, which is critical for confirming efficacy and safety.

G Screening 1. Participant Screening & Randomization Blinding 2. Double-Blinding Screening->Blinding Intervention 3. Intervention Blinding->Intervention This compound This compound Group (e.g., 1200 mg/day) Intervention->this compound Comparator Active Comparator Group (e.g., Aspirin) Intervention->Comparator Assessment 4. Outcome Assessment This compound->Assessment Comparator->Assessment JointCounts Swollen/Tender Joint Counts Assessment->JointCounts Stiffness Morning Stiffness Assessment->Stiffness GlobalOpinion Physician/Patient Global Opinion Assessment->GlobalOpinion Safety Safety & Tolerability Assessment->Safety Analysis 5. Data Analysis JointCounts->Analysis Stiffness->Analysis GlobalOpinion->Analysis Safety->Analysis

Conclusion for Researchers

The body of evidence supports this compound as a valid therapeutic option for rheumatoid arthritis:

  • Efficacy: this compound is at least as effective as aspirin and other standard NSAIDs like diclofenac, ibuprofen, and naproxen in controlling the signs and symptoms of RA [3] [5].
  • Dosing & Tolerability: Its once-daily dosing regimen is a key differentiator that may improve patient compliance [2] [4]. While the overall incidence of adverse events is similar to other NSAIDs, its GI tolerability profile may be more favorable than aspirin, though it may be associated with a higher incidence of rash and headache [1].

References

Oxaprozin comparative cytokine inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Oxaprozin's Action

A key study provides experimental data on this compound's effect on cytokine-treated human monocytes. The methodology and findings are summarized below [1].

  • Experimental Objective: To investigate the influence of various NSAIDs on the survival of monocytes treated with CD40 Ligand (CD40L), a key inflammatory cytokine.
  • Cell Source: Human monocytes were isolated from the blood of healthy volunteers using Ficoll-Percoll density gradients [1].
  • Treatment Protocol: Purified monocytes were cultured with CD40L to promote survival. They were then exposed to different NSAIDs, including this compound, Ibuprofen, Indomethacin, and Naproxen, at a concentration of 100 µM [1].
  • Apoptosis Assessment: Apoptosis (programmed cell death) was evaluated after 48 hours using two flow cytometry methods: Annexin V and Propidium Iodide staining [1].
  • Key Finding: this compound, unlike the other NSAIDs tested, significantly increased apoptosis in CD40L-treated monocytes. This suggests a unique pro-apoptotic effect in this specific inflammatory context [1].

Mechanism of Action and Signaling Pathway

The pro-apoptotic effect of this compound is linked to the inhibition of a specific survival pathway activated by CD40L, as illustrated in the diagram below [1] [2].

G CD40L CD40L SurvivalSignal PI3K/Akt and NF-κB Activation CD40L->SurvivalSignal CellSurvival Monocyte Survival SurvivalSignal->CellSurvival This compound This compound InhibitsActivation Inhibits Phosphorylation This compound->InhibitsActivation COX-independent pathway InhibitsActivation->SurvivalSignal Apoptosis Induces Apoptosis InhibitsActivation->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

This mechanism is COX-independent, meaning it does not rely on the inhibition of cyclooxygenase enzymes, which is the primary anti-inflammatory mechanism of most NSAIDs. This sets this compound apart from Ibuprofen, Indomethacin, and Naproxen in this specific experimental model [1].

Comparative Profile of Select NSAIDs

The following table synthesizes the available information on this compound and other common NSAIDs, highlighting that a direct, quantitative comparison of cytokine inhibition profiles is not available in the retrieved research.

Drug Name Primary NSAID Class Reported Effects on Cytokine & Immune Pathways Comparative Context

| This compound | Propionic acid derivative [3] | • Induces apoptosis in CD40L-treated monocytes [1]. • Inhibits CD40L-triggered Akt and NF-κB phosphorylation [1] [2]. • Activates caspase-3 [1]. | Effects were unique to this compound and not observed with Ibuprofen, Indomethacin, or Naproxen in the same study [1]. | | Celecoxib | COX-2 selective inhibitor (coxib) [4] | Suggested involvement in COX-independent apoptotic pathways in cancer and osteoarthritis models [4]. | Considered to have similar COX-2 selectivity as Diclofenac in some assays [4]. | | Diclofenac | Acetic acid derivative [5] | Well-established COX inhibitor; comparative cytokine inhibition data vs. This compound not available in search results. | Considered to have similar COX-2 selectivity as Celecoxib in some assays [4]. | | Ibuprofen | Propionic acid derivative [6] | In the key study, did not induce apoptosis in CD40L-treated monocytes [1]. | Used as a comparator to highlight this compound's unique effect [1]. |

Research Implications and Future Directions

The data indicates that this compound possesses a unique immunomodulatory property that is distinct from several other common NSAIDs [1]. This COX-independent pathway, involving the dampening of pro-survival signals in immune cells, presents a promising non-classical anti-inflammatory mechanism.

For you as a researcher, this suggests several directions:

  • Broader Cytokine Screening: The current data is focused on CD40L. Profiling this compound against a wider panel of cytokines (e.g., TNF-α, IL-6, IL-1β) is needed.
  • In Vivo Validation: The observed effects require confirmation in animal models of chronic inflammatory disease.
  • Structural Activity Relationship (SAR): Investigating the oxazole structure of this compound could help design new compounds with enhanced immunomodulatory effects and fewer side effects [2].

References

Oxaprozin versus aspirin fecal blood loss

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Fecal Blood Loss Comparison

The following table summarizes the key findings from a double-blind, placebo-controlled clinical trial that used radioactive chromium (⁵¹Cr) to quantitatively measure fecal blood loss [1].

Subject Group Mean Daily Blood Loss (Week 3 - Active Treatment) Mean Daily Blood Loss (Week 4 - Active Treatment)
Oxaprozin (1200 mg/day) 3.3 ml/day [1] 2.3 ml/day [1]
Aspirin (3900 mg/day) 8.8 ml/day [1] Information not specified in the study
Placebo 1.4 ml/day [1] 1.1 ml/day [1]

Statistical Significance (Week 3):

  • The difference in blood loss between the aspirin group and the this compound group was statistically significant (P < 0.05) [1].
  • The difference between the This compound group and the placebo group was also statistically significant (P < 0.05) [1].

Experimental Protocol Details

The data in the table above comes from a specific clinical trial. Here are the key methodological details:

  • Study Design: A double-blind, placebo-controlled clinical trial [1].
  • Participants: The subjects were divided into three groups: 10 received this compound, 11 received aspirin, and 8 received a placebo [1].
  • Dosage and Duration:
    • This compound: 1200 mg daily (600 mg twice a day) [1].
    • Aspirin: 3900 mg daily (975 mg four times a day) [1].
    • The active treatment period lasted for two weeks (weeks 3 and of the study) [1].
  • Measurement Technique: Fecal blood loss was measured quantitatively using the radioactive chromium-51 (⁵¹Cr) technique, a standard method for accurately detecting gastrointestinal microbleeding [1].

Drug Profiles and Mechanisms of Action

The difference in gastrointestinal effects between the two drugs is rooted in their shared class and mechanisms.

Feature This compound Aspirin
Drug Class Propionic acid derivative NSAID [2] Non-selective cyclooxygenase (COX) inhibitor [3]
Primary Indications Osteoarthritis, Rheumatoid Arthritis [4] Pain, fever, inflammation, cardiovascular event prevention [3]
Key Mechanism Reversible inhibitor of COX-1 and COX-2 enzymes [2] Irreversible inhibitor of COX-1 (especially in platelets) [5]
GI Toxicity Rationale Reversible inhibition allows for some recovery of prostaglandin-mediated mucosal protection. Irreversible inhibition of platelet COX-1 permanently disrupts platelet function for its lifespan (7-10 days), increasing bleeding propensity [5].

The diagram below illustrates the core mechanism by which these NSAIDs cause gastrointestinal damage.

G NSAID_Administration NSAID Administration COX_Inhibition Inhibition of COX-1 Enzyme NSAID_Administration->COX_Inhibition Prostaglandin_Deficiency Reduced Protective Prostaglandins COX_Inhibition->Prostaglandin_Deficiency Aspirin_Specific Aspirin's Irreversible Platelet Inhibition COX_Inhibition->Aspirin_Specific GI_Effects Gastrointestinal Mucosal Damage Prostaglandin_Deficiency->GI_Effects Bleeding Increased Fecal Blood Loss GI_Effects->Bleeding Platelet_Aggregation Suppressed Platelet Aggregation Aspirin_Specific->Platelet_Aggregation Platelet_Aggregation->Bleeding

Broader Gastrointestinal and Safety Context

Beyond quantitative blood loss, consider these broader safety implications in your research:

  • Gastrointestinal Mucosal Damage: Earlier research consistently supports the finding that this compound causes less gastrointestinal mucosal damage than aspirin [6].
  • Comparative Efficacy: A 3-month double-blind trial for rheumatoid arthritis found that 1200 mg of this compound daily had similar anti-inflammatory effectiveness to 3.9 g of aspirin daily, but with less frequent and severe gastrointestinal intolerance [7].
  • General GI Risks of NSAIDs: All NSAIDs, including this compound, carry a risk of serious GI adverse events including bleeding, ulceration, and perforation. The risk is higher in those with a history of ulcers, older patients, and those taking certain other medications [4].

Conclusions for Research and Development

The data indicates a clear profile for these two drugs:

  • This compound presents a favorable GI safety profile compared to aspirin, with significantly less fecal blood loss, while providing comparable anti-inflammatory efficacy. Its long half-life allows for once-daily dosing, which may improve patient compliance [2].
  • Aspirin, while highly effective for pain, inflammation, and cardiovascular protection, causes significantly greater gastrointestinal blood loss. Its irreversible antiplatelet action is a key differentiator that underlies both its cardiovascular benefits and its increased bleeding risk.

References

Safety Profile Comparison: Oxaprozin vs. Selective COX-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety Aspect Oxaprozin (Non-Selective NSAID) Selective COX-2 Inhibitors (e.g., Celecoxib)
Gastrointestinal (GI) Risk Increased risk of serious GI events (bleeding, ulceration, perforation). Risk is higher in those with a history of GI events, the elderly, and those taking anticoagulants or corticosteroids [1] [2]. Lower risk of serious GI complications compared to non-selective NSAIDs. GI safety is a primary advantage [3] [4] [5].
Cardiovascular (CV) Risk Increases the risk of serious cardiovascular thrombotic events (MI, stroke). Risk may occur early in treatment and increase with duration of use. Contraindicated in the setting of CABG surgery [1] [2]. Also increases the risk of MI and stroke. This risk led to the market withdrawal of some agents (rofecoxib, valdecoxib). The risk is considered a class effect for NSAIDs [1] [4] [6].
Renal Risk Risk of direct renal injury, acute renal failure, fluid retention, edema, and hypertension. Risk is increased in patients with renal impairment, heart failure, or volume depletion [1] [7]. Similar risk of renal adverse effects, including hypertension, fluid retention, and reduced kidney function. Risk is comparable to traditional NSAIDs [3] [7] [4].
Mechanism of Action Reversibly inhibits both COX-1 and COX-2 enzymes. Its anti-inflammatory effects are due to the inhibition of prostaglandin synthesis via COX blockade [1] [8]. Selectively inhibits the COX-2 enzyme. This provides anti-inflammatory and analgesic effects while largely sparing the COX-1 enzyme that protects the GI tract [7] [4].

Supporting Experimental Data and Protocols

The data in the summary table is supported by large-scale clinical trials and meta-analyses that directly compare these drug classes.

  • GI Safety Evidence: The CLASS (Celecoxib Long-term Arthritis Safety Study) and VIGOR (Vioxx Gastrointestinal Outcomes Research Trial) were pivotal large, long-term trials. They demonstrated that celecoxib and valdecoxib significantly reduced the risk of major GI side effects compared to traditional NSAIDs like ibuprofen, diclofenac, or naproxen [3]. A 2020 meta-analysis of 18 RCTs confirmed that COX-2 inhibitors are effective and have a reliable safety profile for postoperative pain, with good GI tolerability [5].
  • CV Safety Evidence: The increased CV risk was identified in the VIGOR trial, which showed a fourfold increase in myocardial infarction with rofecoxib compared to naproxen [3]. This led to a re-evaluation of the entire NSAID class. The subsequent PRECISION trial demonstrated that moderate-dose celecoxib was not inferior to ibuprofen or naproxen regarding cardiovascular safety [7]. A meta-analysis of clinical trial data indicates that the relative increase in CV risk is similar across most NSAIDs, though the absolute risk is higher in patients with pre-existing cardiovascular disease [1] [3].

Mechanism of Action: A Visual Guide

The core difference in their safety and efficacy profiles stems from their distinct mechanisms of action at the molecular level. The following diagram illustrates the pharmacological pathways:

G AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG_Gastric Protective Prostaglandins (Gastric Mucosa, Platelets) COX1->PG_Gastric PG_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG_Inflammatory GI_Effects Gastroprotective Effects PG_Gastric->GI_Effects Inflammation Pain & Inflammation PG_Inflammatory->Inflammation This compound This compound This compound->COX1 This compound->COX2 COX2_Inhibitor Selective COX-2 Inhibitor COX2_Inhibitor->COX2

This diagram shows that inhibition of COX-1-derived prostaglandins is primarily responsible for GI side effects, while inhibition of COX-2-derived prostaglandins provides the therapeutic anti-inflammatory effect [3] [7] [4].

Key Takeaways for Professionals

  • GI Risk is the Major Differentiator: The primary clinical advantage of selective COX-2 inhibitors is their improved GI tolerability. They are a preferred option for patients at high risk for GI bleeding or ulcers who require anti-inflammatory therapy [3] [4].
  • CV Risk is a Class-Wide Concern: All NSAIDs, including this compound and COX-2 inhibitors, carry an increased risk of cardiovascular events. This risk must be weighed carefully, especially for patients with established heart disease or significant risk factors [1] [6].
  • Clinical Decision-Making: The choice between these agents should be based on a careful assessment of the individual patient's GI, cardiovascular, and renal risk factors. The general principle is to use the lowest effective dose for the shortest duration possible, regardless of which agent is selected [1] [7].

References

Oxaprozin vs. Other NSAIDs: Interaction Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Oxaprozin Ibuprofen Naproxen
Drug Class NSAID (Propionic acid derivative) [1] [2] NSAID (Propionic acid derivative) [3] NSAID (Propionic acid derivative) [4]
Prescription Status Prescription only [3] [4] Prescription and OTC [3] [4] Prescription and OTC [4]
Primary Elimination Half-Life 50 hours [3] [4] [2] 4 hours [3] 18 hours [4]
Protein Binding >99.5% [2] Information not covered in search results Information not covered in search results
Total Drug Interactions 385 drugs [5] Information not covered in search results Information not covered in search results

Mechanisms and Experimental Insights

The increased interaction potential of this compound stems from its pharmacokinetic properties, particularly its long half-life and high protein binding.

Metabolic Pathways and Protein Binding Displacement

This compound is metabolized primarily in the liver, forming ester and ether glucuronide metabolites that are excreted in urine and feces [2]. Its high protein binding (>99.5%) creates a significant risk for protein binding displacement interactions. When co-administered with other highly protein-bound drugs, this compound can be displaced, increasing the free fraction of one or both drugs and potentially leading to enhanced therapeutic effects or toxicity [2].

This mechanism can be visualized in the following pathway:

G A This compound + Other Drug (Both >99% Protein Bound) B Competition for Albumin Binding Sites A->B C Displacement of One or Both Drugs B->C D Increased Free (Active) Drug Concentration in Plasma C->D E Potential for Enhanced Effect or Toxicity D->E

Pharmacodynamic Interactions

This compound shares class-wide pharmacodynamic interactions common to NSAIDs. Concurrent use with other NSAIDs, including over-the-counter Ibuprofen or Naproxen, is generally not recommended due to a synergistic increase in the risk of gastrointestinal bleeding without added therapeutic benefit [6]. This compound may also diminish the antihypertensive effect of ACE inhibitors, angiotensin receptor blockers (ARBs), and beta-blockers, and can reduce the natriuretic effect of diuretics like furosemide [7].

Detailed Experimental and Clinical Data

Hepatotoxicity and Case Report

Prospective studies indicate that up to 15% of patients on this compound experience transient serum aminotransferase elevations, with marked elevations (>3x upper limit of normal) occurring in about 1% of patients [1]. Clinically apparent liver injury is rare but estimated to occur in 1 in 10,000 to 1 in 20,000 users per year [1].

A published case report detailed a 45-year-old woman who developed acute immunoallergic hepatitis after 3 weeks of this compound therapy (1200 mg daily) [1]. The clinical presentation and resolution are summarized below:

G Start This compound Initiation (1200 mg/day) Onset Week 3: Symptom Onset (Dark urine, fever, anorexia, RUQ pain) Start->Onset Action This compound Discontinued Onset->Action Dx Lab Findings & Biopsy (ALT peak: 775 U/L, Eosinophilic infiltration) Recovery Follow-up: 2 Months (Normalization of Liver Tests) Dx->Recovery Action->Dx

Experimental Observation: This case highlights that hepatotoxicity can occur with a short latency and present with an immunoallergic signature. The findings underscore the importance of clinical monitoring, particularly during the initial weeks of therapy [1].

Interaction with Anticoagulants and SSRIs

This compound interacts with drugs affecting hemostasis, such as warfarin and SSRIs. The mechanism involves inhibition of platelet aggregation and potential irritation of the GI mucosa, creating a synergistic risk of bleeding [7]. Clinical management requires close monitoring for bleeding in patients taking these medications concomitantly [7].

Key Takeaways for Professionals

For researchers and drug development professionals, the critical differentiators of this compound are:

  • Prolonged Interaction Risk: The 50-hour half-life means the potential for interactions persists long after the drug is discontinued. This is a crucial consideration for clinical trial washout periods and post-market safety monitoring.
  • High Protein Binding: This property makes this compound a prime candidate for displacement interactions with other highly protein-bound drugs, a key area for pre-clinical interaction studies.
  • Class-wide Warnings: Like other NSAIDs, it carries black box warnings for cardiovascular and gastrointestinal events. Its use with other NSAIDs is contraindicated due to additive risks.

References

Oxaprozin metalloproteinase inhibition comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Unique Mechanism: COX and MMP-9 Inhibition

The following diagram illustrates the proposed dual inhibitory mechanism of oxaprozin, which contributes to its anti-inflammatory and potential disease-modifying effects.

G This compound This compound COX COX This compound->COX Inhibits MMP9 MMP9 This compound->MMP9 Inhibits Prostaglandins Prostaglandins COX->Prostaglandins InflammationPain InflammationPain Prostaglandins->InflammationPain ECM_Degradation ECM_Degradation MMP9->ECM_Degradation TissueDamage TissueDamage ECM_Degradation->TissueDamage

As the diagram shows, this compound's activity involves two key pathways:

  • Traditional COX Inhibition: Like other NSAIDs, this compound provides anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2 enzymes, reducing prostaglandin production [1] [2].
  • Novel MMP-9 Inhibition: Experimental data indicates this compound directly modulates Matrix Metalloproteinase-9 (MMP-9) [3]. In silico molecular docking studies suggest this compound chelates the catalytic zinc ion in MMP-9 via its nitrogen-containing oxazole ring and carboxylate group [3]. In vitro enzymatic inhibition assays and gelatin zymography confirm its role as a competitive inhibitor of MMP-9 [3]. This action may reduce pathological tissue destruction in inflammatory and cancerous conditions.

Comparative Efficacy in Clinical Use

The table below summarizes key findings from clinical studies comparing this compound to other common NSAIDs.

Comparator Drug Clinical Context This compound Dosage Key Efficacy Findings Tolerability Notes
Aspirin [4] [5] Rheumatoid Arthritis 600 mg/day vs. 1200 mg/day As effective as aspirin 3900 mg/day; fewer dropouts due to unsatisfactory response (2% vs 10%) [4]. Significantly less tinnitus (p<0.001) [4].
Diclofenac [6] Periarthritis of the Shoulder (NSAID-refractory) 1200 mg once daily Equivalent reduction in pain; superior in improving shoulder function and overall efficacy per investigator/patient assessment [6]. Trend toward better tolerability; fewer adverse events reported [6].
Ibuprofen [7] [8] Rheumatoid Arthritis Single daily dose (1200 mg) Equal efficacy to multiple daily doses of ibuprofen [7] [8]. Well-tolerated with a comparable safety profile [8].
Multiple NSAIDs [8] Rheumatic Diseases (Meta-Analysis) Various At least equal or superior efficacy compared to aspirin, diclofenac, ibuprofen, indomethacin, naproxen, piroxicam [8]. Well-tolerated; validated as a valid therapeutic alternative [8].

A critical meta-analysis of 51 double-blind studies concluded that this compound is a valid alternative for treating rheumatic disorders, demonstrating efficacy at least equal to other standard NSAIDs [8].

Experimental Protocol for MMP-9 Inhibition

For researchers seeking to investigate the MMP-9 inhibitory activity of NSAIDs, the following methodology from the published study on this compound can serve as a reference [3]:

  • In Silico Investigation (Molecular Docking)

    • Software: Use molecular docking software (e.g., AutoDock, Schrödinger Suite) and analysis tools like LIGPLOT.
    • Target: Obtain the 3D crystal structure of MMP-9 (e.g., from the Protein Data Bank).
    • Procedure: Dock the this compound molecule into the active site of MMP-9. Pay particular attention to its potential to chelate the catalytic zinc ion using the nitrogen atom in its oxazole ring and its carboxylate moiety. Analyze interactions with the S1' pocket, a key specificity determinant for inhibitors.
  • In Vitro Validation (Enzymatic Assays)

    • Gelatin Zymography:
      • Use gelatin-embedded polyacrylamide gels to separate proteins from a sample.
      • After electrophoresis, renature the enzyme in the gel and incubate in a suitable buffer. This compound (or test compound) should be included in the incubation buffer.
      • A region of cleared gelatin upon staining indicates MMP-9 proteolytic activity. A dose-dependent reduction in this clearing indicates inhibition.
    • Enzymatic Inhibition Assay:
      • Use a fluorescence-based or colorimetric assay with a specific substrate for MMP-9 (e.g., a gelatin derivative or a synthetic peptide substrate).
      • Incubate recombinant MMP-9 with the substrate in the presence of varying concentrations of this compound.
      • Continuously monitor the reaction to determine enzyme kinetics. A competitive inhibition mechanism is confirmed if increasing inhibitor concentration increases Michaelis constant (Km) without affecting maximal reaction rate (Vmax).

Safety and Tolerability Profile

When considering this compound for research or clinical development, note its overall safety profile aligns with the general NSAID class, but with some distinct characteristics [9] [2] [10]:

  • General NSAID Risks: Carries boxed warnings for increased risk of serious cardiovascular thrombotic events (e.g., heart attack, stroke) and serious gastrointestinal events (e.g., bleeding, ulceration, perforation) [9] [10].
  • Hepatic Effects: In prospective studies, about 15% of patients experienced transient, asymptomatic serum aminotransferase elevations. Clinically apparent liver injury with jaundice is rare (estimated 1 in 10,000 to 1 in 20,000 users), often presenting as an acute, immunoallergic hepatitis [2].
  • Dosing Advantage: Its long plasma half-life allows for once-daily dosing, which may improve patient compliance compared to multiple-daily-dose NSAIDs [2] [7].

Conclusion for Research and Development

This compound presents a compelling profile due to its unique dual mechanism and robust clinical efficacy:

  • Its MMP-9 inhibitory activity warrants further investigation as a potential disease-modifying strategy in conditions with pathological extracellular matrix remodeling [3].
  • Clinical data confirms it is a therapeutically equivalent alternative to other NSAIDs like diclofenac and ibuprofen, with the practical benefit of once-daily dosing [6] [8].
  • The established safety profile is consistent with the NSAID class, necessitating standard precautions but without a signal for unique, severe toxicity [2].

References

Comprehensive Comparison of Oxaprozin-Cyclodextrin Complexes for Dissolution Enhancement: Formulation Strategies and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Oxaprozin Solubility Challenge and Cyclodextrin Solution

This compound is a widely used non-steroidal anti-inflammatory drug (NSAID) prescribed for managing inflammation, fever, and pain in various inflammatory conditions. Despite its therapeutic potential, this compound faces a significant pharmaceutical challenge due to its very poor water solubility, which substantially limits its dissolution rate and subsequent bioavailability after oral administration. This solubility limitation represents a classic Biopharmaceutics Classification System (BCS) Class II drug profile, where dissolution rate serves as the primary controlling factor for gastrointestinal absorption and overall therapeutic effectiveness [1] [2].

The application of cyclodextrin-based complexation has emerged as a powerful strategy to overcome the solubility limitations of this compound. Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structural configuration featuring a hydrophobic internal cavity and hydrophilic external surface. This architecture enables them to form inclusion complexes with poorly water-soluble drug molecules like this compound, effectively hosting the drug within their hydrophobic interior while maintaining water compatibility through their outer hydrophilic surface. The natural cyclodextrins most commonly employed in pharmaceutical applications include α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, consisting of six, seven, and eight glucopyranose units, respectively. Among these, β-cyclodextrin derivatives have demonstrated particular efficacy for this compound complexation, with randomly methylated β-cyclodextrin (RAMEB) emerging as the most promising candidate based on comprehensive screening studies [1] [3] [4].

Table: Fundamental Properties of Natural Cyclodextrins Relevant to this compound Complexation

Cyclodextrin Type Glucopyranose Units Cavity Diameter (Å) Water Solubility (% w/v) Suitability for this compound
α-Cyclodextrin 6 4.7-5.3 14.5 Limited (small cavity size)
β-Cyclodextrin 7 6.0-6.5 1.85 Moderate (size match but low solubility)
γ-Cyclodextrin 8 7.5-8.3 23.2 Good (large cavity and high solubility)

Comprehensive Formulation Strategies for this compound Complexation

Binary Complexation Approaches

The simplest approach to this compound-cyclodextrin complexation involves binary systems containing only the drug and a single cyclodextrin type. Research has demonstrated that among various natural and chemically modified cyclodextrins, randomly methylated β-cyclodextrin (RAMEB) exhibits the strongest interaction with this compound molecules. The methylation of hydroxyl groups on the β-cyclodextrin structure significantly enhances water solubility compared to native β-cyclodextrin, while maintaining appropriate cavity dimensions to accommodate the this compound molecule. Formation of these binary complexes follows classic inclusion complexation, where the non-polar regions of this compound become housed within the hydrophobic cyclodextrin cavity, effectively reducing the drug's crystallinity and creating a more energetically favorable state for water interaction. Binary complexes typically provide a foundational solubility enhancement ranging from 3 to 5-fold compared to pure this compound, representing a substantial improvement but still leaving opportunity for further optimization through more advanced formulation strategies [3].

Ternary and Multicomponent Systems

To further enhance the solubilization capacity achieved with binary systems, researchers have developed ternary complexation approaches that incorporate auxiliary substances alongside this compound and cyclodextrin. These multicomponent systems leverage synergistic interactions between multiple excipients to achieve substantially greater dissolution enhancement than possible with binary systems alone. The most extensively investigated ternary component for this compound-RAMEB complexes is L-arginine (ARG), an amino acid that demonstrates remarkable capability to enhance complexation efficiency. The mechanism behind arginine's effectiveness involves its ability to form molecular bridges between the drug and cyclodextrin through hydrogen bonding and electrostatic interactions, thereby increasing complex stability and solubility. Additionally, the pH-modulating effect of the basic arginine molecule can further enhance solubility of acidic drugs like this compound in gastrointestinal environments. This ternary approach has demonstrated the ability to enhance RAMEB's solubilizing power toward this compound by approximately 2 to 4 times compared to binary complexes alone [5] [6].

Another innovative ternary strategy employs nanoclays as the auxiliary component, particularly sepiolite (SV), which possesses a unique fibrous structure with abundant surface silanol groups that can interact with both the drug and cyclodextrin. The hybrid system created through combining this compound, RAMEB, and sepiolite represents a dual-carrier approach that capitalizes on both molecular encapsulation (via cyclodextrin) and adsorption/amorphization (via nanoclay). This system can be further enhanced through the development of quaternary complexes that combine RAMEB, arginine, and sepiolite with this compound, creating what researchers have termed a "drug-in-cyclodextrin-in-nanoclay" architecture. This sophisticated approach maximizes the individual benefits of each component while minimizing their respective limitations, resulting in exceptional dissolution enhancement that surpasses what can be achieved with any single approach [6] [3].

Table: Comparison of this compound Cyclodextrin Formulation Strategies

Formulation Strategy Key Components Mechanism of Action Preparation Methods Complexation Efficiency
Binary Complex This compound + RAMEB Molecular inclusion within CD cavity Co-grinding, Co-evaporation, Spray-drying Baseline (3-5 fold solubility increase)
Ternary Complex (Amino Acid) This compound + RAMEB + L-arginine Inclusion complex stabilization via bridging interactions Co-grinding, Co-evaporation, Kneading High (2-4× improvement over binary)
Ternary Complex (Nanoclay) This compound + RAMEB + Sepiolite Combined inclusion and adsorption/amorphization Cofusion, Adsorption High (synergistic effect)
Quaternary Nanocomposite This compound + RAMEB + L-arginine + Sepiolite "Drug-in-CD-in-nanoclay" architecture Sequential complexation then clay incorporation Very High (superior to ternary systems)

Experimental Protocols and Preparation Methodologies

Solid-State Complexation Techniques

Co-grinding represents one of the most efficient and environmentally friendly methods for preparing this compound-cyclodextrin complexes in the solid state. This mechanochemical approach utilizes mechanical energy to induce molecular-level interactions between drug and cyclodextrin without requiring organic solvents. The standard protocol involves preparing a physical mixture of this compound and RAMEB in optimal molar ratios (typically 1:1 for binary systems), which is then subjected to grinding using either manual mortar and pestle or mechanical mills (e.g., ball mills, oscillatory mills) for predetermined time periods (commonly 30-60 minutes). The process generates mechanical activation through repeated impact and shear forces, which causes particle size reduction, partial amorphization, and ultimately facilitates the inclusion complex formation. The effectiveness of grinding depends on several critical parameters, including the type of mill, grinding time and speed, ball-to-powder ratio (for ball milling), and the physicochemical properties of both drug and cyclodextrin. The main advantages of this method include its solvent-free nature, simplicity, and high efficiency, often resulting in complexation degrees comparable or superior to solution-based methods. Evidence confirms that co-ground products of this compound with RAMEB show complete drug amorphization, indicating effective complexation as confirmed by DSC and XRPD analyses [3] [7].

The kneading method presents an alternative solid-state technique that utilizes minimal solvent to facilitate drug-cyclodextrin interaction. This approach involves adding a small amount of water or hydroalcoholic mixture (typically just enough to form a paste) to the this compound-RAMEB physical mixture, followed by continuous kneading in a mortar for 30-45 minutes. During this process, the paste consistency gradually transforms back into a powder as complexation proceeds. The final product is then dried under vacuum or at moderate temperatures (40-50°C) to remove residual solvent. While kneading generally produces good results, studies indicate it often achieves lower complexation efficiency compared to co-grinding, particularly for ternary systems requiring more intensive mixing to incorporate additional components like arginine [5] [4].

Solution-Based Complexation Methods

Co-evaporation represents a classic solution-based technique that facilitates optimal molecular interaction between this compound and cyclodextrin in a liquid medium. The standard procedure involves dissolving this compound in an appropriate organic solvent (typically ethanol or methanol) while separately dissolving RAMEB in water. The two solutions are then combined and stirred continuously for several hours (typically 4-6 hours) to allow equilibrium complex formation. The solvent is subsequently removed under reduced pressure using a rotary evaporator, leaving behind a solid residue containing the inclusion complex. This method provides excellent contact between drug and cyclodextrin molecules, typically resulting in high complexation efficiency. However, the requirement for organic solvents represents a significant disadvantage from both environmental and regulatory perspectives, particularly considering challenges associated with complete solvent removal from the final product [5] [4].

Spray-drying offers an alternative solution-based method that enables rapid solvent removal and product formation. This technique employs the same initial steps as co-evaporation, with this compound dissolved in organic solvent and RAMEB in water, followed by mixing and stirring. The resulting solution or suspension is then fed through a spray-dryer, which atomizes the liquid into fine droplets that undergo instantaneous drying when contacted with hot air. The process parameters, including inlet temperature (typically 120-160°C), outlet temperature (60-80°C), feed rate, and atomization pressure must be carefully optimized to ensure complete solvent removal while preventing drug degradation. Spray-drying typically produces spherical, free-flowing particles with good dissolution characteristics, making them particularly suitable for direct compression into tablet formulations. Research has demonstrated that spray-dried this compound-RAMEB-arginine ternary complexes exhibit excellent dissolution performance, with approximately 20-fold increase in percent drug release compared to pure this compound [5].

Specialized Preparation Techniques for Advanced Formulations

The preparation of quaternary nanocomposite systems containing this compound, RAMEB, arginine, and sepiolite requires a sequential approach that first generates the drug-cyclodextrin-arginine ternary complex, followed by incorporation into the nanoclay matrix. The optimized protocol begins with preparing the this compound-RAMEB-arginine ternary complex using co-grinding or co-evaporation methods at 1:1:1 molar ratio. This ternary complex is then incorporated into sepiolite using a co-fusion technique, which involves mechanically mixing the complex with the nanoclay and subjecting the mixture to intensive grinding, sometimes with minimal solvent addition to facilitate interaction. Alternatively, an adsorption method can be employed, where the pre-formed ternary complex is dissolved or dispersed in a small volume of solvent and added to an aqueous suspension of sepiolite under continuous stirring. The resulting mixture is then dried, typically using spray-drying or vacuum drying, to obtain the final quaternary nanocomposite. This sophisticated approach has demonstrated remarkable performance, with the quaternary system increasing this compound dissolution parameters by 60-90% compared to the best ternary systems and nearly 100% improvement compared to simple binary complexes [6] [3].

Performance Comparison and Experimental Data

Dissolution Enhancement Metrics

The primary metric for evaluating the success of this compound-cyclodextrin complexation strategies is dissolution efficiency, which represents the area under the dissolution curve up to a specific time point (usually 60 minutes) expressed as a percentage of the rectangle described by 100% dissolution in the same time. For pure this compound, dissolution efficiency values typically range from 5-15% due to its extremely poor aqueous solubility. Binary complexes with RAMEB demonstrate substantial improvement, with dissolution efficiency values reaching 30-40% depending on the preparation method and drug-to-cyclodextrin ratio. The incorporation of ternary components provides further dramatic enhancement, with this compound-RAMEB-arginine systems achieving dissolution efficiency values of 50-60%, while this compound-RAMEB-sepiolite systems reach similar levels. The most impressive results emerge from quaternary nanocomposite systems, which have demonstrated dissolution efficiency values exceeding 90% - representing nearly complete dissolution within the experimental timeframe [6] [3].

The dissolution rate,

Oxaprozin_Formulation_Workflow Start This compound Solubility Challenge Binary Binary Complex (this compound + RAMEB) Start->Binary TernaryArg Ternary Complex with Arginine Binary->TernaryArg Add L-arginine TernaryClay Ternary Complex with Nanoclay Binary->TernaryClay Add sepiolite nanoclay PrepMethods Preparation Methods: Co-grinding, Co-evaporation, Spray-drying, Kneading Binary->PrepMethods Quaternary Quaternary Nanocomposite TernaryArg->Quaternary Combine with nanoclay TernaryArg->PrepMethods TernaryClay->Quaternary Combine with arginine TernaryClay->PrepMethods Quaternary->PrepMethods Performance Performance Evaluation: Dissolution Efficiency, Release Kinetics, Stability PrepMethods->Performance Result Optimal Formulation Selection Based on Target Profile Performance->Result

Diagram: Experimental Workflow for this compound Cyclodextrin Formulation Development

Quantitative Performance Data

Table: Comparative Dissolution Performance of Different this compound Formulations

Formulation System Components Ratio Preparation Method Dissolution Efficiency (DE60%) Relative Improvement vs Pure Drug Drug Release at 30 min (%)
Pure this compound - - 5-15% Baseline 10-20%
Binary Complex OXA:RAMEB (1:1) Co-grinding 30-40% 3-5× 45-55%
Ternary Complex (Arginine) OXA:RAMEB:ARG (1:1:1) Co-evaporation 50-60% 8-10× 70-80%
Ternary Complex (Nanoclay) OXA:RAMEB:SV (1:1:1*) Cofusion 50-60% 8-10× 65-75%
Quaternary Nanocomposite OXA:RAMEB:ARG:SV (1:1:1:1*) Sequential preparation 85-95% 15-20× 90-95%

Note: Ratios marked with * indicate weight ratios rather than molar ratios for nanoclay-containing systems

Strategic Application Recommendations

Formulation Selection Guidance

The optimal selection of this compound-cyclodextrin formulation strategy depends on multiple factors, including target dissolution profile, manufacturing constraints, regulatory considerations, and final dosage form requirements. For researchers seeking a balanced approach that combines effective dissolution enhancement with straightforward manufacturing, the ternary system with arginine represents an excellent choice. The amino acid component not only enhances complexation efficiency but may also provide additional benefits for permeability enhancement, potentially addressing both dissolution and absorption limitations simultaneously. This system benefits from well-established preparation methods like co-grinding and co-evaporation, which can be readily scaled for industrial production. Additionally, the regulatory status of both cyclodextrins and arginine as generally recognized safe (GRAS) materials facilitates regulatory approval pathways for formulations incorporating these components [5] [2].

For applications demanding maximal dissolution performance regardless of formulation complexity, the quaternary nanocomposite system represents the current state-of-the-art approach. The combination of cyclodextrin molecular encapsulation with nanoclay adsorption creates a synergistic system that achieves nearly complete drug dissolution, which could be particularly beneficial for rapid-onset formulations where quick therapeutic effect is desired. However, this approach introduces greater complexity in manufacturing and may face additional regulatory scrutiny due to the nanoclay component. The ternary system with sepiolite nanoclay offers a compelling middle ground, providing substantial dissolution enhancement with moderately complex manufacturing requirements. This approach may be particularly suitable when the final dosage form benefits from the improved flow and compaction properties imparted by the clay component [6] [3].

Methodology Selection Considerations

The selection of preparation methodology involves critical trade-offs between complexation efficiency, process scalability, environmental impact, and equipment requirements. Co-grinding emerges as a particularly advantageous method, especially for research and early development phases, due to its solvent-free nature, high efficiency, and minimal equipment requirements. The mechanochemical activation achieved through grinding effectively promotes drug amorphization and inclusion complex formation, often yielding performance comparable or superior to solution-based methods. Additionally, the absence of organic solvents eliminates concerns about residual solvents in the final product and aligns with green chemistry principles. For these reasons, co-grinding is strongly recommended as the initial method to explore when developing this compound-cyclodextrin complexes [7].

When developing formulations for specific dosage forms or when particular powder characteristics are required, spray-drying offers distinct advantages despite its more substantial equipment requirements. This method produces spherical, free-flowing particles with narrow size distribution, ideal for direct compression into tablets or encapsulation. The rapid drying process also helps maintain the amorphous state of the drug, preserving the dissolution advantages achieved through complexation. For thermolabile compounds or when specific crystal forms are targeted, freeze-drying represents an alternative, though its high energy consumption and batch processing limitations make it less suitable for large-scale production. Ultimately, method selection should be guided by comprehensive preformulation studies that evaluate multiple approaches with respect to the specific development goals [5] [4].

Conclusion

The systematic investigation of this compound-cyclodextrin complexes has yielded substantial advances in overcoming the intrinsic dissolution limitations of this important anti-inflammatory drug. Through progressive formulation refinement from simple binary complexes to sophisticated multicomponent systems, researchers have demonstrated the potential to enhance this compound dissolution efficiency by up to 20-fold compared to the pure drug. The most promising results emerge from hybrid systems that combine cyclodextrin molecular encapsulation with auxiliary agents such as arginine and sepiolite nanoclay, leveraging synergistic interactions between multiple complementary technologies. These advanced systems represent a paradigm shift in formulation science, moving beyond single-mechanism approaches to create integrated solutions that address multiple barriers to drug delivery simultaneously.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from methanol

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

293.10519334 Da

Monoisotopic Mass

293.10519334 Da

Heavy Atom Count

22

LogP

-0.39
-0.39 (LogP)
log Kow = -0.39
2.1

Decomposition

When heated to decomposition it emits toxic fumes of /Nitrogen oxide/.

Appearance

Solid powder

Melting Point

158-159 °C
160.5 to 161.5 °C
158 - 159 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MHJ80W9LRB

Related CAS

118120-51-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (85.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (85.25%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (14.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to relieve the inflammation, swelling, stiffness, and joint pain associated with rheumatoid arthritis and osteoarthritis.
FDA Label

Livertox Summary

Oxaprozin is a long acting nonsteroidal antiinflammatory drug (NSAID) available by prescription only which is used for therapy of chronic arthritis. Oxaprozin has been linked to rare instances of idiosyncratic drug induced liver disease.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Analgesic Agents; Anti-inflammatory Agents, Nonsteroidal
Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Oxaprozin ... /is/ indicated for the treatment of acute or chronic rheumatoid arthritis. /Included in US product labeling/
Oxaprozin ... /is/ indicated for relief of acute or chronic osteoarthritis. /Included in US product labeling/
... In this open, multicenter, randomized, controlled study, eligible patients with periarthritis of the shoulder were randomized to receive either oxaprozin 1200 mg once daily (n = 49) or diclofenac 50 mg three times daily (n = 47). The treatment period was 15 +/- 1 days. The study was planned on a hypothesis of equivalence between the two study drugs. The primary study endpoint was the change from baseline at day 15 in the patient-assessed shoulder pain score. Secondary efficacy variables included investigator-assessed shoulder function, patient-assessed quality of life on the Short-Form-36 (SF-36) Acute Health Survey and both patients' and investigators' overall assessment of efficacy. At day 15, the mean changes in shoulder pain score from baseline in the oxaprozin and diclofenac groups were -5.85 +/- SD 4.62 and -5.54 +/- SD 4.41, respectively. The difference between the two groups was not statistically significant, confirming the hypothesis of the study that oxaprozin is as effective as diclofenac. Investigator-assessed shoulder function improved in both groups but more so in the oxaprozin group (p = 0.028 at day 15). Quality of life as measured by SF-36 total score was also improved in both treatment groups, with a trend toward greater improvement in the oxaprozin group. Furthermore, a significantly more favorable effect on the SF-36 'mental health' item was observed in oxaprozin compared with diclofenac-treated patients at day 15 (p = 0.0202). As assessed by investigators, the overall efficacy of oxaprozin was superior to that for diclofenac at visit 3 (8 +/- 1 days) (p = 0.0067). Patients also assessed the overall efficacy of oxaprozin as superior to that of diclofenac at visits 3 (8 +/- 1 days) (p = 0.0235) and 4 (15 +/- 1 days) (p = 0.0272). Only six adverse events, all of which were mild or moderate in intensity and occurred in four diclofenac recipients, were observed in the study. As expected, once-daily oxaprozin proved to be as effective as diclofenac three times daily in reducing the primary efficacy variable of patient-assessed shoulder pain score in patients with periarthritis of the shoulder refractory to previous treatments with other NSAIDs. Oxaprozin was shown to be superior to diclofenac in improving shoulder function and was considered by investigators and patients to have greater overall efficacy than diclofenac. In addition, oxaprozin showed a trend toward superior results in improving patients' quality of life compared with diclofenac. A trend towards better tolerability results for oxaprozin compared with diclofenac was also noted.
/EXPL THER/: The effects of eye drops containing a propionic acid derivative (oxaprozin) at 0.1% concentration on ocular inflammation produced by sodium arachidonate in the rabbit's eye were evaluated. Furthermore, the aqueous bioavailability of the drug formulation in the uninflamed and inflamed eyes was evaluated. Oxaprozin eye drops significantly reduced the signs of ocular inflammation elicited by sodium arachidonate on conjunctiva and iris. Oxaprozin treatment significantly reduced the levels of polymorphonuclear leukocytes and protein concentration in aqueous samples obtained from the eyes treated with arachidonate. Present data suggest, for the first time, that oxaprozin may be employed topically to prevent ocular reactions where the arachidonic acid cascade is activated.

Pharmacology

Ofloxacin is a quinolone/fluoroquinolone antibiotic. Ofloxacin is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian. Ofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.
Ofloxacin is a fluoroquinolone antibacterial antibiotic. Ofloxacin binds to and inhibits bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes involved in DNA replication and repair, resulting in cell death in sensitive bacterial species. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA01 - Ofloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE01 - Ofloxacin
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA16 - Ofloxacin

Mechanism of Action

Anti-inflammatory effects of Oxaprozin are believed to be due to inhibition of cylooxygenase in platelets which leads to the blockage of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. Oxaprozin is a non-selective NSAID, with a cell assay system showing lower COX-2 selectivity implying higher COX-1 selectivity.
This study was undertaken to evaluate the scavenging activity for reactive oxygen species (ROS) and reactive nitrogen species (RNS) by several nonsteroidal anti-inflammatory drugs (NSAIDs), namely indole derivatives (indomethacin, acemetacin, etodolac), pyrrole derivatives (tolmetin and ketorolac), and an oxazole derivative (oxaprozin). The inhibition of prostaglandin synthesis constitutes the primary mechanism of the anti-inflammatory action of these drugs. Nevertheless, it has been suggested that the anti-inflammatory activity of NSAIDs may be also partly due to their ability to scavenge ROS and RNS and to inhibit the respiratory burst of neutrophils triggered by various activator agents. Thus, the scavenging activity of these NSAIDs was evaluated against an array of ROS (O(2)(-), HO, HOCl, and ROO) and RNS (NO and ONOO(-)) using noncellular in vitro systems. The results obtained demonstrated that tolmetin, ketorolac, and oxaprozin were not active against O(2)(-), while acemetacin, indomethacin, and etodolac exhibited concentration-dependent effects. Oxaprozin was also the least active scavenger for HO, among all the tested NSAIDs shown to be active. The scavenging effect for HOCl was not observed for any of the tested NSAIDs. The ROO was effectively scavenged by etodolac, with the other tested NSAIDs being much less active. NO and ONOO(-) were scavenged by all the tested NSAIDs.
Oxaprozin is a nonsteroidal anti-inflammatory drug characterised by a propionic acid-based structure. It is able to diffuse easily into inflamed synovial tissues after oral administration. Although discovered > 20 years ago, it is now under intensive investigation because of its unusual pharmacodynamic properties. Other than being a nonselective cyclooxygenase inhibitor, the drug is capable of inhibiting both anandamide hydrolase in neurons (median inhibitory concentration [IC50] = 85 umol/L), with consequent potent analgesic activity, and NF-kappaB activation in inflammatory cells (IC50 = 50 umol/L). Moreover, oxaprozin induces apoptosis of activated monocytes in a dose-dependent manner, with the effect being detectable at a concentration of 5 micromol/L and reaching the maximum activity at 50 umol/L. As monocyte-macrophages and NF-kappaB pathways are crucial for synthesis of proinflammatory and histotoxic mediators in inflamed joints, oxaprozin appears to be endowed with pharmacodynamic properties exceeding those presently assumed as markers of classical nonsteroidal anti-inflammatory drug.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

9.84X10-13 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

82419-36-1
83380-47-6

Absorption Distribution and Excretion

Oxaprozin is 95% absorbed after oral administration. Food may reduce the rate of absorption of oxaprozin, but the extent of absorption is unchanged. Antacids do not significantly affect the extent and rate of oxaprozin absorption.
Oxaprozin is expected to be excreted in human milk based on its physical-chemical properties; however, the amount of oxaprozin excreted in breast milk has not been evaluated. Approximately 95% of oxaprozin is metabolized by the liver. Approximately 5% of the oxaprozin dose is excreted unchanged in the urine. Sixty-five percent (65%) of the dose is excreted in the urine and 35% in the feces as metabolite. Biliary excretion of unchanged oxaprozin is a minor pathway. Several oxaprozin metabolites have been identified in human urine or feces.
11 to 17 L/70 kg
In dose proportionality studies utilizing 600, 1200 and 1800 mg doses, the pharmacokinetics of oxaprozin in healthy subjects demonstrated nonlinear kinetics of both the total and unbound drug in opposite directions, i.e., dose exposure related increase in the clearance of total drug and decrease in the clearance of the unbound drug. Decreased clearance of the unbound drug was related predominantly to a decrease in the volume of distribution and not an increase in the half-life. This phenomenon is considered to have minimal impact on drug accumulation upon multiple dosing. The apparent volume of distribution (Vd/F) of total oxaprozin is approximately 11-17 L/70 kg. Oxaprozin is 99% bound to plasma proteins, primarily to albumin. At therapeutic drug concentrations, the plasma protein binding of oxaprozin is saturable, resulting in a higher proportion of the free drug as the total drug concentration is increased. With increases in single doses or following repetitive once-daily dosing, the apparent volume of distribution and clearance of total drug increased, while that of unbound drug decreased due to the effects of nonlinear protein binding. Oxaprozin penetrates into synovial tissues of rheumatoid arthritis patients with oxaprozin concentrations 2-fold and 3-fold greater than in plasma and synovial fluid, respectively. Oxaprozin is expected to be excreted in human milk based on its physical-chemical properties; however, the amount of oxaprozin excreted in breast milk has not been evaluated.
Daypro is 95% absorbed after oral administration. Food may reduce the rate of absorption of oxaprozin, but the extent of absorption is unchanged. Antacids do not significantly affect the extent and rate of Daypro absorption.
It is not known whether oxaprozin is distributed into human breast milk. However, it is distributed into the milk of lactating rats.
Approximately 5% of the oxaprozin dose is excreted unchanged in the urine. Sixty-five percent (65%) of the dose is excreted in the urine and 35% in the feces as metabolite. Biliary excretion of unchanged oxaprozin is a minor pathway, and enterohepatic recycling of oxaprozin is insignificant. Upon chronic dosing the accumulation half-life is approximately 22 hours. The elimination half-life is approximately twice the accumulation half-life due to increased binding and decreased clearance at lower concentrations.
For more Absorption, Distribution and Excretion (Complete) data for OXAPROZIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Ester and ether glucuronide are the major conjugated metabolites of oxaprozin, and do not have significant pharmacologic activity.
Several oxaprozin metabolites have been identified in human urine or feces. Oxaprozin is primarily metabolized by the liver, by both microsomal oxidation (65%) and glucuronic acid conjugation (35%). Ester and ether glucuronide are the major conjugated metabolites of oxaprozin. On chronic dosing, metabolites do not accumulate in the plasma of patients with normal renal function. Concentrations of the metabolites in plasma are very low. Oxaprozin's metabolites do not have significant pharmacologic activity. The major ester and ether glucuronide conjugated metabolites have been evaluated along with oxaprozin in receptor binding studies and in vivo animal models and have demonstrated no activity. A small amount (<5%) of active phenolic metabolites are produced, but the contribution to overall activity is limited.

Wikipedia

Oxaprozin

FDA Medication Guides

COXANTO
OXAPROZIN
CAPSULE;ORAL
SOLUBIOMIX
11/21/2024
DAYPRO
TABLET;ORAL
PFIZER

Drug Warnings

Clinical trials of several COX-2 selective and nonselective NSAIDs of up to three years duration have shown an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke, which can be fatal. All NSAIDs, both COX-2 selective and nonselective, may have a similar risk. Patients with known cardiovascular disease or risk factors for cardiovascular disease may be at greater risk. To minimize the potential risk for an adverse cardiovascular event in patients treated with a NSAID, the lowest effective dose should be used for the shortest duration possible. Physicians and patients should remain alert for the development of such events, even in the absence of previous cardiovascular symptoms. Patients should be informed about the signs and/or symptoms of serious cardiovascular events and the steps to take if they occur. /Nonsteroidal anti-inflammatory drugs/
NSAIDs, including Daypro, can cause serious gastrointestinal (GI) adverse events including inflammation, bleeding, ulceration, and perforation of the stomach, small intestine, or large intestine, which can be fatal. These serious adverse events can occur at any time, with or without warning symptoms, in patients treated with NSAIDs. Only one in five patients, who develop a serious upper GI adverse event on NSAID therapy, is symptomatic. Upper GI ulcers, gross bleeding, or perforation caused by NSAIDs occur in approximately 1% of patients treated for 3-6 months, and in about 2-4% of patients treated for one year. These trends continue with longer duration of use, increasing the likelihood of developing a serious GI event at some time during the course of therapy. However, even short-term therapy is not without risk.
NSAIDs should be prescribed with extreme caution in those with a prior history of ulcer disease or gastrointestinal bleeding. Patients with a prior history of peptic ulcer disease and/or gastrointestinal bleeding who use NSAIDs have a greater than 10-fold increased risk for developing a GI bleed compared to patients treated with neither of these risk factors. Other factors that increase the risk of GI bleeding in patients treated with NSAIDs include concomitant use of oral corticosteroids or anticoagulants, longer duration of NSAID therapy, smoking, use of alcohol, older age, and poor general health status. Most spontaneous reports of fatal GI events are in elderly or debilitated patients and therefore, special care should be taken in treating this population. To minimize the potential risk for an adverse GI event in patients treated with an NSAID, the lowest effective dose should be used for the shortest possible duration. Patients and physicians should remain alert for signs and symptoms of GI ulcerations and bleeding during NSAID therapy and promptly initiate additional evaluation and treatment if a serious GI event is suspected. This should include discontinuation of the NSAID until a serious GI adverse event is ruled out. For high risk patients, alternate therapies that do not involve NSAIDs should be considered. /Nonsteroidal anti-inflammatory drugs/
As with other NSAIDs, anaphylactoid reactions may occur in patients without known prior exposure to Daypro. Daypro should not be given to patients with the aspirin triad. This symptom complex typically occurs in asthmatic patients who experience rhinitis with or without nasal polyps, or who exhibit severe, potentially fatal bronchospasm after taking aspirin or other NSAIDs
For more Drug Warnings (Complete) data for OXAPROZIN (18 total), please visit the HSDB record page.

Biological Half Life

54.9 hours
Upon chronic dosing the accumulation half-life is approximately 22 hours. The elimination half-life is approximately twice the accumulation half-life due to increased binding and decreased clearance at lower concentrations.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: FR 2001036 (1969 Inst Farm Serano); ... K. Brown GB 1206403 and US 3578671 (1970, 1971 to Wyeth)

Analytic Laboratory Methods

Analyte: oxaprozin; matrix: bulk material; procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 54 ng/mL
Analyte: oxaprozin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: oxaprozin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: oxaprozin; matrix: chemical purity; procedure: dissolution in alcohol; potentiometric titration with sodium hydroxide
For more Analytic Laboratory Methods (Complete) data for OXAPROZIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: oxaprozin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 290 nm; limit of detection: 500 ng/mL
Analyte: oxaprozin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm; limit of detection: 500 ng/mL

Storage Conditions

Store below 30 °C (86 °F), preferably between 15 and 30 °C (59 and 86 °F), in a tight, light-resistant container, unless otherwise specified by manufacturer. Note: Protect unit-dose packages from light.

Interactions

Prolonged concurrent use of acetaminophen with a nonsteroidal anti-inflammatory drug may increase the risk of adverse renal effects; it is recommended that patients be under close medical supervision while receiving such combined therapy. /Nonsteroidal anti-inflammatory drugs/
Concurrent use /of alcohol or oral glucocorticoid or corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with a nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/
Increased monitoring of the response to an antihypertensive agent may be advisable when /oxaprozin/ is used concurrently because ... oxaprozin has been shown to reduce or reverse the effects of antihypertensives, possibly by inhibiting renal prostaglandin synthesis and/or by causing sodium and fluid retention.
Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/
For more Interactions (Complete) data for OXAPROZIN (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Mura P, Maestrelli F, Aguzzi C, Viseras C. Hybrid systems based on "drug - in cyclodextrin - in nanoclays" for improving oxaprozin dissolution properties. Int J Pharm. 2016 May 14;509(1-2):8-15. doi: 10.1016/j.ijpharm.2016.05.028. [Epub ahead of print] PubMed PMID: 27188644.
2: Lopes-de-Araújo J, Neves AR, Gouveia VM, Moura CC, Nunes C, Reis S. Oxaprozin-Loaded Lipid Nanoparticles towards Overcoming NSAIDs Side-Effects. Pharm Res. 2016 Feb;33(2):301-14. doi: 10.1007/s11095-015-1788-x. Epub 2015 Sep 9. PubMed PMID: 26350105.
3: Mao M, Wang L, Jiang X, Yang L. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. 2013 Jun;30(3):646-50. Chinese. PubMed PMID: 23865335.
4: Božić BD, Rogan JR, Poleti DD, Trišović NP, Božić BD, Ušćumlić GS. Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Chem Pharm Bull (Tokyo). 2012;60(7):865-9. PubMed PMID: 22790819.
5: Maestrelli F, Cirri M, Mennini N, Zerrouk N, Mura P. Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components. Eur J Pharm Biopharm. 2011 Aug;78(3):385-93. doi: 10.1016/j.ejpb.2011.03.012. Epub 2011 Mar 23. PubMed PMID: 21439375.
6: Kara IM, Polat S, Inci MF, Gümüş C. Analgesic and anti-inflammatory effects of oxaprozin and naproxen sodium after removal of impacted lower third molars: a randomized, double-blind, placebo-controlled crossover study. J Oral Maxillofac Surg. 2010 May;68(5):1018-24. doi: 10.1016/j.joms.2009.09.094. Epub 2010 Mar 5. Erratum in: J Oral Maxillofac Surg. 2010 Aug;68(8):2036. J Oral Maxillofac Surg. 2011 Dec;69(12):3051. Ince, Fatih [corrected to Inci, M Fatih]. PubMed PMID: 20206429.
7: Sagdinc SG, Esme A. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Spectrochim Acta A Mol Biomol Spectrosc. 2010 Apr;75(4):1370-6. doi: 10.1016/j.saa.2010.01.004. Epub 2010 Feb 1. PubMed PMID: 20167532.
8: Montecucco F, Bertolotto M, Ottonello L, Quercioli A, Mach F, Dallegri F. Oxaprozin-induced apoptosis on CD40 ligand-treated human primary monocytes is associated with the modulation of defined intracellular pathways. J Biomed Biotechnol. 2009;2009:478785. doi: 10.1155/2009/478785. Epub 2009 Aug 10. PubMed PMID: 19672323; PubMed Central PMCID: PMC2723963.
9: Ottonello L, Bertolotto M, Montecucco F, Bianchi G, Dallegri F. Delayed apoptosis of human monocytes exposed to immune complexes is reversed by oxaprozin: role of the Akt/IkappaB kinase/nuclear factor kappaB pathway. Br J Pharmacol. 2009 May;157(2):294-306. doi: 10.1111/j.1476-5381.2009.00162.x. Epub 2009 Mar 26. PubMed PMID: 19338579; PubMed Central PMCID: PMC2697812.
10: Sun SF, Zhou B, Hou HN, Liu Y, Xiang GY. Studies on the interaction between Oxaprozin-E and bovine serum albumin by spectroscopic methods. Int J Biol Macromol. 2006 Nov 15;39(4-5):197-200. Epub 2006 Mar 28. PubMed PMID: 16828154.
11: Dallegri F, Bertolotto M, Ottonello L. A review of the emerging profile of the anti-inflammatory drug oxaprozin. Expert Opin Pharmacother. 2005 May;6(5):777-85. Review. PubMed PMID: 15934904.
12: Brinker A, Nourjah P. Patient characteristics associated with outpatient prescriptions for nabumetone and oxaprozin versus celecoxib and rofecoxib. Am J Health Syst Pharm. 2005 Apr 1;62(7):739-43. PubMed PMID: 15790802.
13: Heller B, Tarricone R. Oxaprozin versus diclofenac in NSAID-refractory periarthritis pain of the shoulder. Curr Med Res Opin. 2004 Aug;20(8):1279-90. PubMed PMID: 15324531.
14: Kean WF. Oxaprozin: kinetic and dynamic profile in the treatment of pain. Curr Med Res Opin. 2004 Aug;20(8):1275-7. PubMed PMID: 15324530.
15: Brinker A, Goldkind L, Bonnel R, Beitz J. Spontaneous reports of hypertension leading to hospitalisation in association with rofecoxib, celecoxib, nabumetone and oxaprozin. Drugs Aging. 2004;21(7):479-84. PubMed PMID: 15132714.
16: Bucolo C, Maltese A. Pharmacological profile of oxaprozin eye drops. J Ocul Pharmacol Ther. 2002 Feb;18(1):75-81. PubMed PMID: 11858617.
17: Reddy KV, Rao DS, Vyas K, Reddy GO. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug. J Pharm Biomed Anal. 2000 May;22(4):651-9. PubMed PMID: 10768354.
18: Kethu SR, Rukkannagari S, Lansford CL. Oxaprozin-induced symptomatic hepatotoxicity. Ann Pharmacother. 1999 Sep;33(9):942-4. PubMed PMID: 10492496.
19: Marland A, Sarkar P, Leavitt R, Lee-Ruff E, Ramnauth J. The elimination profiles of oxaprozin in equine urine and serum after a 4.8-g dose. J Anal Toxicol. 1999 Jul-Aug;23(4):242-6. PubMed PMID: 10445486.
20: Carucci JA, Cohen DE. Toxic epidermal necrolysis following treatment with oxaprozin. Int J Dermatol. 1999 Mar;38(3):233-4. PubMed PMID: 10208628.

Explore Compound Types